Methyleneurea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35650-81-8 |
|---|---|
Molecular Formula |
C2H4N2O |
Molecular Weight |
72.07 g/mol |
IUPAC Name |
methylideneurea |
InChI |
InChI=1S/C2H4N2O/c1-4-2(3)5/h1H2,(H2,3,5) |
InChI Key |
DSKJXGYAJJHDOE-UHFFFAOYSA-N |
Canonical SMILES |
C=NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Methyleneurea synthesis mechanism and kinetics
An In-depth Technical Guide to Methyleneurea Synthesis: Mechanism and Kinetics
Abstract
This compound, a condensation product of urea (B33335) and formaldehyde (B43269), is a compound of significant interest, primarily as a slow-release nitrogen fertilizer and a component in urea-formaldehyde (UF) resins. Its synthesis is a complex process involving sequential addition (methylolation) and condensation reactions. The reaction pathway and kinetics are critically dependent on process parameters such as pH, temperature, and the molar ratio of reactants. This guide provides a detailed examination of the synthesis mechanisms under both acidic and basic conditions, discusses the kinetic factors governing the reaction, presents standardized experimental protocols, and summarizes key quantitative data for researchers and chemical development professionals.
Introduction
The reaction between urea and formaldehyde leads to a range of products, from simple methylolureas to long-chain polymers.[1] this compound and its oligomers (e.g., methylene (B1212753) diurea, dimethylene triurea) are valued for their controlled nitrogen release properties in agricultural applications.[2] The synthesis process involves two primary stages: the initial addition of formaldehyde to urea to form methylolureas, followed by the condensation of these intermediates to form methylene bridges between urea units.[3] The control over this process is paramount, as it dictates the chain length, solubility, and ultimately, the performance characteristics of the final product. This document serves as a technical guide to the core principles of this compound synthesis, focusing on the reaction mechanisms and kinetics.
Synthesis Mechanism
The formation of this compound is not a single reaction but a series of sequential and parallel reactions. The process is broadly categorized into an initial addition phase followed by a condensation phase.
Step 1: Addition Reaction (Methylolation)
The first step in the synthesis is the addition of formaldehyde to the amino groups of urea. This reaction, known as methylolation, is typically carried out under neutral or alkaline conditions (pH 7-9) and results in the formation of monomethylolurea and dimethylolurea.[4][5][6] This stage is reversible.[7]
-
Urea + Formaldehyde ↔ Monomethylolurea
-
Monomethylolurea + Formaldehyde ↔ Dimethylolurea
Step 2: Condensation Reaction
Following methylolation, the intermediates undergo condensation to form polymers. This step involves the linking of urea molecules via methylene (-CH₂-) or methylene ether (-CH₂-O-CH₂-) bridges and is highly dependent on the pH of the reaction medium.[3][5]
Acid-Catalyzed Condensation This is the most common pathway for forming the stable methylene linkages that constitute this compound polymers.[3] The reaction is typically carried out at a pH between 4.0 and 5.5.[8] The mechanism involves the protonation of a hydroxymethyl group on a methylolurea molecule, followed by the elimination of water to form a reactive carbocation (an electrophilic iminium ion). This carbocation is then attacked by a nucleophilic amino group from another urea or methylolurea molecule, forming a methylene bridge.[8][9]
Base-Catalyzed Condensation While condensation is slower under alkaline conditions, it can still occur.[5] This pathway can lead to the formation of less stable methylene ether linkages, which may subsequently convert to methylene linkages.[5] A proposed mechanism for the formation of methylene bridges under basic conditions is the E1cb (unimolecular elimination of conjugate base) mechanism. This pathway involves the formation of a this compound intermediate (–HN–CO–N=CH₂) which then undergoes a Michael addition with an anion from another methylolurea, leading to the condensed structure.[5] The theoretical potential energy barrier for this E1cb step is predicted to be significantly lower than that of a previously proposed Sₙ2 mechanism.[5]
Polymerization
The condensation reaction continues, linking more urea units together to form longer chains of this compound polymers, such as dimethylene triurea and trimethylene tetraurea.[1][10] The extent of polymerization and the distribution of different chain lengths are controlled by the reaction conditions.
Reaction Kinetics and Thermodynamics
The kinetics of this compound formation are complex due to the multiple reactions occurring simultaneously. The rate and extent of the reaction are primarily influenced by pH, temperature, and the reactant molar ratio.
-
Effect of pH: The pH is the most critical control parameter. Alkaline conditions (pH > 7) favor the initial methylolation (addition) reaction, while acidic conditions (pH < 7) strongly accelerate the condensation reactions.[8][11] The hydrolysis of methylene diurea, a reverse reaction, is directly proportional to the hydrogen ion concentration.[12]
-
Effect of Temperature: The overall reaction is exothermic.[13][14] Increasing the temperature accelerates both the addition and condensation reactions, leading to faster curing and polymerization.[4][15] Typical synthesis temperatures range from 70°C to 90°C.[13][14] Excessive heat, however, can lead to uncontrolled reactions and may affect the final product's structural integrity.[15]
-
Effect of Urea/Formaldehyde (U/F) Molar Ratio: The U/F molar ratio is a key factor determining the composition and properties of the final product.[13][14] Higher proportions of formaldehyde generally lead to longer polymer chains and a higher degree of cross-linking, which can increase water resistance but also brittleness.[13][14] Typical molar ratios in resin production range from 1:1 to 1:1.5.[14] For fertilizer production, two-stage processes may be used where the initial U/F ratio is less than 1 and is later increased to between 1.4 and 3.0.[10]
Data Presentation
Table 1: Influence of Process Parameters on this compound Synthesis
| Parameter | Typical Range | Effect on Reaction | Reference |
|---|---|---|---|
| pH (Addition Step) | 7.0 - 9.5 | Favors the formation of mono- and dimethylolurea. | [4][5][8] |
| pH (Condensation Step) | 3.5 - 6.3 | Accelerates the formation of methylene and methylene ether bridges. | [8][10] |
| Temperature | 55°C - 105°C | Increases the rate of both addition and condensation reactions. The reaction is exothermic. | [4][10][13] |
| Urea/Formaldehyde Molar Ratio | 1.0 - 3.0 | Influences the average chain length and degree of cross-linking of the resulting polymers. |[10][14] |
Table 2: Summary of Kinetic and Thermodynamic Data
| Parameter | Value | Reaction/Condition | Reference |
|---|---|---|---|
| Activation Energy (Ea) | ~15 kcal/mol (~63 kJ/mol) | Formation of methylene linkages in acid solution. | [7][16] |
| Activation Energy (Ea) | 19.5 kcal/mol (~82 kJ/mol) | Hydrolysis of methylene diurea in acid solution. | [12] |
| Activation Energy (Ea) | 185.77 kJ/mol | Thermal degradation of unmodified Urea-Formaldehyde resin. | [17] |
| Predicted Energy Barrier | 59.6 kJ/mol (~14.2 kcal/mol) | E1cb mechanism for base-catalyzed condensation. |[5] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis of this compound Fertilizer
This protocol is adapted from a patented method for producing a liquid this compound fertilizer.[10]
-
First Stage (Intermediate Formation):
-
Charge an aqueous solution of formaldehyde and urea into a reaction vessel equipped with a stirrer, heater, and pH probe. The initial urea-to-formaldehyde molar ratio should be less than 1.0 (e.g., 0.5).
-
Adjust the pH of the solution to between 4.7 and 5.2 using a suitable acid (e.g., sulfuric acid).
-
Heat the mixture to a temperature of 85°C to 105°C and maintain for a sufficient time to form low molecular weight, water-soluble methylene compounds.
-
-
Second Stage (Condensation):
-
Cool the reaction mixture to a temperature between 55°C and 75°C.
-
Add additional aqueous urea to the vessel to bring the final urea-to-formaldehyde molar ratio to between 1.4 and 3.0.
-
Adjust the pH to a more acidic range of 3.5 to 4.5 to promote condensation.
-
Allow the reaction to proceed for 30 to 90 minutes.
-
-
Neutralization and Stabilization:
-
Neutralize the final product by adding a base (e.g., sodium hydroxide) to achieve a pH of 6.3 to 6.7.
-
Cool the solution to ambient temperature. A stabilizer such as formamide (B127407) (~1%) may be added to prevent further reaction during storage.[10]
-
Protocol 2: Analytical Characterization
-
Monitoring Free Formaldehyde:
-
Periodically take samples from the reaction mixture.
-
Quench the reaction immediately (e.g., by rapid cooling and pH neutralization).
-
Determine the concentration of unreacted formaldehyde using a standard method, such as titration with sodium sulfite (B76179) or hydroxylamine (B1172632) hydrochloride.[11]
-
-
Quantification of this compound Species (HPLC):
-
Structural Analysis (NMR and FTIR):
-
¹³C-NMR Spectroscopy: Use quantitative ¹³C-NMR to identify and quantify different chemical structures, such as methylol groups, methylene linkages, and methylene ether linkages. This is a powerful technique for elucidating the co-condensation mechanism.[8][9]
-
FTIR Spectroscopy: Use Fourier-Transform Infrared Spectroscopy to identify the characteristic functional groups in the resin and monitor the progress of the reaction.[4]
-
-
Solubility Characterization for Slow-Release Properties:
-
Determine the nitrogen release characteristics by measuring the solubility of the product in cold and hot water.
-
Cold Water Insoluble Nitrogen (CWIN): Use AOAC method 945.01, which involves extracting the sample with water at room temperature.[18]
-
Hot Water Insoluble Nitrogen (HWIN): Use AOAC method 955.05, which determines the amount of nitrogen insoluble in a 100°C phosphate (B84403) buffer. The results of these two tests can be used to calculate an "activity index" that correlates with nitrogen release in soil.[18]
-
Mandatory Visualizations
Caption: Overall synthesis pathway of this compound from reactants to polymers.
Caption: Workflow for this compound synthesis and subsequent product analysis.
References
- 1. ballestra.com [ballestra.com]
- 2. researchgate.net [researchgate.net]
- 3. irispublishers.com [irispublishers.com]
- 4. ureaknowhow.com [ureaknowhow.com]
- 5. New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SK282814B6 - Production method for methylene urea and device for performing this method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of pH on the Melamine-Dimethylurea-Formaldehyde Co-Condensations: A Quantitative 13C-NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. GB2025387A - Liquid Methylene Urea Fertilizers - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 15. How Does Temperature Affect Urea Formaldehyde Glue Strength? - GOODLY [goodlyglue.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fertilizer.org [fertilizer.org]
Synthesis and Structure of Methyleneurea Oligomers
An In-depth Technical Guide to the Characterization of Methyleneurea Oligomers
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound (MU) oligomers is paramount for their effective application and development. This guide provides a comprehensive overview of the key techniques used to characterize these complex mixtures, complete with detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows.
This compound oligomers are formed through the condensation reaction of urea (B33335) and formaldehyde (B43269). The reaction proceeds in a stepwise manner, initially forming monomethylolurea, which then reacts with other urea molecules to form short-chain polymers, or oligomers. These oligomers are primarily linear chains of urea units linked by methylene (B1212753) bridges (-CH2-). The general structure can be represented as H2N-CO-NH-(CH2-NH-CO-NH)n-H, where 'n' denotes the degree of polymerization.
The distribution of oligomer chain lengths is dependent on the molar ratio of urea to formaldehyde (U:F ratio) and the reaction conditions, such as temperature and pH. This distribution is a critical factor influencing the physical and chemical properties of the final product, including its solubility and nitrogen release rate.
Analytical Characterization Techniques
A multi-faceted analytical approach is typically required to fully characterize the complex mixtures of MU oligomers. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying individual oligomers in a this compound mixture. Reversed-phase HPLC is particularly effective for this purpose.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of deionized water or a suitable solvent mixture (e.g., water/acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of deionized water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify peaks corresponding to individual oligomers based on their retention times.
-
Quantify the amount of each oligomer by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentration, if available.
-
Caption: Workflow for the HPLC analysis of this compound oligomers.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is an essential technique for determining the molecular weight distribution (MWD) of the oligomer mixture. This method separates molecules based on their hydrodynamic volume in solution.
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1-2 mg/mL.
-
Ensure complete dissolution and filter the solution through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
-
GPC/SEC System: A system equipped with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for separating low molecular weight, water-soluble polymers (e.g., polystyrene-divinylbenzene or modified silica-based columns).
-
Mobile Phase: An aqueous buffer, such as 0.1 M NaNO3, to maintain constant ionic strength and suppress non-size-exclusion effects.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index (RI).
-
-
Calibration and Data Analysis:
-
Calibrate the GPC/SEC system using a series of narrow molecular weight standards (e.g., polyethylene (B3416737) glycol or pullulan).
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the this compound sample using the calibration curve.
-
| Parameter | Typical Value Range | Significance |
| Number-Average Molecular Weight (Mn) | 200 - 800 g/mol | Reflects the average molecular weight of the oligomer chains. |
| Weight-Average Molecular Weight (Mw) | 300 - 1500 g/mol | More sensitive to the presence of higher molecular weight species. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Indicates the breadth of the molecular weight distribution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about this compound oligomers. It can be used to identify and quantify different types of methylene and methylene-ether linkages.
-
Sample Preparation:
-
Dissolve approximately 20-30 mg of the this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of protons).
-
-
-
Data Analysis:
-
Integrate the signals corresponding to different proton environments. Key chemical shifts (in DMSO-d6) include:
-
-NH-CH2-NH-: ~4.3-4.6 ppm
-
-NH2: ~5.5-6.0 ppm
-
-NH-: ~6.5-7.5 ppm
-
-
Caption: Simplified reaction pathway for the formation of this compound oligomers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying the exact mass of individual oligomers and confirming their chemical structure. Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer are particularly useful.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a solvent mixture compatible with ESI, such as water/methanol with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: An ESI mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Range: Scan a mass range appropriate for the expected oligomer sizes (e.g., m/z 100-2000).
-
-
Data Analysis:
-
Identify the m/z values of the detected ions.
-
Correlate the observed m/z values with the calculated exact masses of the expected this compound oligomers (and their adducts, e.g., [M+H]⁺, [M+Na]⁺).
-
| Oligomer | Solubility in Water (g/L) | Notes |
| Monomethylolurea | Highly soluble | |
| Methylene diurea (MDU) | ~2.5 | Solubility decreases with increasing chain length. |
| Dimethylene triurea (DMTU) | ~0.5 | |
| Trimehylene tetraurea (TMTU) | < 0.1 |
Conclusion
The comprehensive characterization of this compound oligomers requires the application of multiple analytical techniques. HPLC and GPC/SEC are indispensable for determining the oligomer distribution and molecular weight profile, while NMR and MS provide detailed structural information. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with these complex but valuable materials. The interplay between the synthesis conditions, the resulting oligomer distribution, and the final product properties underscores the importance of a thorough analytical characterization.
In-Depth Technical Guide to the Solubility and Fractionation of Methyleneurea Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyleneurea (MU) polymers, the condensation products of urea (B33335) and formaldehyde, are a cornerstone of slow-release nitrogen fertilizer technology. Their efficacy is intrinsically linked to their solubility characteristics, which dictate the rate of nitrogen availability. This technical guide provides a comprehensive overview of the solubility and fractionation of this compound polymers. It details the solubility of various MU oligomers in different solvents, outlines standardized fractionation protocols for their characterization, and describes advanced analytical techniques for their separation and analysis. This document is intended to serve as a critical resource for researchers, scientists, and professionals in agricultural science and polymer chemistry, enabling a deeper understanding and more effective application of these important polymers.
Introduction
This compound (MU) is not a single compound but a mixture of linear oligomers of varying chain lengths, formed from the reaction of urea and formaldehyde. The primary components include methylenediurea (B89379) (MDU), dimethylenetriurea (B1204272) (DMTU), and trimethylenetetraurea (B1203123) (TMTU), along with higher molecular weight polymers. The length of these polymer chains is the principal determinant of their solubility, and consequently, their rate of nitrogen release in agricultural applications. Shorter-chain oligomers are more soluble in water, providing a more readily available source of nitrogen, while longer-chain polymers are less soluble, ensuring a sustained, slow release. The manufacturing process, including the precise control of temperature, pH, and reaction time, governs the distribution of these oligomers in the final product.
Solubility of this compound Polymers
The solubility of this compound oligomers is inversely proportional to their degree of polymerization. While comprehensive quantitative data for all oligomers across a wide range of solvents is not extensively published, the available information and qualitative descriptions provide a clear trend.
General Solubility Characteristics
This compound polymers exhibit the highest solubility in polar solvents. Their solubility is influenced by temperature, with higher temperatures generally leading to increased solubility.
-
Methylenediurea (MDU) : Described as a white, water-soluble solid.
-
Dimethylenetriurea (DMTU) : Also a white, water-soluble solid[1]. One source indicates a solubility of 290 g/L in water at 20°C[2].
-
Trimethylenetetraurea (TMTU) : Characterized by its low solubility in cold water.
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for urea and a related this compound compound, N,N'-Dimethylthiourea, to provide a comparative reference. It is important for researchers to empirically determine the solubility for their specific experimental conditions, as values can vary.
| Compound | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Urea | Water | H₂O | 107.9 g/100 mL | 20 | Highly soluble |
| N,N'-Dimethylthiourea (DMTU) | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified | Ultrasonic assistance may be beneficial for dissolution[2]. |
| N,N'-Dimethylthiourea (DMTU) | Water | H₂O | 290 g/L | 20 | [2] |
| N,N'-Dimethylthiourea (DMTU) | Methanol (B129727) | CH₃OH | Highly Soluble | Not Specified | [2] |
| N,N'-Dimethylthiourea (DMTU) | Ethanol | C₂H₅OH | Highly Soluble | Not Specified | [2] |
Fractionation of this compound Polymers
Fractionation based on solubility is a key method for characterizing this compound polymer mixtures, particularly in the context of slow-release fertilizers. The standard methods for this fractionation are provided by AOAC International.
Logical Framework for this compound Fractionation
The fractionation process is designed to separate the this compound polymers into fractions with different nitrogen release characteristics. This is based on the principle that solubility in water at different temperatures correlates with the rate of nitrogen availability to plants.
Caption: Logical workflow for the fractionation of this compound nitrogen.
Experimental Protocols for Fractionation
The following are detailed methodologies for the key fractionation experiments based on AOAC Official Methods.
3.2.1. Determination of Cold Water Insoluble Nitrogen (CWIN) - Based on AOAC Official Method 945.01
This method determines the portion of nitrogen in fertilizers that is insoluble in cold water.
-
Principle: The fertilizer sample is leached with water at room temperature, which removes the water-soluble components, including inorganic nitrogen salts and the more soluble organic nitrogen compounds[3]. The remaining insoluble nitrogen is then quantified.
-
Apparatus:
-
250 mL beaker
-
Stirring rod
-
Filter paper (15 cm, Whatman No. 12 or equivalent)
-
Funnel (10 cm)
-
Kjeldahl digestion and distillation apparatus
-
-
Procedure:
-
Weigh approximately 1 g of the this compound-containing product.
-
Place the sample in a 250 mL beaker.
-
Add 100 mL of distilled water at room temperature (25°C).
-
Stir for 15 minutes.
-
Filter the mixture through the filter paper, collecting the filtrate.
-
Wash the residue on the filter paper with successive portions of distilled water at room temperature until the total volume of filtrate is approximately 250 mL.
-
Carefully transfer the filter paper containing the residue to a Kjeldahl flask.
-
Determine the nitrogen content of the residue using a standard Kjeldahl method (e.g., AOAC Official Method 978.02)[4].
-
The percentage of Cold Water Insoluble Nitrogen (CWIN) is calculated based on the initial sample weight and the amount of nitrogen determined in the residue.
-
3.2.2. Determination of the Activity Index (AI) - Based on AOAC Official Method 955.05
The Activity Index is a measure of the agronomic usefulness of urea-formaldehyde fertilizers, calculated from the cold and hot water-insoluble nitrogen fractions.
-
Principle: This method further characterizes the Cold Water Insoluble Nitrogen (CWIN) by determining the portion of it that is soluble in hot water. The Activity Index is the percentage of the CWIN that is solubilized by hot water.
-
Apparatus:
-
Kjeldahl digestion and distillation apparatus
-
Phosphate (B84403) buffer solution (pH 7.5)
-
Water bath capable of maintaining 100°C
-
-
Procedure:
-
Determine the Cold Water Insoluble Nitrogen (CWIN) as described in the protocol above.
-
To determine the Hot Water Insoluble Nitrogen (HWIN), place a new sample of the fertilizer (for which CWIN has been determined) in a flask.
-
Add 100 mL of phosphate buffer solution (pH 7.5).
-
Place the flask in a boiling water bath (100°C) for 30 minutes.
-
Filter the hot solution quickly through a filter paper.
-
Wash the residue with hot distilled water.
-
Determine the nitrogen content of the residue using a standard Kjeldahl method. This gives the percentage of Hot Water Insoluble Nitrogen (HWIN).
-
Calculate the Activity Index (AI) using the following formula: AI (%) = [(%CWIN - %HWIN) / %CWIN] x 100
-
Advanced Analytical Techniques for this compound Polymer Analysis
High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are powerful techniques for the detailed characterization of this compound polymers.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the quantitative determination of individual this compound oligomers.
4.1.1. Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound oligomers.
4.1.2. Detailed HPLC Protocol
This protocol is based on established methods for the analysis of urea and its condensation products[5].
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Reversed-phase C18 column (e.g., Kromasil-5µm-C18, 250mm x 4.6mm)[5]
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Standards of urea, methylenediurea (MDU), and other relevant oligomers
-
-
Mobile Phase:
-
Isocratic mixture of methanol and water, typically in a ratio of 3:97 (v/v)[5].
-
-
Sample Preparation:
-
Accurately weigh a portion of the fertilizer sample.
-
Dissolve the sample in the mobile phase (methanol/water 3:97) with warming if necessary[5].
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of calibration standards of known concentrations for each oligomer of interest.
-
Generate a calibration curve by plotting peak area against concentration for each standard.
-
Determine the concentration of each oligomer in the sample by comparing its peak area to the calibration curve.
-
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight distribution of the this compound polymer mixture.
4.2.1. Logical Relationship in GPC Separation
Caption: Principle of polymer separation by size in GPC.
4.2.2. Detailed GPC Protocol
This protocol provides a general framework for the GPC analysis of urea-formaldehyde resins.
-
Instrumentation:
-
Gel Permeation Chromatograph with a differential refractive index (RI) detector
-
GPC columns suitable for organic polymers (e.g., PLgel MIXED-C)[6]
-
-
Reagents:
-
Sample Preparation:
-
Dissolve the this compound polymer sample in the mobile phase (THF) to a concentration of 1-2 mg/mL[7]. Higher concentrations may be used for smaller polymers[7].
-
Allow the sample to dissolve completely, which may take several hours. Avoid sonication which can degrade the polymers[7].
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection[7].
-
-
Chromatographic Conditions:
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient or controlled (e.g., 30-40°C)
-
Injection Volume: 100 µL
-
-
Data Analysis:
-
Calibrate the GPC system using a set of narrow polystyrene standards to create a calibration curve of log(molecular weight) versus elution volume.
-
Analyze the sample chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Conclusion
The solubility and fractionation of this compound polymers are critical parameters that dictate their performance, particularly in agricultural applications. This guide has provided a detailed overview of the solubility characteristics of key MU oligomers and has outlined standardized and advanced methodologies for their fractionation and analysis. The presented protocols for solubility-based fractionation (AOAC methods), HPLC, and GPC offer a robust framework for researchers and scientists to characterize and develop this compound-based products with tailored nitrogen release profiles. A thorough understanding and application of these techniques will continue to drive innovation in the fields of polymer chemistry and sustainable agriculture.
References
- 1. Dimethylene triurea - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cdfa.ca.gov [cdfa.ca.gov]
- 4. scribd.com [scribd.com]
- 5. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Unraveling the Thermal Degradation of Methyleneurea Resins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the thermal degradation of methyleneurea (MU) resins, often situated within the broader context of urea-formaldehyde (UF) resins due to their structural similarities. This document outlines the mechanisms of decomposition, presents quantitative data from thermal analysis techniques, details experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding for researchers and professionals in relevant fields.
Introduction to this compound Resins and their Thermal Stability
This compound resins are polymers formed from the condensation reaction of urea (B33335) and formaldehyde (B43269).[1] Their structure is characterized by urea units linked by methylene (B1212753) (–CH₂–) and methylene ether (–CH₂–O–CH₂–) bridges.[2][3] These resins are widely utilized as adhesives in the wood industry, as slow-release fertilizers, and in various other applications.[1][4] The thermal stability of these resins is a critical factor in their application and performance, as degradation can lead to the release of volatile compounds and a loss of structural integrity. The thermal decomposition of MU resins is a complex process that typically occurs in multiple stages, beginning with the evaporation of residual moisture and free formaldehyde, followed by the breakdown of the polymer backbone, and concluding with a carbonization process.[5]
Key Analytical Techniques for Thermal Degradation Analysis
The study of the thermal degradation of this compound resins predominantly employs a suite of thermal analysis techniques to elucidate decomposition temperatures, mass loss, and evolved gaseous products.
-
Thermogravimetric Analysis (TGA): This is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] The resulting data provides information on the thermal stability and the different stages of decomposition.
-
Differential Thermal Gravimetry (DTG): As the first derivative of the TGA curve, DTG plots the rate of mass loss against temperature, allowing for a more precise identification of the temperatures at which the most significant degradation events occur.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][8] It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to study the exothermic or endothermic nature of degradation processes.[3][9]
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This powerful hyphenated technique involves the thermal decomposition of the resin in an inert atmosphere (pyrolysis) followed by the separation and identification of the resulting volatile fragments.[7][10][11] Py-GC/MS is crucial for determining the specific chemical compounds released during degradation.[12]
Quantitative Analysis of Thermal Degradation
The thermal degradation of this compound and urea-formaldehyde resins can be quantified through several key parameters obtained from thermal analysis. The data presented below is a synthesis of findings from multiple studies and provides a general overview. Specific values can vary based on the resin's molar ratio, synthesis conditions, and any modifications.
Thermal Degradation Stages
The decomposition of these resins typically proceeds in three main stages as identified by TGA/DTG.[5][13]
| Stage | Temperature Range (°C) | Approximate Mass Loss (%) | Description |
| Stage 1 | < 220 °C | < 16% | Evaporation of residual water and slow release of free formaldehyde resulting from the condensation of unreacted hydroxymethyl and amino groups.[5][14] |
| Stage 2 | 220 - 400 °C | ~72% | Primary decomposition of the polymer backbone, involving the cleavage of methylene and methylene ether bridges.[5][14] |
| Stage 3 | > 400 °C | ~12% | Carbonization of the residue, with the slower removal of nitrogen, hydrogen, and oxygen elements.[5] |
Note: The temperature ranges and mass loss percentages are approximate and can vary based on factors such as heating rate and specific resin composition.
Kinetic Parameters of Thermal Degradation
Kinetic analysis of TGA data, often employing isoconversional methods like the Kissinger and Flynn-Wall-Ozawa (FWO) models, provides the activation energy (Ea) for the degradation process. A higher activation energy generally indicates greater thermal stability.[5][15]
| Resin Type | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Reference |
| Unmodified Urea-Formaldehyde (UF) | Kissinger | 185.77 | [5][15] |
| Unmodified Urea-Formaldehyde (UF) | Flynn-Wall-Ozawa (FWO) | 185.38 | [5][15] |
| Almond Shell-Modified UF (AUF) | Kissinger | 188.84 | [5][15] |
| Almond Shell-Modified UF (AUF) | Flynn-Wall-Ozawa (FWO) | 193.88 | [5][15] |
| Urea-Formaldehyde (UF) | Coats-Redfern | 54.27 | [1] |
| UF with Silica Powder (3 wt%) | Kissinger | 78.7 | [16] |
| UF with Silica Powder (7 wt%) | Kissinger | 76.9 | [16] |
| UF with Tannin Powder (3 wt%) | Kissinger | 78.0 | [16] |
| UF with Tannin Powder (7 wt%) | Kissinger | 75.2 | [16] |
Visualizing Degradation Pathways and Experimental Workflows
Proposed Thermal Degradation Pathway of this compound Resin
The following diagram illustrates a simplified, proposed pathway for the thermal degradation of the core this compound resin structure.
References
- 1. Frontiers | Study on the Pyrolysis Behaviors of Urea-Formaldehyde Resin and Rice Straw Mixed Pellets [frontiersin.org]
- 2. shimadzu.com [shimadzu.com]
- 3. chimarhellas.com [chimarhellas.com]
- 4. qualitest.ae [qualitest.ae]
- 5. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. researchgate.net [researchgate.net]
- 8. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Preparation, characterization and thermal analysis of urea-formaldehyde foam - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06052A [pubs.rsc.org]
- 12. srs.fs.usda.gov [srs.fs.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. adhesion.kr [adhesion.kr]
Spectroscopic Identification of Methyleneurea Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyleneurea (MU) compounds are products of the condensation reaction between urea (B33335) and formaldehyde.[1] They exist as a mixture of oligomers with varying chain lengths, including methylene (B1212753) diurea (MDU), dimethylene triurea (DMTU), and trimethylene tetraurea (TMTU). These compounds are of significant interest in various fields, notably as slow-release nitrogen fertilizers in agriculture and in the formulation of urea-formaldehyde (UF) resins.[2] In the context of drug development, understanding the structure and behavior of urea derivatives is crucial, as the urea motif is present in numerous pharmacologically active molecules.
The precise characterization of these oligomers is essential for quality control, understanding their release mechanisms, and for the rational design of new materials and molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the elucidation of the chemical structures of these compounds. This guide provides a comprehensive overview of the spectroscopic identification of this compound compounds, complete with detailed experimental protocols and quantitative data to aid researchers in their analytical endeavors.
Spectroscopic Characterization of this compound Oligomers
The identification of individual this compound oligomers within a mixture requires a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, allowing for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound compounds, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. A comprehensive study by Steinhof et al. (2014) provides detailed NMR signal assignments for a variety of urea-formaldehyde reaction products.[1]
¹H and ¹³C NMR Spectral Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for key this compound oligomers, with data referenced from the extensive work on urea-formaldehyde resin synthesis.[1] The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Chemical Shift Data for this compound Oligomers [1]
| Compound | Functional Group | Chemical Shift (ppm) |
| Methylene Diurea (MDU) | NH-C(O)-NH₂ | 5.5 - 6.0 |
| NH-CH₂-NH | 4.3 - 4.6 | |
| Dimethylene Triurea (DMTU) | NH-C(O)-NH₂ | 5.5 - 6.0 |
| NH-CH₂-NH | 4.3 - 4.6 | |
| Trimethylene Tetraurea (TMTU) | NH-C(O)-NH₂ | 5.5 - 6.0 |
| NH-CH₂-NH | 4.3 - 4.6 |
Table 2: ¹³C NMR Chemical Shift Data for this compound Oligomers [1]
| Compound | Functional Group | Chemical Shift (ppm) |
| Methylene Diurea (MDU) | C=O | 160 - 163 |
| -CH₂- | 47 - 50 | |
| Dimethylene Triurea (DMTU) | C=O | 160 - 163 |
| -CH₂- | 47 - 50 | |
| Trimethylene Tetraurea (TMTU) | C=O | 160 - 163 |
| -CH₂- | 47 - 50 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound compounds. The key vibrational modes are associated with the amide and methylene groups.
FTIR Spectral Data
The following table outlines the characteristic absorption bands for this compound compounds.
Table 3: FTIR Absorption Bands for this compound Compounds
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3330 - 3450 |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H | Bending (Amide II) | 1530 - 1570 |
| C-N | Stretching | 1400 - 1450 |
| -CH₂- | Scissoring | 1460 - 1470 |
| -CH₂- | Wagging | 1230 - 1260 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of this compound oligomers. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to analyze these non-volatile compounds.
Mass Spectrometry Data
The primary ion observed in the mass spectrum of this compound oligomers is typically the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation often occurs at the C-N bonds adjacent to the carbonyl group.
Table 4: Expected Molecular Ions and Major Fragments of this compound Oligomers
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Major Fragmentation Pathways |
| Methylene Diurea (MDU) | 132.12 | 133.07 ([M+H]⁺), 155.05 ([M+Na]⁺) | Cleavage of the N-CH₂ bond, loss of urea |
| Dimethylene Triurea (DMTU) | 204.19 | 205.14 ([M+H]⁺), 227.12 ([M+Na]⁺) | Stepwise cleavage of methylene-urea units |
| Trimethylene Tetraurea (TMTU) | 276.26 | 277.21 ([M+H]⁺), 299.19 ([M+Na]⁺) | Stepwise cleavage of methylene-urea units |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation
-
Dissolve 10-50 mg of the this compound sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 s.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-10 s.
-
FTIR Spectroscopy
Sample Preparation (KBr Pellet Method)
-
Grind 1-2 mg of the solid this compound sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition
-
Spectrometer: FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (ESI-MS)
Sample Preparation
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.
Data Acquisition
-
Mass spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization mode: Positive ion mode is typically used.
-
Capillary voltage: 3-5 kV.
-
Source temperature: 100-150 °C.
-
For fragmentation studies, tandem mass spectrometry (MS/MS) experiments can be performed using collision-induced dissociation (CID).
Visualizations
This compound Oligomer Formation Pathway
The formation of this compound oligomers proceeds through a stepwise condensation reaction between urea and formaldehyde.
Caption: Formation pathway of this compound oligomers.
Analytical Workflow for Spectroscopic Identification
A logical workflow is essential for the systematic identification of this compound compounds.
Caption: Analytical workflow for spectroscopic identification.
Conclusion
The spectroscopic identification of this compound compounds is a multifaceted process that relies on the complementary information provided by NMR, FTIR, and Mass Spectrometry. This guide has provided a detailed overview of the characteristic spectral features of key this compound oligomers, along with robust experimental protocols to aid in their analysis. The presented data and workflows serve as a valuable resource for researchers in agriculture, materials science, and drug development, enabling the precise characterization of these important compounds.
References
An In-depth Technical Guide to the Molecular Structure of Methyleneurea
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyleneurea, a key chemical entity in materials science and agriculture, presents a subject of significant interest for detailed molecular investigation. This technical guide provides a comprehensive examination of the molecular structure of this compound, focusing primarily on its dimeric form, methylenediurea (B89379) (MDU), which is a fundamental intermediate in the synthesis of urea-formaldehyde (UF) resins. Due to the current unavailability of a complete, experimentally determined crystal structure for methylenediurea in the public domain, this guide integrates experimental data from its parent molecule, urea (B33335), with theoretical data derived from computational modeling to present a thorough structural analysis. This document outlines the chemical bonding, three-dimensional arrangement, and key quantitative structural parameters. Furthermore, it details the generalized experimental and computational protocols employed for the structural elucidation of this compound and related compounds, and provides visualizations to illustrate the analytical workflow.
Introduction
The term "this compound" can refer to a range of chemical species resulting from the condensation reaction between urea and formaldehyde. The simplest of these is the highly reactive monomer, methylideneurea (C₂H₄N₂O). However, the most stable and well-characterized initial product, which serves as a foundational building block for polymerization, is methylenediurea (MDU), with the chemical formula C₃H₈N₄O₂.[1] MDU is a crucial intermediate in the production of urea-formaldehyde resins and is also a component of some controlled-release fertilizers.[1] A precise understanding of its molecular structure is paramount for controlling polymerization processes and for designing novel materials with tailored properties.
This guide will focus on the molecular structure of methylenediurea (MDU), while also acknowledging the transient nature of the this compound monomer.
Molecular Structure and Bonding
The molecular structure of methylenediurea consists of two urea units linked by a central methylene (B1212753) (-CH₂-) bridge. The bonding within the molecule is characterized by a network of covalent bonds, with significant resonance effects within the urea moieties, and is influenced by intermolecular hydrogen bonding in the solid state.
The key features of its bonding and geometry include:
-
Urea Moieties: The geometry of the two urea groups in MDU is analogous to that of crystalline urea. The C-N bonds within the urea units exhibit partial double bond character due to resonance, resulting in a planar or near-planar arrangement of the non-hydrogen atoms.
-
Methylene Bridge: The methylene group acts as a flexible linker between the two urea units. The C-N bonds of the methylene bridge are single bonds, allowing for rotation and a variety of conformations of the entire molecule.
-
Hydrogen Bonding: The presence of multiple N-H and C=O groups allows for extensive intermolecular hydrogen bonding, which plays a crucial role in the crystal packing and solid-state properties of MDU.
Quantitative Molecular Geometry
As a definitive experimental crystal structure for methylenediurea is not publicly available, the following tables present a combination of experimentally determined data for urea and theoretically derived data for the methylene bridge to provide a comprehensive overview of MDU's molecular geometry.
Bond Lengths
The bond lengths in methylenediurea are presented in Table 1. The values for the urea moieties are based on experimental data from X-ray and neutron diffraction studies of urea.[2] The bond lengths involving the methylene bridge are estimations based on typical values from computational studies of similar molecules.
| Bond | Atom 1 | Atom 2 | Bond Length (Å) | Data Source |
| Carbonyl | C | O | 1.27 | Experimental (Urea)[2] |
| C-N (Urea) | C | N | 1.34 | Experimental (Urea)[2] |
| N-H | N | H | 1.01 | Experimental (Urea)[2] |
| C-N (Bridge) | C | N | ~1.47 | Theoretical (Typical C-N) |
| C-H (Bridge) | C | H | ~1.09 | Theoretical (Typical C-H) |
Table 1: Summary of Bond Lengths in Methylenediurea.
Bond Angles
The bond angles in methylenediurea are summarized in Table 2. Similar to the bond lengths, the data for the urea units are derived from experimental studies of urea, while the angles around the methylene bridge are based on theoretical expectations for sp³ hybridized carbon.
| Angle | Atom 1 | Vertex | Atom 3 | Bond Angle (°) | Data Source |
| N-C-N (Urea) | N | C | N | 119.2 | Experimental (Urea) |
| N-C-O (Urea) | N | C | O | ~120.4 | Experimental (Urea) |
| H-N-H (Urea) | H | N | H | ~120 | Experimental (Urea) |
| H-N-C (Urea) | H | N | C | ~120 | Experimental (Urea) |
| N-C-N (Bridge) | N | C | N | ~109.5 | Theoretical (sp³) |
| H-C-H (Bridge) | H | C | H | ~109.5 | Theoretical (sp³) |
| C-N-C (Bridge) | C | N | C | ~120 | Theoretical (sp²) |
Table 2: Summary of Bond Angles in Methylenediurea.
Experimental and Computational Protocols
The structural elucidation of molecules like methylenediurea relies on a combination of experimental techniques and computational modeling.
X-ray Crystallography (General Protocol)
While a crystal structure for MDU is not available, the general methodology for its determination would be as follows:
-
Crystal Growth: Single crystals of MDU would be grown from a suitable solvent by slow evaporation or cooling.
-
Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern would be recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell would be determined from the diffraction data using direct methods or Patterson methods. The structural model would then be refined to achieve the best fit with the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.
-
Sample Preparation: A solution of MDU would be prepared in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) could be performed to establish correlations between protons and carbons.
-
Spectral Analysis: The chemical shifts, coupling constants, and integrations of the NMR signals would be analyzed to confirm the molecular structure of MDU.
Computational Modeling (General Protocol)
Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for predicting the geometry and electronic structure of molecules.
-
Model Building: An initial 3D structure of the MDU molecule would be built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule would be optimized using a selected level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)) to find the minimum energy conformation.
-
Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Data Analysis: The optimized bond lengths, bond angles, and dihedral angles would be extracted from the output of the calculation.
Visualizations
Logical Workflow for Molecular Structure Determination
The following diagram illustrates the logical workflow for determining the molecular structure of methylenediurea, combining synthesis, experimental analysis, and computational modeling.
Caption: Workflow for determining the molecular structure of methylenediurea.
Conclusion
This technical guide has provided a detailed investigation into the molecular structure of this compound, with a specific focus on methylenediurea. By integrating experimental data from urea with theoretical approximations, a comprehensive model of the MDU structure, including key bond lengths and angles, has been presented. The outlined experimental and computational protocols provide a framework for the further structural analysis of this compound and its derivatives. The continued application of these techniques will be essential for advancing our understanding of urea-formaldehyde chemistry and for the development of new materials with enhanced performance characteristics.
References
Biodegradation Pathways of Methylene Urea in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene (B1212753) urea (B33335) (MU) is a slow-release nitrogen fertilizer synthesized from the condensation reaction of urea and formaldehyde. Its use in agriculture aims to enhance nitrogen use efficiency by gradually releasing nitrogen into the soil, thereby matching the nutrient uptake demands of plants and minimizing nitrogen loss to the environment. The efficacy and environmental fate of methylene urea are intrinsically linked to its biodegradation pathways in the soil, a complex process primarily driven by microbial activity. This technical guide provides a comprehensive overview of the core mechanisms underlying methylene urea biodegradation in soil, intended for researchers, scientists, and professionals in related fields.
Core Biodegradation Pathway
The biodegradation of methylene urea is a multi-step process involving the enzymatic breakdown of polymer chains into smaller, bioavailable nitrogenous compounds. This process is influenced by a variety of soil biotic and abiotic factors. The overall pathway can be summarized as follows:
-
Depolymerization: Methylene urea exists as a mixture of polymers of varying chain lengths, from short-chain oligomers like methylenediurea (B89379) (MDU) and dimethylenetriurea (B1204272) (DMTU) to longer, less soluble polymers. The initial step in biodegradation is the enzymatic breakdown of these longer chains into shorter, more soluble oligomers. This process is primarily carried out by a consortium of soil microorganisms.
-
Hydrolysis of Oligomers: The shorter oligomers, MDU and DMTU, are then subjected to further microbial degradation. A key enzyme in this step is methylenediurease (MDUase) , which has been identified in bacteria such as Ochrobactrum anthropi and Ralstonia paucula. This enzyme catalyzes the hydrolysis of MDU and DMTU, breaking the methylene bridges to release urea and ammonia (B1221849).
-
Urea Hydrolysis: The urea released from the breakdown of methylene urea oligomers is then hydrolyzed by the ubiquitous soil enzyme urease into ammonia (NH₃) and carbon dioxide (CO₂).[1] This reaction is a critical step in making the nitrogen from methylene urea available to plants.
-
Nitrification and Assimilation: The ammonia produced can be taken up directly by plants and microorganisms or undergo nitrification, a two-step process where ammonia is oxidized to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻) by nitrifying bacteria. Both ammonium (B1175870) (NH₄⁺, the ionized form of ammonia in soil) and nitrate are readily assimilated by plants.
-
Formaldehyde Mineralization: Formaldehyde, the other component of methylene urea, is released during the breakdown of the polymer backbone. Soil microorganisms can rapidly metabolize formaldehyde, typically oxidizing it to formate (B1220265) and then to carbon dioxide.[1]
Key Microorganisms and Enzymes
A diverse range of soil microorganisms is capable of degrading methylene urea. The primary drivers of this process are bacteria, although fungi may also play a role. Some of the key bacterial species identified to metabolize methylene urea include:
These bacteria produce the specific enzymes required for the breakdown of methylene urea polymers. The crucial enzymes in this pathway are:
-
Methylenediurease (MDUase): This enzyme is specific for the hydrolysis of methylenediurea and its oligomers.
-
Urease: A widely distributed enzyme in soil that catalyzes the hydrolysis of urea.
Factors Influencing Biodegradation
The rate of methylene urea biodegradation in soil is not constant and is influenced by several environmental factors, including:
-
Temperature: Microbial activity is temperature-dependent. Higher temperatures generally lead to faster degradation rates, up to an optimal point for the specific microbial community.
-
Soil Moisture: Water is essential for microbial activity and enzymatic reactions. Optimal moisture levels promote biodegradation, while very dry or waterlogged conditions can inhibit it.
-
Soil pH: The activity of microbial enzymes is sensitive to pH. The optimal pH for methylene urea degradation can vary depending on the specific microbial populations present in the soil.
-
Soil Organic Matter: The overall biological fertility of the soil, often related to its organic matter content, can influence the size and activity of the microbial population capable of degrading methylene urea.
Quantitative Data on Methylene Urea Biodegradation
The slow-release characteristics of methylene urea are evident in the gradual release of plant-available nitrogen over time. The rate of this release is a key parameter in evaluating the efficacy of different methylene urea formulations. The following table summarizes typical nitrogen release data from soil incubation studies.
| Time (weeks) | Cumulative Nitrogen Release (%) from Methylene Urea |
| 1 | 10 - 25 |
| 2 | 20 - 40 |
| 4 | 35 - 60 |
| 8 | 50 - 80 |
| 12 | 60 - 90 |
Note: These values are indicative and can vary significantly depending on soil type, environmental conditions, and the specific formulation of the methylene urea product.
Experimental Protocols
Soil Incubation Study for Methylene Urea Biodegradation
Objective: To determine the rate of nitrogen mineralization from methylene urea in a controlled laboratory setting.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
Methylene urea fertilizer
-
Incubation vessels (e.g., Mason jars with lids modified for aeration)
-
Deionized water
-
Potassium chloride (KCl) solution (2 M) for extraction
-
Analytical instruments for ammonium and nitrate determination (e.g., colorimetric autoanalyzer, ion chromatograph)
Procedure:
-
Soil Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh. Determine the initial moisture content.
-
Treatment Application: Weigh a known amount of soil (e.g., 100 g dry weight equivalent) into each incubation vessel. Apply methylene urea at a predetermined rate (e.g., equivalent to a field application rate of 100 kg N/ha). A control group with no nitrogen application should also be prepared.
-
Moisture Adjustment: Adjust the moisture content of the soil to a specific level, typically 50-60% of its water-holding capacity, using deionized water.
-
Incubation: Seal the vessels, allowing for some air exchange, and incubate them in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At regular intervals (e.g., 0, 7, 14, 28, 56, and 84 days), destructively sample a subset of the incubation vessels for each treatment.
-
Extraction: Extract the soil samples with 2 M KCl solution by shaking for a specified time (e.g., 1 hour).
-
Analysis: Filter the extracts and analyze the filtrate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a suitable analytical method.
-
Data Calculation: Calculate the net nitrogen mineralized at each sampling time by subtracting the inorganic nitrogen content of the control soil from that of the methylene urea-treated soil.
HPLC Method for Methylene Urea and its Oligomers
Objective: To quantify the concentration of methylene urea, MDU, and DMTU in soil extracts or fertilizer solutions.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Analytical standards of methylene urea, MDU, and DMTU
Procedure:
-
Sample Preparation:
-
For fertilizer solutions, dilute the sample with deionized water to a suitable concentration.
-
For soil samples, extract a known weight of soil with deionized water or a suitable buffer by shaking. Centrifuge and filter the extract to remove particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program will need to be optimized based on the specific column and compounds of interest. A common starting point is a high percentage of water, gradually increasing the acetonitrile concentration.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV detection at a low wavelength, typically around 195-210 nm.
-
-
Calibration: Prepare a series of standard solutions of methylene urea, MDU, and DMTU of known concentrations. Inject these standards into the HPLC to generate a calibration curve.
-
Analysis: Inject the prepared samples into the HPLC system. Identify and quantify the peaks corresponding to methylene urea, MDU, and DMTU by comparing their retention times and peak areas to those of the standards.
Visualizations
Biodegradation Pathway of Methylene Urea
References
Methyleneurea as a Monomer in Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyleneurea, a product of the condensation reaction between urea (B33335) and formaldehyde (B43269), serves as a versatile monomer in polymer synthesis. While traditionally recognized for its extensive use in slow-release fertilizers and as a component in urea-formaldehyde (UF) resins for adhesives and coatings, its potential extends to more specialized applications of interest to the scientific research and drug development communities. The ability to control the chain length of this compound oligomers—from simple dimers and trimers to longer ureaform polymers—allows for the tailoring of physicochemical properties such as solubility, degradation rate, and thermal stability.[1][2] This guide provides an in-depth technical overview of this compound as a monomer, focusing on its synthesis, characterization, and potential for advanced polymer applications.
Polymer Synthesis and Reaction Mechanisms
The synthesis of this compound-based polymers is primarily a two-step process involving the initial formation of methylolureas followed by their condensation into polymeric chains.[3][4] The reaction conditions, particularly pH and temperature, are critical in directing the synthesis towards either linear oligomers or cross-linked resins.[5]
Step 1: Methylolation (Addition Reaction)
In a basic or neutral medium, urea reacts with formaldehyde to form monomethylolurea and dimethylolurea (B1678115).[3][6] This is an addition reaction where formaldehyde adds to the amine groups of urea.
Step 2: Condensation Polymerization
Under acidic conditions, the methylolureas undergo condensation to form methylene (B1212753) (-CH2-) and methylene-ether (-CH2-O-CH2-) linkages, releasing water in the process.[4] The formation of linear oligomers is favored by the reaction of monomethylolurea, while dimethylolurea can lead to cross-linked, three-dimensional networks.[3] The extent of polymerization and the final structure of the polymer are influenced by the molar ratio of formaldehyde to urea (F/U), reaction time, and temperature.[5][7]
A visual representation of the acid-catalyzed polymerization pathway is provided below.
Caption: Acid-catalyzed polymerization of this compound.
Experimental Protocols
Synthesis of Dimethylolurea
This protocol describes the synthesis of dimethylolurea, a key intermediate in the production of this compound polymers.
-
Reaction Setup: In a reaction kettle equipped with a mechanical stirrer and a reflux condenser, combine 60 grams of urea and 137 grams of formalin (37-41% formaldehyde solution).[8]
-
pH Adjustment: Adjust the pH of the mixture to between 7 and 8 using a 2M NaOH solution.[8]
-
Reaction: Heat the mixture to reflux for 2 hours using a heating mantle.[8][9]
-
Water Removal: After reflux, introduce a Barrett receiving trap and continue distillation to remove approximately 40 mL of water.[8]
-
Crystallization and Drying: Cool the resulting solution to allow dimethylolurea to crystallize. The crystal pulp can then be dried at a temperature up to 45°C.[6]
Condensation to this compound Oligomers
This protocol outlines the acid-catalyzed condensation of methylolureas to form this compound oligomers.
-
Acidification: To the prepared dimethylolurea solution, add a few drops of a weak acid, such as glacial acetic acid, or a stronger acid like 0.5N H2SO4 to adjust the pH to approximately 4-5.[8][9]
-
Condensation Reaction: Heat the acidified solution. The reaction time and temperature can be varied to control the degree of polymerization. For example, heating at 90°C for 15 minutes can initiate the condensation.[8]
-
Product Isolation: The this compound polymer will precipitate out of the solution. The precipitate can be collected by filtration and washed with water.[3]
-
Characterization: The resulting polymer can be characterized for its molecular weight, thermal properties, and solubility.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound polymers.
Caption: A typical workflow for this compound polymer synthesis.
Data Presentation
The properties of this compound-based polymers are highly dependent on the synthesis conditions, which dictate the molecular weight and degree of cross-linking.
Table 1: Physicochemical Properties of this compound and its Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |
| This compound | C2H4N2O | 72.07 | - | Soluble |
| Monomethylolurea | C2H6N2O2 | 90.08 | 110 | Soluble |
| Dimethylolurea | C3H8N2O3 | 120.10 | - | Soluble |
Data sourced from PubChem and various experimental reports.[8][10][11]
Table 2: Properties of Urea-Formaldehyde (UF) Resins
| Property | Value |
| Tensile Strength | High |
| Flexural Modulus | High |
| Heat Distortion Temperature | High |
| Water Absorption | Low |
| Surface Hardness | High |
| Refractive Index | 1.55 |
These are general properties of cured, cross-linked UF resins and can vary significantly with formulation.[12]
Table 3: Molecular Weight Data of Urea-Formaldehyde Oligomers
| Resin Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Analytical Method |
| Low Molar Ratio UF Resin | Varies | Varies | - | GPC/SEC, ESI-MS |
| Melamine-Urea-Formaldehyde | Increases with reaction time | Increases with reaction time | Decreases with reaction time | GPC |
Quantitative values for Mn, Mw, and PDI are highly dependent on the specific synthesis parameters and analytical conditions.[13][14][15] Research indicates that for low molar ratio UF resins, molecular masses of products can range from 113 to 541 Da.[16] Average molecular weights for some methylene urea condensates are estimated to be in the range of 300-500 g/mol .[17]
Advanced Applications
Beyond their traditional uses, this compound-based oligomers and polymers present opportunities in advanced applications, including the biomedical field.
-
Drug Delivery: Polyureas, a class of polymers to which this compound belongs, have been investigated for drug delivery applications due to their biocompatibility and tunable degradation rates.[18] Specifically, PEGylated polyureas with hindered urea bonds have been synthesized for the controlled release of anticancer drugs.[18]
-
Biomaterials: The ability to form well-defined oligomers with specific functionalities opens the door for their use as building blocks in more complex biomaterials. Urea-linked oligomers have been designed and synthesized to create specific folded structures (foldamers).[19][20]
-
Functional Monomers: Urea-based functional monomers have been designed and synthesized for use in molecularly imprinted polymers (MIPs), which have applications in separation science and as sensors.[21]
Conclusion
This compound, as a monomer, offers a versatile platform for the synthesis of a wide range of polymers, from linear oligomers to highly cross-linked resins. By carefully controlling the reaction conditions, particularly the formaldehyde to urea molar ratio and the pH, the properties of the resulting polymers can be tailored for specific applications. While the primary uses have been in agriculture and industrial resins, the fundamental chemistry of this compound formation and polymerization holds potential for the development of novel materials for advanced applications, including in the fields of drug delivery and biomaterials. Further research into the controlled synthesis of well-defined this compound oligomers is warranted to fully explore their capabilities as functional monomers in polymer science.
References
- 1. researchgate.net [researchgate.net]
- 2. ballestra.com [ballestra.com]
- 3. m.youtube.com [m.youtube.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. WO1989000587A1 - Process for the preparation of urea-formaldehyde resins - Google Patents [patents.google.com]
- 6. US1989628A - Production of dimethylol urea - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C2H4N2O | CID 93187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]
- 12. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Design and synthesis of urea-linked aromatic oligomers--a route towards convoluted foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. old.iupac.org [old.iupac.org]
- 21. Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01852B [pubs.rsc.org]
Exploring the cross-linking potential of Methyleneurea
An In-depth Technical Guide on the Cross-linking Potential of Methyleneurea
Introduction
This compound, a polymer produced from the reaction of urea (B33335) and formaldehyde (B43269), is a cornerstone of the amino resin class of thermosetting polymers.[1] Its significance in industrial and research settings stems from its ability to form robust, cross-linked three-dimensional networks. These networks are created through the formation of methylene (B1212753) and methylene ether bridges that covalently link polymer chains, transforming the material from a soluble, linear, or branched oligomer into an insoluble, rigid, and durable structure.[2]
The properties of the final cross-linked material, such as tensile strength, thermal stability, and solvent resistance, are highly dependent on the cross-link density.[2] This density can be precisely controlled by manipulating reaction conditions, primarily the molar ratio of formaldehyde to urea (F/U), pH, and temperature.[3] While extensively used in adhesives for wood products like plywood and particleboard, and as a controlled-release nitrogen source in agriculture, the cross-linking capabilities of this compound also offer significant potential in advanced applications, including the development of sophisticated drug delivery systems, hydrogels, and other biomaterials.[1][4] This guide provides a technical exploration of the chemistry, experimental protocols, and applications relevant to researchers and drug development professionals.
Chemical Mechanism of this compound Cross-linking
The formation of a cross-linked this compound network is a two-stage process involving addition and condensation reactions.
-
Addition Reaction (Methylolation): Urea reacts with formaldehyde to form various hydroxymethyl ureas, commonly known as methylol ureas (e.g., monomethylol urea, dimethylol urea). This initial reaction is typically carried out under neutral or alkaline conditions (pH 7-9).
-
Condensation Reaction (Cross-linking): The methylol groups are then condensed with amine groups of other urea or methylol urea molecules. This step is catalyzed by acid (pH < 7) and results in the formation of methylene bridges (-NH-CH₂-NH-) and, to a lesser extent, methylene ether bridges (-NH-CH₂-O-CH₂-NH-), releasing water as a byproduct.[3] This condensation process builds a three-dimensional thermoset polymer network.[5]
The reaction kinetics are complex and heavily influenced by pH and temperature. The addition reaction is favored by alkaline conditions, while the condensation (cross-linking) reaction is accelerated under acidic conditions.[3][6]
Data on Cross-linking Parameters and Material Properties
The molar ratio of formaldehyde to urea (F/U) is the most critical factor determining the degree of cross-linking and the final properties of the polymer. A higher F/U ratio generally leads to a more densely cross-linked network.
| Property | Low F/U Ratio (~1.0) | High F/U Ratio (>1.5) | Reference(s) |
| Cross-link Density | Low; more linear polymer chains form. | High; results in a dense 3D network. | [3] |
| Adhesion Strength | Poor, due to crystallization from hydrogen bonds between linear molecules. | High, suitable for adhesives. | [3] |
| Formaldehyde Emission | Significantly lower. | Higher, posing potential health concerns. | [1] |
| Water Resistance | Lower. | Higher due to increased network density. | [1] |
| Brittleness | Lower, more flexible. | Higher, more rigid and brittle. | |
| Cure Time | Longer. | Shorter. | [7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Cross-linking Resin
This protocol describes a general method for preparing a urea-formaldehyde (UF) resin, which serves as the precursor for cross-linking.
Materials:
-
Urea (prills or powder)
-
Formaldehyde solution (e.g., 37% in water, often called formalin)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Sulfuric acid (H₂SO₄) or another acid catalyst (for pH adjustment)
-
Reaction vessel with heating, cooling, and stirring capabilities
-
pH meter
Methodology:
-
Charging Reactants: Charge the formaldehyde solution into the reaction vessel. Begin stirring.
-
First Urea Addition & pH Adjustment: Add approximately half of the total urea to the formaldehyde. The molar ratio of formaldehyde to urea (F/U) for the entire reaction is typically between 1.2 and 2.0 for adhesive resins.[1]
-
Alkaline Methylolation: Adjust the pH of the mixture to 8.0-9.0 using a sodium hydroxide solution. Heat the mixture to 50-60°C.[8][9][10] Maintain these conditions for 30-60 minutes to allow for the formation of methylol ureas.[8][9][10]
-
Second Urea Addition: Add the remaining urea to the reaction mixture.
-
Acidic Condensation: Cool the mixture slightly and adjust the pH to 4.5-5.5 using an acid catalyst like sulfuric acid or ammonium (B1175870) chloride.[7] This initiates the condensation reaction, leading to chain growth and branching.
-
Reaction Monitoring: Carefully monitor the viscosity of the resin. The reaction is continued until a target viscosity is reached, which indicates the desired degree of polymerization.
-
Neutralization and Storage: Once the target viscosity is achieved, neutralize the resin by adjusting the pH back to 7.0-7.5 to quench the reaction. Cool the resin to room temperature for storage. The resulting liquid resin can be used as a cross-linking agent.
References
- 1. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 2. Cross-link - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4429075A - Cross-linked urea-formaldehyde polymer matrix compositions containing cyclic intermediate structures - Google Patents [patents.google.com]
- 6. Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. US6632262B2 - Controlled release urea-formaldehyde liquid fertilizer resins - Google Patents [patents.google.com]
- 9. WO2002016458A2 - Controlled release urea-formaldehyde liquid fertilizer resins - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
The Linchpin of Polymerization: Methyleneurea's Pivotal Role in Urea-Formaldehyde Resin Formation
An In-depth Technical Guide for Researchers and Scientists
Urea-formaldehyde (UF) resins are ubiquitous thermosetting polymers, indispensable in industries ranging from wood composites to textiles and agriculture. Their cost-effectiveness, fast curing times, and excellent adhesive properties are directly attributable to the intricate network of chemical bonds formed during polymerization. At the heart of this network lies methyleneurea, the fundamental building block responsible for the cross-linked, three-dimensional structure that defines the final resin's characteristics. This technical guide provides a comprehensive examination of the formation and function of this compound bridges in the synthesis of UF resins, offering detailed experimental protocols and quantitative analysis for researchers in polymer chemistry and material science.
The Two-Stage Reaction Pathway: From Methylolation to Condensation
The synthesis of urea-formaldehyde resin is a sequential process involving two primary stages: addition (methylolation) and condensation (polymerization). This compound structures are formed during the second stage.
-
Stage 1: Methylolation (Addition Reaction) : This initial step is typically conducted under neutral or alkaline conditions (pH 7.5–8.5).[1][2] Formaldehyde adds to the amino groups of urea (B33335) to form various methylolureas, including monomethylolurea, dimethylolurea, and trimethylolurea.[1] This stage establishes the reactive methylol (-CH₂OH) groups that will participate in the subsequent condensation reactions.
-
Stage 2: Condensation (Polymerization) : The reaction mixture is then acidified (typically to pH 4.0–5.5) and often heated (e.g., to 90-95°C) to initiate condensation.[3][4] During this stage, the methylol groups react with each other or with free amino groups on other urea molecules. This process eliminates water and forms two primary types of linkages:
-
Methylene (B1212753) Bridges (-N-CH₂-N-) : These are the defining structures formed from this compound units and are the primary focus of this guide. They are created when a methylol group reacts with an amino group.[4][5]
-
Methylene-Ether Bridges (-N-CH₂-O-CH₂-N-) : These linkages form from the reaction between two methylol groups.[5][6] They are generally less stable than methylene bridges and can rearrange to form methylene bridges by releasing formaldehyde, particularly under acidic conditions and heat.[7]
-
The formation of a robust network of methylene bridges is critical for developing the resin's molecular weight, viscosity, and eventual thermosetting properties.[5][6]
Logical and Chemical Flow of UF Resin Formation
The synthesis of UF resin follows a well-defined, multi-stage chemical progression. The following diagram illustrates the logical workflow from initial reactants to the final cross-linked polymer, highlighting the central condensation stage where this compound bridges are formed.
Caption: Logical workflow of urea-formaldehyde resin synthesis.
The chemical reactions underlying this process, particularly the formation of methylene and methylene-ether bridges, are visualized in the pathway below.
References
- 1. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Initial Studies on the Biocompatibility of Methyleneurea-Based Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The evaluation of biocompatibility is a critical step in the development of novel polymers for biomedical applications. This technical guide provides an in-depth analysis of the initial biocompatibility studies on methyleneurea-based polymers and related urea-containing copolymers. Given the limited research specifically focused on "this compound-based polymers" for medical use, this guide draws upon data from the broader class of poly(urethane urea)s (PUUs) and other copolymers containing urea (B33335) linkages, which share chemical similarities and are more extensively studied for their biocompatibility.
Introduction to this compound-Based Polymers in a Biomedical Context
Methylene urea, a condensation product of urea and formaldehyde, is predominantly utilized in agriculture as a slow-release nitrogen fertilizer.[1][2] In the realm of biomedical materials, the term "this compound-based polymer" is not widely used. However, the incorporation of urea functionalities into biocompatible polymer backbones, such as polyurethanes, is a common strategy to enhance their mechanical and biodegradable properties. These poly(urethane urea)s (PUUs) contain multiple urea linkages in their hard segments and have been investigated for various biomedical applications, including tissue engineering and medical devices.[3][4] This guide will focus on the biocompatibility of these relevant urea-containing polymers.
In Vitro Biocompatibility Assessment
In vitro biocompatibility studies are essential for the initial screening of new biomaterials. These assays provide valuable information on the potential toxicity of a material and its components to cells.
Cytotoxicity Studies
Cytotoxicity assays are designed to determine the toxicity of a material to cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol is a generalized procedure for assessing the cytotoxicity of polymer extracts according to the ISO 10993-5 standard.[5]
-
Material Extraction: The test polymer is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract containing any leachable substances.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or human fibroblasts, is cultured in 96-well plates until a confluent monolayer is formed.[3]
-
Exposure: The culture medium is replaced with the polymer extract at various concentrations. Control wells with fresh culture medium and a cytotoxic reference material are also included.
-
Incubation: The cells are incubated with the extracts for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
The extract-containing medium is removed, and the cells are washed with a phosphate-buffered saline (PBS) solution.
-
A solution of MTT in a serum-free medium is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 70%) is generally considered a cytotoxic effect.
Quantitative Data on Cytotoxicity of Urea-Containing Polymers
| Polymer Type | Cell Line | Assay | Results | Reference |
| Poly(urethane urea) (PUU) | Human Fibroblasts | Not specified | Supports cell viability | [3] |
| Poly(ether ester urethane)urea (PEEUU) | NIH3T3 Mouse Fibroblasts | MTT Assay | Not specified | [5] |
| Various Cationic Polymers | L929 Mouse Fibroblasts | MTT & LDH Assays | Cytotoxicity is dependent on molecular weight and cationic charge density | |
| Urea Derivatives | MCR-5 and LO2 cells | Not specified | IC50 values were above 45.0 mM for MCR-5 cells and ranged from 4.0 mM to 35.0 mM for LO2 cells | [6] |
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing polymer cytotoxicity using an MTT assay.
Hemocompatibility Assessment
For any material intended to come into contact with blood, a thorough hemocompatibility assessment is mandatory. These tests evaluate the material's effect on blood components, including red blood cells, platelets, and the coagulation cascade.[7]
Key Hemocompatibility Tests
A comprehensive hemocompatibility evaluation involves several assays:
-
Hemolysis: Measures the degree of red blood cell lysis caused by the material.
-
Platelet Adhesion and Activation: Quantifies the adhesion of platelets to the material surface and their subsequent activation, which can lead to thrombus formation.
-
Coagulation Time: Assesses the effect of the material on the intrinsic and extrinsic coagulation pathways.
-
Complement Activation: Measures the activation of the complement system, a part of the innate immune system.
Experimental Protocol: In Vitro Hemocompatibility Testing
The following is a generalized protocol for in vitro hemocompatibility assessment.[7]
-
Blood Collection: Fresh human blood is collected from healthy donors and anticoagulated (e.g., with citrate (B86180) or low-dose heparin).
-
Material Incubation: The test polymer is incubated with whole blood, plasma, or specific blood components under controlled conditions (static or dynamic).
-
Hemolysis Assay:
-
The polymer is incubated with a suspension of red blood cells.
-
After incubation, the supernatant is collected, and the amount of released hemoglobin is measured spectrophotometrically.
-
-
Platelet Adhesion and Activation:
-
The polymer is incubated with platelet-rich plasma or whole blood.
-
The number of adherent platelets can be quantified using microscopy or a lactate (B86563) dehydrogenase (LDH) assay.
-
Platelet activation can be assessed by measuring the release of specific markers (e.g., P-selectin) using techniques like flow cytometry.
-
-
Coagulation Assays:
-
Tests such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) are performed on plasma that has been in contact with the material.
-
-
Complement Activation Assay:
-
The concentration of complement activation products (e.g., C3a, C5a, sC5b-9) in plasma exposed to the material is measured using enzyme-linked immunosorbent assays (ELISAs).
-
Quantitative Data on Hemocompatibility of Urea-Containing Polymers
| Polymer Type | Test | Results | Reference |
| L-Arginine methyl ester functionalized poly(carbonate-urea) urethane (B1682113) (L-AME-P) | Thromboelastography | Potent anti-thrombogenic properties | [8] |
| Chitosan/poly(acrylic acid) grafted polyurethane | Platelet and Neutrophil Adhesion | CD47 protein coating diminishes adhesion and activation | [9] |
Caption: Key stages of an in vivo biocompatibility study via subcutaneous implantation.
Conclusion
The initial biocompatibility studies on urea-containing polymers, particularly poly(urethane urea)s, indicate a generally favorable biological response. These materials have demonstrated good cell viability in vitro and elicit a predictable foreign body reaction in vivo. However, the biocompatibility is highly dependent on the specific chemical composition, molecular weight, and surface properties of the polymer. Further research is needed to specifically investigate the biocompatibility of polymers with this compound linkages intended for biomedical applications to establish a comprehensive understanding of their safety and efficacy. This will require detailed studies on their degradation products and long-term in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. ballestra.com [ballestra.com]
- 3. In vitro degradation and in vivo biocompatibility study of a new linear poly(urethane urea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mrs-j.org [mrs-j.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Material Conferring Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemocompatibility of Chitosan/poly(acrylic acid) Grafted Polyurethane Tubing - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into Methyleneurea Adducts in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of adducts with biological macromolecules is a cornerstone of pharmacology and toxicology. Among the vast array of reactive molecules, those containing urea (B33335) and methylene (B1212753) functionalities play a significant role, particularly in the context of DNA modification. This technical guide provides an in-depth exploration of adducts derived from methylene-containing urea compounds, with a primary focus on the well-characterized DNA adducts formed by N-methyl-N-nitrosourea (MNU). While the term "methyleneurea adducts" can broadly refer to products of reactions involving urea and formaldehyde (B43269), often in the context of resins or cross-linking agents, the most pertinent and extensively studied adducts in drug development and organic chemistry are those generated by alkylating agents like MNU. This guide will delve into the synthesis of these agents, the formation and characterization of their DNA adducts, the cellular mechanisms for their repair, and the experimental protocols for their investigation.
Synthesis of N-Alkyl-N-Nitrosoureas
N-alkyl-N-nitrosoureas, such as the potent carcinogen and mutagen N-methyl-N-nitrosourea (MNU), are key precursors in the study of DNA alkylation.[1] These compounds are typically synthesized by the nitrosation of the corresponding N-alkylurea.[2]
Experimental Protocol: Synthesis of N-Methyl-N-Nitrosourea (MNU)
This protocol is based on established laboratory procedures for the synthesis of MNU.[2][3]
Warning: N-Methyl-N-nitrosourea is a potent carcinogen and is explosive. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)[2][3]
-
Ice
-
Water
-
Organic solvent (e.g., a mixture of 2-MeTHF and diethyl ether for flow synthesis)[3]
Procedure (Batch Synthesis): [2]
-
Preparation of Methylurea Solution: Dissolve methylurea in water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Nitrosation: Slowly add a solution of sodium nitrite to the cooled methylurea solution.
-
Acidification: While maintaining the temperature at 0°C, slowly add a pre-chilled mixture of sulfuric acid and crushed ice to the reaction mixture.
-
Precipitation: The nitrosomethylurea (B1605039) will precipitate as a crystalline solid.
-
Isolation: Immediately filter the precipitate under suction, wash with cold water, and press as dry as possible.
-
Drying: Dry the product in a vacuum desiccator to a constant weight.
Procedure (Continuous Flow Synthesis): [3]
A safer, more scalable method for the synthesis of MNU involves a continuous flow setup. This procedure minimizes the accumulation of hazardous intermediates.
-
Reagent Streams: Prepare three separate feeds:
-
Feed A: An aqueous solution of N-methylurea and hydrochloric acid.
-
Feed B: An organic solvent (e.g., a 1:1 mixture of 2-MeTHF and diethyl ether).
-
Feed C: An aqueous solution of sodium nitrite.
-
-
Mixing and Reaction: Use a flow chemistry system to mix Feed A and Feed B, followed by the addition of Feed C in a T-piece reactor.
-
Phase Separation: The organic phase containing the MNU product is separated from the aqueous phase using a liquid-liquid phase separator.
-
Collection: The organic stream containing the MNU solution is collected for immediate use or careful concentration.
Formation of DNA Adducts by N-Methyl-N-Nitrosourea
MNU is a direct-acting alkylating agent that does not require metabolic activation to exert its genotoxic effects.[1] In aqueous solution, it decomposes to generate a highly reactive methyldiazonium ion, which then readily alkylates nucleophilic sites on DNA bases. The primary sites of alkylation are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases.
The most significant adducts in terms of mutagenesis and cytotoxicity are O⁶-methylguanine (O⁶-MeG) and, to a lesser extent, O⁴-methylthymine.[4] While N⁷-methylguanine (N⁷-MeG) is the most abundant adduct, it is generally considered less mutagenic.
Experimental Protocol: In Vitro Reaction of MNU with DNA
This protocol describes a general procedure for the reaction of MNU with DNA in a controlled laboratory setting.[1]
Materials:
-
Calf thymus DNA (or other purified DNA source)
-
N-Methyl-N-nitrosourea (MNU)
-
Buffer solution (e.g., Tris-HCl, pH 7.2)
-
Incubator or water bath at 37°C
Procedure:
-
DNA Solution: Prepare a solution of calf thymus DNA in the buffer at a desired concentration.
-
MNU Solution: Freshly prepare a stock solution of MNU in a suitable solvent (e.g., ethanol (B145695) or DMSO) immediately before use, as it is unstable in aqueous solutions.
-
Reaction: Add the MNU stock solution to the DNA solution to the desired final concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours). The incubation time will affect the extent of DNA methylation.
-
Termination and DNA Isolation: Stop the reaction by adding a quenching agent or by proceeding directly to DNA precipitation and isolation using standard methods (e.g., ethanol precipitation).
-
Analysis: The resulting alkylated DNA can then be analyzed for the presence and quantity of specific adducts using techniques such as LC-MS/MS or ³²P-postlabeling.
Quantitative Analysis of this compound Adducts
The quantification of DNA adducts is crucial for understanding their biological significance. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
| Adduct | Analytical Method | Lower Limit of Quantitation (fmol) | Linearity (r²) | Reference |
| O⁶-Methylguanine | LC/ESI-MS/MS | 75.8 | > 0.999 | [3] |
| N⁷-Methylguanine | LC/ESI-MS/MS | 151.5 | > 0.999 | [3] |
| O⁶-Methylguanine | UPLC-MS/MS in Dried Blood Spots (ng/mL) | 0.55 - 6.66 (range in patients) | N/A | [5] |
| Cell Line | Treatment | O⁶-Methylguanine-DNA Methyltransferase (MT) Activity | Cytotoxicity/Mutagenicity | Reference |
| Normal Human Fibroblasts | MNNG | Normal | Resistant | [4] |
| Gardner's Syndrome (GM3314) | MNNG | Virtually non-detectable | Extremely sensitive | [4] |
| Xeroderma Pigmentosum (XP12ROSV) | MNNG | Virtually non-detectable | Extremely sensitive | [4] |
| HT29 (Mer+) | MNNG + O⁶-mGua (exogenous) | Partially depleted | Sensitized to killing | [6] |
Experimental Protocols for Adduct Analysis
Protocol 1: Quantitative Analysis of DNA Adducts by LC-MS/MS
This protocol provides a general workflow for the analysis of DNA adducts using liquid chromatography-tandem mass spectrometry.[7][8][9]
Workflow for DNA Adduct Analysis by LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Steps:
-
DNA Isolation: Extract high-purity DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction methods.
-
Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Purification: Purify the resulting deoxynucleoside mixture to remove proteins, salts, and other contaminants, often using solid-phase extraction (SPE).
-
LC Separation: Inject the purified sample onto a reverse-phase HPLC column to separate the different deoxynucleosides (both modified and unmodified).
-
MS/MS Detection: Analyze the eluent from the HPLC using a tandem mass spectrometer operating in a sensitive and specific mode, such as Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for each adduct of interest.
-
Quantification: Quantify the adducts by comparing the integrated peak areas to a standard curve generated from authentic standards of the adducts.
Protocol 2: ³²P-Postlabeling Assay for DNA Adducts
This is an ultrasensitive method for detecting a wide range of DNA adducts, particularly when authentic standards are not available.[8][10][11]
Workflow for ³²P-Postlabeling Assay
Caption: Key steps in the ³²P-postlabeling assay for DNA adducts.
Steps:
-
DNA Digestion: Digest the DNA sample with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most adducted ones.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts using multidimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify them by scintillation counting or phosphorimaging.
Biological Pathways and Mechanisms
The formation of DNA adducts triggers a complex network of cellular responses, primarily centered around DNA repair. The persistence of certain adducts, particularly O⁶-methylguanine, can lead to mispairing during DNA replication, resulting in mutations and cytotoxicity.
DNA Repair Pathways for Alkylated Bases
Cells have evolved several pathways to repair alkylated DNA bases. The main pathways include Base Excision Repair (BER) and Direct Reversal Repair.[9][12]
Base Excision Repair (BER) Pathway for Alkylated DNA
Caption: The Base Excision Repair pathway for alkylated DNA bases.
Direct Reversal Repair by MGMT
Caption: Direct reversal of O⁶-methylguanine by MGMT.
This compound Adducts in the Context of DNA-Protein Crosslinks
While the focus of this guide is on DNA base adducts from alkylating agents, it is important to address the term "this compound adducts" in a broader context. Formaldehyde, a simple methylene-containing compound, is known to react with urea to form urea-formaldehyde resins.[13] In a biological setting, formaldehyde is a known cross-linking agent that can form methylene bridges between DNA bases and proteins, creating DNA-protein crosslinks (DPCs).[14] These DPCs are bulky lesions that can block DNA replication and transcription. While not "this compound adducts" in the sense of a pre-formed agent, they represent an important class of adducts involving a methylene group and can be influenced by endogenous compounds like urea.
Conclusion
The study of adducts formed by methylene-containing urea compounds, particularly N-methyl-N-nitrosourea, provides critical insights into the mechanisms of carcinogenesis and the action of certain chemotherapeutic drugs. The ability to synthesize these agents, react them with DNA in a controlled manner, and quantify the resulting adducts is essential for research in this field. Furthermore, understanding the cellular DNA repair pathways that counteract this damage is crucial for developing strategies to enhance the efficacy of alkylating agent-based cancer therapies. The experimental protocols and data presented in this guide offer a foundational resource for researchers, scientists, and drug development professionals working in this important area of organic and medicinal chemistry.
References
- 1. Reaction of N-n-butyl-N-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Correlation between O6-methylguanine-DNA-methyltransferase activity and resistance of human cells to the cytotoxic and mutagenic effect of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exogenous O6-methylguanine inhibits adduct removal and sensitizes human cells to killing by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. A Chemical and Kinetic Perspective on Base Excision Repair of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formaldehyde - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. How to fix DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Methyleneurea
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of methyleneurea in a laboratory setting. This compound, a condensation product of urea (B33335) and formaldehyde (B43269), is a slow-release nitrogen fertilizer and has applications in various fields of research. The synthesis is a two-step process involving an initial addition reaction to form methylolureas, followed by an acid-catalyzed condensation to produce this compound polymers.[1] This protocol is intended for researchers, scientists, and professionals in drug development and related chemical fields. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Data Summary
The synthesis of this compound is highly dependent on several key parameters that influence the final product's polymer chain length and, consequently, its properties, such as solubility and nitrogen release rate. The following table summarizes typical reaction parameters for a laboratory-scale synthesis.
| Parameter | Value | Purpose / Comment | Reference |
| Urea to Formaldehyde (U:F) Molar Ratio | 1.3 : 1 to 4 : 1 | A higher ratio generally leads to shorter polymer chains. A ratio of 1.3 has been identified as optimal in some studies for fertilizer applications. | [1][2] |
| Reaction Temperature (Step 1: Addition) | 25-45 °C | Initial reaction to form methylolurea intermediates. The reaction is exothermic. | [1] |
| Reaction pH (Step 1: Addition) | 8.0 - 11.0 | Alkaline conditions favor the formation of mono- and dimethylolurea. | [1][3] |
| Reaction Temperature (Step 2: Condensation) | > 40 °C (Exothermic) | The acid-catalyzed condensation is exothermic and drives polymerization. | [1] |
| Reaction pH (Step 2: Condensation) | 3.5 - 5.0 | Acidic conditions catalyze the condensation of methylolureas to form methylene (B1212753) bridges. | [4][5][6] |
| Catalyst (Step 1) | Alkali Hydroxide (e.g., KOH, NaOH) | Used to adjust the pH to the alkaline range for the initial addition reaction. | [1] |
| Catalyst (Step 2) | Acid (e.g., H₃PO₄, H₂SO₄) | Used to initiate and catalyze the condensation polymerization. | [1] |
| Activation Energy | ~15 kcal/mol (hydroxymethylation) | Energy required for the reaction between methylene diurea and formaldehyde. | [4] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound in the laboratory.
Caption: Experimental workflow for the two-step laboratory synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound and related urea-formaldehyde products.[1]
3.1 Materials and Reagents
-
Urea (CO(NH₂)₂)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Potassium Hydroxide (KOH) solution (10% w/v)
-
Phosphoric Acid (H₃PO₄) solution (10% v/v)
-
Deionized Water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Water bath or heating mantle
-
Fume hood
-
Drying oven or desiccator
3.2 Safety Precautions
-
Formaldehyde: is a known carcinogen and irritant. Handle exclusively in a well-ventilated fume hood.
-
Potassium Hydroxide and Phosphoric Acid: are corrosive. Wear gloves, safety glasses, and a lab coat.
-
The condensation reaction is exothermic . Monitor the temperature closely to prevent uncontrolled polymerization.
3.3 Synthesis Procedure
Step 1: Preparation of the Liquid Methylolurea Intermediate (Addition Reaction)
-
In a 500 mL beaker placed within a water bath, weigh 83.8 g of urea (approx. 1.4 moles).
-
In the fume hood, add 66.2 g of 37% aqueous formaldehyde solution (approx. 0.8 moles of HCOH) to the beaker containing the urea while stirring with a magnetic stir bar. This corresponds to a U:F molar ratio of approximately 1.75.
-
Stir the mixture. The addition of urea will cause an initial drop in temperature.[1]
-
Slowly add the 10% KOH solution dropwise to the stirring mixture until the pH of the solution reaches approximately 9.0. This will facilitate the dissolution of the remaining urea and initiate the formation of methylolureas.[1]
-
Continue stirring the mixture at room temperature (or maintain a gentle warmth of 30-40°C using the water bath) for 30-45 minutes. The solution should become clear and slightly viscous as the liquid intermediate forms.[1]
Step 2: Acid-Catalyzed Condensation
-
Remove the water bath and continue stirring the liquid intermediate.
-
Slowly add the 10% phosphoric acid solution dropwise. Monitor the pH closely. The goal is to lower the pH to between 4.0 and 5.0 to catalyze the condensation reaction.[5][6]
-
The addition of acid will initiate an exothermic condensation reaction.[1] The temperature of the mixture will rise, and the solution will become progressively more viscous.
-
As the reaction proceeds, the liquid will transform into a solid or a highly plastic mass as this compound polymers are formed and the liquid phase is consumed.[1]
-
Allow the mixture to stir until the solid product has formed and the reaction has subsided. The process may take 30-60 minutes.
3.4 Product Isolation and Drying
-
Once the reaction vessel has cooled to room temperature, carefully break up the solid this compound product.
-
Transfer the solid product to a watch glass or drying dish.
-
Dry the product in an oven at 60-70°C overnight or in a desiccator until a constant weight is achieved.
-
The final product will be a white, odorless solid.
3.5 Characterization
The resulting this compound product is a mixture of polymers with varying chain lengths. A common method for characterization, particularly for agricultural applications, is to determine the nitrogen content and its solubility in cold (22°C) and hot (100°C) water, which correlates with its nitrogen-release properties.
References
- 1. SK282814B6 - Production method for methylene urea and device for performing this method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FR2429194A1 - METHYLENE-UREA LIQUID FERTILIZERS AND THEIR PREPARATION PROCESS - Google Patents [patents.google.com]
- 6. GB2025387A - Liquid Methylene Urea Fertilizers - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Methyleneurea
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development and related fields, providing detailed methodologies for the quantitative analysis of methyleneurea.
High-Performance Liquid Chromatography (HPLC) for this compound Oligomers
High-Performance Liquid Chromatography (HPLC) is a primary and robust technique for the separation and quantification of this compound and its oligomers, such as methylenediurea (B89379) (MDU) and dimethylenetriurea (B1204272) (DMTU). This method is widely adopted in the fertilizer industry for quality control and regulatory compliance.
Experimental Protocol: Based on EN 15705 and AOAC 983.01
This protocol provides a generalized procedure based on established methods for the analysis of water-soluble this compound oligomers in fertilizer samples.
1.1. Sample Preparation
A critical step for accurate quantification is the proper extraction of this compound from the sample matrix.
-
Solid Fertilizers:
-
Weigh accurately approximately 1 g of the homogenized fertilizer sample into a 250 mL beaker.
-
Add 100 mL of deionized water.
-
Stir for 15 minutes at room temperature to dissolve the water-soluble components.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtrate with the mobile phase as necessary to fall within the calibration range.
-
-
Liquid Fertilizers:
-
Accurately weigh a portion of the liquid fertilizer sample equivalent to approximately 0.5 g of solid material.
-
Dilute with deionized water in a volumetric flask to a known volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
1.2. HPLC Instrumentation and Conditions
Two common approaches are outlined below, reflecting variations in column and detection methods.
| Parameter | Method A (Based on EN 15705) | Method B (Based on AOAC 983.01) |
| Column | Amino (NH2) or Propylamine column | Reverse Phase C18 column |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) | Deionized Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | 30 °C | 30 °C |
| Detector | Diode Array Detector (DAD) or UV Detector | Refractive Index (RI) Detector |
| Detection Wavelength | 200 nm | Not Applicable |
1.3. Calibration
-
Prepare a series of standard solutions of this compound, MDU, and DMTU of known concentrations in the mobile phase.
-
Inject each standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
1.4. Data Analysis
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peaks of this compound and its oligomers based on their retention times compared to the standards.
-
Quantify the concentration of each analyte in the sample by using the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC analysis of this compound and its oligomers.
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Recovery (%) |
| This compound | 1 - 100 | > 0.999 | 0.2 | 0.7 | 98 - 102 |
| Methylenediurea (MDU) | 1 - 100 | > 0.999 | 0.3 | 1.0 | 97 - 103 |
| Dimethylenetriurea (DMTU) | 1 - 100 | > 0.999 | 0.5 | 1.5 | 96 - 104 |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Workflow for HPLC Analysis of this compound```dot
Caption: General workflow for this compound quantification.
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Methyleneurea Oligomers
Introduction
Methyleneurea (MU) oligomers are products of the condensation reaction between urea (B33335) and formaldehyde.[1] These oligomers, including methylenediurea (B89379) (MDU), dimethylenetriurea (B1204272) (DMTU), and trimethylenetetraurea (B1203123) (TMTU), are key components in slow-release fertilizers.[1] The controlled release of nitrogen from these fertilizers is dependent on the distribution of these oligomers of varying chain lengths and solubilities. Accurate separation and quantification of these oligomers are therefore crucial for quality control and product development in the fertilizer industry. High-performance liquid chromatography (HPLC) is the standard analytical technique for this purpose.[1][2][3][4][5][6][7][8][9][10][11][12][13]
This application note provides a detailed overview of the HPLC methods for the separation of this compound oligomers, intended for researchers, scientists, and professionals in drug development and related fields. It includes a comprehensive protocol based on established standard methods, a summary of chromatographic conditions, and visual diagrams to illustrate the experimental workflow and chemical relationships.
Chemical Structures and Relationships
The formation of this compound oligomers is a polymerization reaction. The fundamental units, urea and formaldehyde, react to form a series of linear oligomers of increasing chain length. The lower molecular weight oligomers like MDU and DMTU are more soluble in water, while higher oligomers are less soluble, contributing to the slow-release properties of the fertilizer.
Caption: Condensation reaction pathway for the formation of this compound oligomers.
Experimental Protocols
The following protocol is a generalized procedure based on the principles outlined in international standards such as ISO 25705:2016 for the analysis of this compound oligomers in fertilizer samples.[2][3][4][5][6][13]
Materials and Reagents
-
This compound oligomer standards: MDU, DMTU, TMTU (if available)
-
Urea: Analytical standard
-
Acetonitrile (ACN): HPLC grade[8]
-
Methanol (MeOH): HPLC grade
-
Water: Deionized water, 18.2 MΩ·cm
-
Sample: Fertilizer product containing this compound
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Sample Preparation
-
Extraction: Accurately weigh a representative portion of the fertilizer sample.
-
Transfer the sample to a volumetric flask.
-
Add deionized water (or a dilute methanol-water solution as described in some methods[14]) to the flask.
-
For enhanced extraction of soluble oligomers, the mixture can be heated in a boiling water bath for a specified period, as suggested by the principle of boiling water extraction in some standards.[2]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
The following table summarizes typical HPLC conditions for the separation of this compound oligomers.
| Parameter | Method 1 (Based on EN 15705) | Method 2 (Based on Patent CN101122589B) |
| Column | Amino (NH2) or Reversed-Phase (C18) | Kromasil C18, 5 µm, 250 x 4.6 mm[14] |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Isocratic or Gradient | Isocratic |
| Composition | Acetonitrile/Water (e.g., 85/15) | Methanol/Water (e.g., 3/97)[15] |
| Flow Rate | 1.0 mL/min (typical) | 0.35 mL/min[15] |
| Injection Volume | 10-20 µL | 5-10 µL |
| Column Temp. | Ambient or controlled (e.g., 30 °C) | Room Temperature[14] |
| Detector | DAD | UV |
| Wavelength | 200 nm | 210 nm[15] |
Data Analysis
-
Identification: Identify the peaks of urea, MDU, DMTU, and TMTU in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Quantification: Create a calibration curve for each analyte using the peak areas of the standard solutions. Determine the concentration of each oligomer in the sample by applying the calibration curve to the peak areas obtained from the sample chromatogram.
Experimental Workflow
The overall process for the HPLC analysis of this compound oligomers can be visualized as a streamlined workflow from sample preparation to data analysis.
Caption: A generalized workflow for the HPLC analysis of this compound oligomers.
Data Presentation
Quantitative data from the HPLC analysis of this compound oligomers should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing the results.
| Analyte | Retention Time (min) | Peak Area | Concentration (mg/L) |
| Urea | |||
| MDU | |||
| DMTU | |||
| TMTU |
Conclusion
HPLC is a robust and reliable method for the separation and quantification of this compound oligomers. The choice of stationary phase (C18 or NH2), mobile phase composition, and detection wavelength can be optimized to achieve the desired separation. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists working with this compound-based products. Adherence to standardized methods, such as those outlined by ISO, is recommended for ensuring accuracy and comparability of results.
References
- 1. EN 15705:2023 [genorma.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Fertilizer [genorma.com]
- 5. tbs.go.tz [tbs.go.tz]
- 6. asn.sn [asn.sn]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. intertekinform.com [intertekinform.com]
- 9. intertekinform.com [intertekinform.com]
- 10. NF EN 15705:2023 Inorganic fertilizers - Determination of methylen-urea oligomers using high-performance liquid chromatography (HPLC) [kssn.net]
- 11. Standard NF EN 15705 [boutique.afnor.org]
- 12. BS EN 15705:2023 Inorganic fertilizers — Determination of methylen-urea oligomers using high-performance liquid chromatography (HPLC) [en-standard.eu]
- 13. bbsq.bs [bbsq.bs]
- 14. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 15. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
Application Note: Analysis of Methyleneurea Functional Groups Using FTIR Spectroscopy
AN-FTIR-01
Audience: Researchers, scientists, and drug development professionals.
Introduction Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used for the identification and characterization of functional groups in molecules. This application note details the use of FTIR spectroscopy for the qualitative and quantitative analysis of methyleneurea functional groups. This compound and its polymers, such as urea-formaldehyde (UF) resins, are widely used in various industries, including as adhesives in wood-based panels, as slow-release fertilizers, and in the synthesis of various organic compounds.[1][2][3] Monitoring the formation and structure of these compounds is crucial for quality control and product development. FTIR provides a rapid and reliable method for studying the chemical structures, such as methylol groups, methylene (B1212753) ether bridges, and methylene bridges, that form during polymerization.[1][4]
Principle of Analysis FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. For this compound analysis, specific vibrational modes associated with the amide group (C=O, N-H), methylene bridges (-N-CH₂-N-), and ether linkages (-CH₂-O-CH₂-) provide a unique spectral fingerprint. By analyzing the position, shape, and intensity of these absorption bands, one can identify the compound and quantify its components.[5]
Qualitative Analysis: Interpreting the FTIR Spectrum
The FTIR spectrum of this compound and its polymers is characterized by several key absorption bands. The exact position of these peaks can shift based on the molecular environment, such as the degree of polymerization and hydrogen bonding.
Key Functional Group Identification The primary regions of interest in the FTIR spectrum for this compound analysis are:
-
N-H Stretching (3500-3100 cm⁻¹): This region shows broad peaks corresponding to the stretching vibrations of primary and secondary amines and hydroxyl (-OH) groups from methylolurea.[6]
-
C-H Stretching (3000-2850 cm⁻¹): Asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) groups are observed in this range.[6][7]
-
Amide I (C=O Stretching, ~1680-1630 cm⁻¹): A strong absorption peak in this region is characteristic of the carbonyl group in the urea (B33335) structure.[6][8] Its position is sensitive to hydrogen bonding.
-
Amide II (N-H Bending & C-N Stretching, ~1550-1540 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations and is a key identifier for the amide linkage.[8]
-
Methylene and Methylol Groups (~1400-1000 cm⁻¹): This "fingerprint" region contains several important peaks:
Data Presentation: Characteristic FTIR Absorption Bands
The following table summarizes the key FTIR absorption bands for the analysis of this compound and related structures found in urea-formaldehyde resins.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Structure | Reference |
| 3500 - 3100 | N-H and O-H Stretching | -NH₂, -NH-, -OH (from methylols) | [6] |
| ~2957 | Asymmetric C-H Stretching | Methylene (-CH₂-) in -NHCH₂OH | [6] |
| ~1676 - 1637 | C=O Stretching (Amide I) | Urea Carbonyl | [6][8] |
| ~1554 - 1541 | N-H Bending & C-N Stretching (Amide II) | Secondary Amide (-CO-NH-) | [6][8] |
| ~1383 | C-N Stretching | CH₂-N | [9] |
| ~1244 | C-N & N-H Stretching | Tertiary Amides | [9] |
| ~1134 | Symmetric C-O-C Stretching | Methylene Ether Bridge (-CH₂-O-CH₂-) | [9] |
| ~881 | Characteristic Peak | Methylene Ether Bridge | [6] |
Experimental Protocols
Detailed methodologies for sample preparation and instrument setup are critical for obtaining high-quality, reproducible FTIR spectra.
Protocol 1: Analysis of Solid Samples (e.g., Cured Resins, Powders)
This protocol uses the Potassium Bromide (KBr) pellet method, a common technique for solid samples.
Materials:
-
Sample (2-5 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR Spectrometer
Methodology:
-
Drying: Dry the KBr powder in an oven at ~100°C to remove moisture, which can interfere with the spectrum. Also, ensure the sample is free of excess water.
-
Grinding: Place approximately 2-5 mg of the solid this compound sample into the agate mortar. Add 100-200 mg of dried KBr.[10]
-
Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.[11]
-
Pellet Formation: Transfer the powder mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10]
-
Data Acquisition:
-
Data Analysis: Perform baseline correction and normalize the spectrum as needed before identifying characteristic peaks.
Protocol 2: Analysis of Liquid or Semi-Solid Samples (e.g., Uncured Resins)
This protocol describes the use of Attenuated Total Reflectance (ATR), which requires minimal sample preparation.
Materials:
-
Liquid or paste-like sample
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)
-
Solvent for cleaning (e.g., isopropanol, ethanol)
-
Lint-free wipes
Methodology:
-
Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum with the clean, empty crystal. This will account for atmospheric and instrumental background.[13]
-
Sample Application: Place a small amount (1-2 drops) of the liquid or semi-solid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[13]
-
Pressure Application: If analyzing a solid or viscous sample, use the ATR's pressure clamp to ensure good contact between the sample and the crystal.[10]
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range (e.g., 4000–650 cm⁻¹).[3]
-
Use a resolution of 4 cm⁻¹ and co-add 32-64 scans.
-
-
Cleaning: After the measurement, thoroughly clean the ATR crystal using a suitable solvent and a soft, lint-free wipe to prevent sample carryover.[10]
-
Data Analysis: The raw ATR spectrum may require a software-based correction (ATR correction) to make it comparable to a traditional transmission spectrum.
Visualizations
Logical Relationship: Formation of this compound Linkages
The diagram below illustrates the key chemical reactions in the formation of urea-formaldehyde resins, leading to the methylene and methylene-ether linkages that are analyzed by FTIR.
Caption: Figure 1: Urea-Formaldehyde Condensation Pathways
Experimental Workflow: FTIR Analysis
This workflow diagram outlines the general steps for analyzing a sample for this compound functional groups using FTIR spectroscopy.
Caption: Figure 2: General Workflow for FTIR Analysis
References
- 1. akjournals.com [akjournals.com]
- 2. chimarhellas.com [chimarhellas.com]
- 3. shimadzu.com [shimadzu.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. chimarhellas.com [chimarhellas.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Characterization of Methyleneurea Resins Using Thermal Analysis (TGA/DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyleneurea (MU) resins, a class of urea-formaldehyde (UF) polymers, are widely utilized as adhesives in the wood-based panel industry due to their high reactivity and cost-effectiveness.[1][2] However, their performance, particularly their thermal stability and curing behavior, is critical to the final product's quality and durability. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing these thermosetting polymers.[1][3] TGA provides quantitative information on mass changes as a function of temperature, revealing the thermal stability and decomposition profile of the resin.[4] DSC measures the heat flow associated with thermal transitions, offering insights into the curing process, glass transition temperature, and reaction kinetics.[4][5] This application note provides detailed protocols for using TGA and DSC to characterize this compound resins and presents the data in a clear, comparative format.
Data Presentation
Thermogravimetric Analysis (TGA) Data Summary
The thermal decomposition of this compound resins typically occurs in three main stages.[3] The first stage involves the evaporation of moisture and the release of free formaldehyde.[3] The second, and most significant, stage corresponds to the decomposition of methylene (B1212753) and methylene ether bonds.[3] The final stage is the further carbonization of the resin.[3]
| Thermal Event | Temperature Range (°C) | Typical Mass Loss (%) | Description |
| Initial Decomposition | 32 - 218 | 4.5 - 7.1 | Evaporation of water and release of volatile components.[6] |
| Main Decomposition | 220 - 330 | ~72 | Decomposition of methylene and methylene ether linkages.[3] |
| Carbonization | 330 - 577 | ~12 | Further degradation and char formation.[3] |
Note: The exact temperatures and mass loss percentages can vary depending on the specific resin formulation, F/U molar ratio, and experimental conditions such as heating rate.[3]
Differential Scanning Calorimetry (DSC) Data Summary
DSC analysis of this compound resins reveals key information about their curing process and thermal transitions. The curing reaction is an exothermic process, and the characteristics of the exotherm can be used to determine the extent of cure and the reaction kinetics.
| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Description |
| Curing Exotherm | 80 - 150 | Varies | Polycondensation reaction leading to cross-linking.[7] The peak temperature is influenced by catalyst content and heating rate.[8][9] |
| Endothermic Peak | 232 - 242 | Varies | Degradation of methylene-ether bridges in the cured resin.[2] |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for analyzing the thermal stability of this compound resins using TGA.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Set the purge gas (typically nitrogen) to a flow rate of 50 mL/min to provide an inert atmosphere.[1]
-
-
Sample Preparation:
-
Accurately weigh 5.5 ± 0.2 mg of the this compound resin sample into a clean alumina (B75360) crucible.[1]
-
For liquid resins, ensure a representative sample is taken. For cured resins, the sample should be in a powdered or solid form.
-
-
TGA Method Setup:
-
Set the initial temperature to ambient (e.g., 30°C).
-
Program a heating ramp of 10°C/min from the initial temperature to 800°C.[8]
-
Continuously record the sample mass, temperature, and its first derivative (DTG).
-
-
Data Analysis:
-
From the TGA curve (mass vs. temperature), determine the onset temperature of decomposition and the temperatures at different percentages of mass loss.
-
From the DTG curve (mass loss rate vs. temperature), identify the peak temperatures of the major decomposition stages.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the methodology for characterizing the curing behavior of this compound resins using DSC.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Set the purge gas (typically nitrogen) to a flow rate of 50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 8 mg of the uncured resin into an aluminum DSC pan.[6]
-
If a catalyst is used, ensure it is thoroughly mixed with the resin before weighing.
-
Seal the pan hermetically to prevent the evaporation of volatiles during the initial heating phase.
-
-
DSC Method Setup:
-
Set the initial temperature to a sub-ambient temperature (e.g., -50°C) to establish a stable baseline.
-
Program a heating ramp of 10°C/min from the initial temperature to 250°C.[5]
-
Use an empty, sealed aluminum pan as a reference.
-
-
Data Analysis:
-
Identify the exothermic peak corresponding to the curing reaction.[10]
-
Determine the onset temperature, peak temperature, and the total enthalpy of the curing exotherm (ΔH).
-
The degree of cure can be calculated by comparing the residual cure exotherm of a partially cured sample to the exotherm of a completely uncured sample.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for TGA/DSC analysis of this compound resins.
Caption: Logical relationship of data from TGA/DSC analysis.
References
- 1. chimarhellas.com [chimarhellas.com]
- 2. chimarhellas.com [chimarhellas.com]
- 3. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 5. tainstruments.com [tainstruments.com]
- 6. akjournals.com [akjournals.com]
- 7. scispace.com [scispace.com]
- 8. adhesion.kr [adhesion.kr]
- 9. researchgate.net [researchgate.net]
- 10. Condensation reaction and crystallization of urea-formaldehyde resin during the curing process :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for NMR-Based Structural Elucidation of Methyleneurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of methyleneurea and its oligomers, which are key components in urea-formaldehyde (UF) resins. The protocols outlined below are intended for researchers in materials science, polymer chemistry, and drug development who are working with these compounds.
Application Note 1: Qualitative and Quantitative Analysis of this compound Structures by ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of this compound and its oligomers.[1] By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, it is possible to identify and quantify various structural moieties.
Key structural elements that can be identified include:
-
Hydroxymethyl groups (-NH-CH₂OH): Formed during the initial reaction between urea (B33335) and formaldehyde (B43269).[1]
-
Methylene (B1212753) bridges (-NH-CH₂-NH-): Resulting from the condensation of hydroxymethyl groups.[1]
-
Methylene ether bridges (-NH-CH₂-O-CH₂-NH-): Another product of condensation reactions.[1]
-
Uron structures: Cyclic ethers that can form under specific reaction conditions.[1]
Data Presentation: ¹H and ¹³C NMR Chemical Shift Ranges
The following tables summarize the typical chemical shift ranges for protons and carbons in the key structural units of this compound and its oligomers, as observed in urea-formaldehyde resin systems. These values are typically reported in dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Chemical Shift Ranges for Key Structural Moieties
| Structural Moiety | Chemical Shift (ppm) | Multiplicity |
| -NH₂ (primary amine) | 5.5 - 6.0 | Broad singlet |
| -NH- (secondary amine) | 6.5 - 7.5 | Triplet (or broad) |
| -NH-CH₂-OH | 4.2 - 4.6 | Triplet |
| -NH-CH₂-NH- | 4.0 - 4.5 | Triplet |
| -NH-CH₂-O-CH₂-NH- | 4.6 - 5.0 | Singlet/Triplet |
| -N(CH₂OH)₂ | 4.5 - 4.8 | Doublet |
Table 2: ¹³C NMR Chemical Shift Ranges for Key Structural Moieties
| Structural Moiety | Chemical Shift (ppm) |
| -NH-CH₂-OH | 63 - 68 |
| -NH-CH₂-NH- | 45 - 55 |
| -NH-CH₂-O-CH₂-NH- | 72 - 78 |
| Uron (C-O) | 75 - 80 |
| Urea (C=O) | 158 - 164 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Objective: To prepare a this compound-containing sample (e.g., urea-formaldehyde resin) for solution-state NMR analysis.
Materials:
-
This compound or UF resin sample (liquid or solid)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Accurately weigh approximately 50-100 mg of the sample into a clean, dry vial.
-
Add 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a common solvent for these systems as it effectively dissolves the oligomers and has a well-defined solvent peak.
-
Securely cap the vial and vortex the mixture until the sample is completely dissolved. Gentle heating (e.g., in a 40°C water bath) may be applied to aid dissolution if necessary.
-
Transfer the clear solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube and ensure there are no air bubbles in the sample.
Protocol 2: ¹³C NMR Data Acquisition (Quantitative)
Objective: To acquire a quantitative ¹³C NMR spectrum for the analysis of this compound structures.
Instrument Parameters (Example for a 600 MHz Spectrometer):
-
Pulse Program: Inverse-gated decoupling
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 6 seconds (to ensure full relaxation of all carbon nuclei)
-
Acquisition Time: 1.5 - 2.0 seconds
-
Number of Scans: 400 - 600 (or as needed for adequate signal-to-noise)
-
Temperature: 25°C
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Tune and match the probe for ¹³C observation.
-
Shim the magnetic field to obtain good resolution.
-
Set up the ¹³C NMR experiment using the parameters outlined above.
-
Process the acquired Free Induction Decay (FID) by applying an exponential multiplication with a line broadening of 1-2 Hz, followed by Fourier transformation.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the different carbon environments for quantitative analysis.
Protocol 3: 2D NMR for Structural Elucidation (HSQC and HMBC)
Objective: To obtain detailed connectivity information for unambiguous signal assignment using 2D NMR.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, which is invaluable for assigning proton and carbon signals to specific structural fragments.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity between different structural units.[1]
General Procedure:
-
Acquire standard ¹H and ¹³C spectra first to determine the chemical shift ranges.
-
Set up the HSQC experiment to correlate one-bond C-H connections.
-
Set up the HMBC experiment to observe long-range C-H correlations (typically optimized for 2-3 bond couplings).
-
Analyze the cross-peaks in the 2D spectra to build up the molecular structure.
Visualizations
Signaling Pathway: Formation of this compound Oligomers
The formation of this compound and its oligomers from urea and formaldehyde proceeds through a series of addition and condensation reactions. The initial step is the formation of methylolureas, which then condense to form methylene bridges.
References
Application of Methyleneurea in Slow-Release Nitrogen Delivery Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyleneurea (MU) is a slow-release nitrogen fertilizer produced through the condensation reaction of urea (B33335) and formaldehyde (B43269).[1] The resulting polymer consists of urea units linked by methylene (B1212753) chains of varying lengths.[1] This polymeric structure is key to its function as a slow-release nitrogen source, offering a more sustained nutrient supply compared to conventional, highly soluble nitrogen fertilizers like urea. The slow release of nitrogen is primarily mediated by microbial activity in the soil, which breaks down the polymer chains over time.[2][3] This controlled release mechanism minimizes nitrogen loss through leaching and volatilization, enhances nitrogen use efficiency by plants, and reduces the risk of foliage burn due to a low salt index.
The rate of nitrogen release from this compound can be tailored by controlling the manufacturing process, specifically the urea-to-formaldehyde molar ratio, reaction temperature, and pH.[1] This allows for the production of MU products with different proportions of cold water-insoluble nitrogen (CWIN), which is a key indicator of its slow-release properties.
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound-based slow-release nitrogen systems, intended to guide researchers in developing and assessing novel formulations.
Data Presentation
Table 1: Typical Properties of this compound Fertilizers
| Parameter | Typical Value | Description | Reference |
| Total Nitrogen (% N) | 38 - 40% | The total nitrogen content in the this compound product. | [4] |
| Cold Water Insoluble Nitrogen (CWIN) | 25 - 60% | The percentage of nitrogen that is insoluble in cold water (25°C), indicating the slow-release fraction. | [4] |
| Hot Water Insoluble Nitrogen (HWIN) | < 15% | The percentage of nitrogen that is insoluble in hot water (100°C), representing the most slowly available fraction. | |
| Activity Index (AI) | 40 - 65% | An index calculated from CWIN and HWIN that predicts the availability of the slow-release nitrogen. | |
| Unreacted Urea Nitrogen | 15 - 30% | The portion of nitrogen from free urea, providing an initial quick-release component. | [4] |
| Salt Index | Low | A low salt index indicates a reduced potential for causing foliage burn compared to soluble fertilizers. |
Table 2: Comparative Nitrogen Release from this compound and Urea in Soil
| Time (Days) | Soil Ammoniacal Nitrogen (ppm) - Urea | Soil Ammoniacal Nitrogen (ppm) - this compound | Soil Nitrate (B79036) Nitrogen (ppm) - Urea | Soil Nitrate Nitrogen (ppm) - this compound |
| 7 | ~100 | ~25 | < 10 | ~20 |
| 14 | ~80 | ~30 | < 20 | ~40 |
| 28 | ~20 | ~20 | < 30 | ~60 |
| 42 | < 10 | < 10 | < 30 | ~80 |
| 60 | 0 | 0 | < 30 | ~90 |
| 90 | 0 | 0 | < 30 | ~70 |
| 120 | 0 | 0 | < 30 | ~50 |
Note: Data is illustrative and compiled from graphical representations in the cited literature. Actual values will vary with soil type, temperature, and specific MU formulation.
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
Objective: To synthesize a this compound polymer with slow-release nitrogen characteristics.
Materials:
-
Urea
-
Formaldehyde solution (37%)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)
-
Sodium hydroxide (B78521) (NaOH), dilute solution (e.g., 1 M)
-
Distilled water
-
Three-necked flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
pH meter
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Drying oven
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a condenser and magnetic stirrer, combine a pre-determined molar ratio of urea and formaldehyde solution. A common starting point is a urea to formaldehyde (U:F) molar ratio between 1.2:1 and 2.0:1.
-
pH Adjustment (Alkaline Stage): Adjust the pH of the mixture to approximately 8.0-9.0 using a dilute sodium hydroxide solution.
-
Initial Condensation: Gently heat the mixture to 40-50°C while stirring. Maintain this temperature for approximately 1 hour to allow for the formation of methylolureas.
-
pH Adjustment (Acidic Stage): Cool the reaction mixture slightly and then carefully adjust the pH to 4.0-5.0 using a dilute sulfuric acid solution. This acidic condition promotes the polymerization of methylolureas into this compound chains.
-
Polymerization: Increase the temperature to 60-70°C and continue stirring. The reaction time at this stage will influence the average chain length of the polymer and, consequently, the slow-release properties. A typical reaction time is 1-2 hours. The solution will become more viscous as polymerization proceeds.
-
Neutralization and Product Recovery: Cool the reaction mixture to room temperature and neutralize the pH to 7.0 with a dilute sodium hydroxide solution.
-
Drying: Pour the resulting viscous liquid or slurry into a shallow dish and dry in an oven at 60-80°C until a solid, white product is obtained.
-
Grinding: Grind the dried this compound into a powder or granular form as required for subsequent experiments.
Protocol 2: Determination of Cold Water Insoluble Nitrogen (CWIN)
Objective: To quantify the percentage of nitrogen in a this compound fertilizer that is insoluble in cold water, which serves as an index of its slow-release potential. This protocol is based on the principles of the AOAC Official Method 945.01.[5]
Materials:
-
This compound fertilizer sample
-
Distilled water (25°C ± 2°C)
-
Filter paper (e.g., Whatman No. 42 or equivalent)
-
Funnel
-
Erlenmeyer flask (250 mL)
-
Kjeldahl digestion and distillation apparatus
-
Standard reagents for Kjeldahl nitrogen analysis
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of the this compound sample and record the exact weight.
-
Extraction: Place the sample in a 250 mL Erlenmeyer flask and add 200 mL of distilled water at 25°C.
-
Agitation: Stopper the flask and shake for 15 minutes to dissolve the water-soluble components.
-
Filtration: Filter the contents of the flask through a pre-weighed filter paper. Wash the residue on the filter paper with several small portions of distilled water at 25°C until the filtrate is colorless.
-
Drying: Carefully remove the filter paper with the residue and dry it in an oven at 100°C to a constant weight.
-
Nitrogen Analysis: Analyze the nitrogen content of the dried residue using the Kjeldahl method.
-
Calculation:
-
CWIN (%) = (% N in residue × weight of residue) / (weight of initial sample) × 100
-
Protocol 3: Soil Incubation Study for Nitrogen Release
Objective: To evaluate the nitrogen release profile of a this compound formulation in soil under controlled laboratory conditions.
Materials:
-
This compound fertilizer sample
-
Urea (for comparison)
-
Control (no nitrogen)
-
Sieved soil (e.g., sandy loam) with known properties (pH, organic matter content, etc.)
-
Incubation containers (e.g., 250 mL plastic cups with lids)
-
2 M Potassium chloride (KCl) solution
-
Analytical balance
-
Equipment for nitrogen analysis in soil extracts (e.g., colorimeter, spectrophotometer, or auto-analyzer)
Procedure:
-
Soil Preparation: Air-dry and sieve the soil to < 2 mm. Determine the moisture content of the air-dried soil.
-
Treatment Application: For each treatment (this compound, Urea, Control), weigh an amount of fertilizer equivalent to a specific application rate (e.g., 200 mg N per kg of soil) and thoroughly mix it with a known weight of soil (e.g., 200 g). Prepare at least three replicates for each treatment and each sampling time point.
-
Incubation: Adjust the moisture content of the soil in each container to a desired level (e.g., 60% of water-holding capacity). Loosely cap the containers to allow for gas exchange while minimizing moisture loss. Incubate the containers in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, 84, and 112 days), destructively sample three replicate containers for each treatment.
-
Extraction: Extract the soil from each sampled container with 2 M KCl solution (e.g., 1:5 soil-to-solution ratio). Shake the suspension for a specified time (e.g., 1 hour) and then filter or centrifuge to obtain a clear extract.
-
Nitrogen Analysis: Analyze the extract for ammonium (B1175870) (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a suitable analytical method (e.g., colorimetric methods).
-
Data Calculation:
-
Calculate the net nitrogen released from the fertilizer at each time point by subtracting the inorganic nitrogen (NH₄⁺-N + NO₃⁻-N) in the control soil from that in the fertilized soil.
-
Express the results as the cumulative percentage of the total nitrogen applied that has been released over time.
-
Mandatory Visualizations
Caption: Synthesis pathway of this compound fertilizer.
Caption: Microbial degradation and nitrogen release from this compound.
Caption: Workflow for evaluating this compound slow-release fertilizer.
References
- 1. premieragsource.com [premieragsource.com]
- 2. Understanding The Different Nitrogen Types in Fertilizer: Slow Release, Controlled Release and Stabilized Nitrogen | LebanonTurf [lebanonturf.com]
- 3. nu-tec.com [nu-tec.com]
- 4. Fulltext – Weed & Turfgrass Science [weedturf.org]
- 5. fertilizer.org [fertilizer.org]
Application Notes and Protocols: Methyleneurea and Its Derivatives as Crosslinking Agents in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for using methyleneurea and related urea-formaldehyde derivatives as crosslinking agents to modify polymer matrices. The focus is on applications relevant to drug development, such as controlled-release formulations.
Introduction and Principle
This compound is not a single compound but a term describing oligomers and polymers formed from the condensation reaction of urea (B33335) and formaldehyde. These structures are characterized by urea units linked by methylene (B1212753) (-CH₂-) bridges. While urea-formaldehyde (UF) resins are thermosetting polymers crosslinked by these inherent this compound linkages, the reactive precursors to these resins, such as monomethylolurea and dimethylolurea (B1678115), can be employed as external crosslinking agents for other polymer matrices.
These crosslinkers are particularly effective for polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, which are abundant in many biopolymers (e.g., starch, cellulose) and synthetic polymers (e.g., polyvinyl alcohol). The crosslinking process enhances the mechanical strength, thermal stability, and solvent resistance of the polymer matrix, making it suitable for applications like controlled drug delivery, where modulating the polymer network density is key to controlling the release rate of an active pharmaceutical ingredient (API).
Mechanism of Covalent Crosslinking
The primary mechanism for crosslinking involves the reaction of methylolureas (the initial adducts of urea and formaldehyde) with hydroxyl-containing polymer chains. This reaction is typically acid-catalyzed and proceeds via the formation of a carbocation intermediate, followed by nucleophilic attack from a hydroxyl group on the polymer backbone, forming a stable ether linkage and releasing water.
-
Step 1: Activation: In an acidic medium, a hydroxyl group on a methylolurea molecule is protonated.
-
Step 2: Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, creating a resonance-stabilized carbocation.
-
Step 3: Nucleophilic Attack: A hydroxyl group from a polymer chain (e.g., starch, PVA) acts as a nucleophile, attacking the carbocation.
-
Step 4: Crosslink Formation: A proton is eliminated, forming a covalent ether bond that links the urea derivative to the polymer chain. If a dimethylolurea derivative is used, this process can occur at both ends, creating a crosslink between two different polymer chains.
Application Notes: Formulation of Methyleneurea-Based Resins for Wood Adhesives
Introduction
Methyleneurea (MU) resins, a type of aminoplastic resin, are synthesized from the reaction of urea (B33335) and formaldehyde (B43269).[1] These resins are extensively used as adhesives in the wood industry for manufacturing products like particleboard, plywood, and medium-density fiberboard (MDF).[2][3] Their popularity stems from their high reactivity, strong bonding performance, and cost-effectiveness.[1] However, a significant drawback has been the potential for formaldehyde emission from the finished wood products.[1][3] Modern formulations focus on reducing this emission by carefully controlling the synthesis parameters, particularly the formaldehyde to urea (F/U) molar ratio.[4][5]
The synthesis of MU resins is typically a multi-stage process involving two key reactions: methylolation (addition reaction) and condensation (polymerization).[6][7] The initial reaction between urea and formaldehyde under alkaline conditions forms methylolureas.[1][6] This is followed by a condensation reaction under acidic conditions, where the methylolureas polymerize to form a three-dimensional cross-linked network, creating a strong and durable bond.[6][7][8] The final properties of the resin, such as viscosity, gel time, and bond strength, are highly dependent on the reaction conditions.[9]
Key Formulation Parameters
The performance of this compound-based wood adhesives is influenced by several critical parameters during synthesis:
-
Formaldehyde/Urea (F/U) Molar Ratio: This is one of the most crucial factors affecting the resin's properties and the final product's formaldehyde emission.[4] Historically, higher F/U ratios (1.8 to 2.5) were used, but modern formulations aim for lower ratios (around 1.0 to 1.2) to minimize free formaldehyde.[1][4][10]
-
pH Control: The synthesis process involves distinct alkaline and acidic stages. The initial methylolation step is carried out under alkaline conditions (pH 7.5-9.0).[6][10][11] The subsequent condensation reaction is conducted under acidic conditions (pH 4.0-5.5).[6][10] Precise pH control is essential for managing the reaction rate and the final polymer structure.
-
Temperature and Reaction Time: The reaction temperature and duration at each stage influence the degree of methylolation and condensation, which in turn affects the molecular weight and viscosity of the resin.[4][6] Typical reaction temperatures range from 70°C to 95°C.[4][6][12]
Characterization of this compound Resins
A variety of analytical techniques are employed to characterize the structure and properties of MU resins:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for elucidating the chemical structure of the resin, allowing for the quantification of different functional groups such as methylol groups, methylene (B1212753) bridges, and methylene-ether linkages.[4][10][12]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight distribution of the resin, which is a critical factor influencing its adhesive properties.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the resin and to monitor the curing process by observing changes in the chemical bonding.[2][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amounts of unreacted urea and low molecular weight components like monomethylolurea and dimethylolurea (B1678115) in the resin.[13][14]
Experimental Protocols
Protocol 1: Synthesis of a Low Molar Ratio this compound-Based Resin
This protocol describes a typical three-step laboratory procedure for synthesizing a this compound resin with a final F/U molar ratio of approximately 1.1.
Materials:
-
Formaldehyde solution (37% w/w)
-
Urea (analytical grade)
-
Sodium hydroxide (B78521) (NaOH) solution (20-30% w/v)
-
Formic acid or Lactic acid solution (10% v/v)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
pH meter or universal indicator paper
-
Beakers and graduated cylinders
Procedure:
-
First Alkaline Stage (Methylolation):
-
Charge the formaldehyde solution into the reaction flask.
-
Adjust the pH of the formaldehyde solution to 8.0-9.0 using the NaOH solution.[10]
-
Gradually add the first portion of urea to achieve an initial F/U molar ratio of approximately 2.0-2.6.[8][10][16]
-
Raise the temperature to 90°C and maintain for 30-40 minutes, keeping the pH in the alkaline range.[8][10][12]
-
-
Acidic Stage (Condensation):
-
Cool the reaction mixture slightly.
-
Adjust the pH to 4.5-5.5 using the formic acid or lactic acid solution to initiate the condensation reaction.[6][8][10]
-
Continue the reaction at 90-95°C, monitoring the viscosity of the resin.[6] The reaction is typically stopped when a target viscosity is reached.
-
-
Second Alkaline Stage and Final Urea Addition:
-
Once the target viscosity is achieved, immediately raise the pH to 8.0-8.5 with NaOH solution to stop the condensation reaction.[6][16]
-
Cool the mixture to 60-70°C.[6]
-
Add the second portion of urea to the mixture to achieve the final desired low F/U molar ratio (e.g., 1.1).[3][6]
-
Stir the mixture until the urea is completely dissolved.
-
Cool the final resin to room temperature and store it in a sealed container at 4°C.[16]
-
Protocol 2: Characterization of Resin Properties
1. Determination of Solid Content:
- Weigh approximately 2 g of the liquid resin into a pre-weighed aluminum dish.
- Place the dish in an oven at 120°C for 3 hours.
- After drying, cool the dish in a desiccator and weigh it again.
- The solid content is calculated as the percentage of the final weight to the initial weight of the resin.
2. Viscosity Measurement:
- Use a rotational viscometer to measure the viscosity of the resin at a controlled temperature (e.g., 25°C).
- Record the viscosity in millipascal-seconds (mPa·s).
3. Gel Time Measurement:
- Mix a known amount of the resin with a specific amount of a hardener (e.g., ammonium (B1175870) chloride solution).
- Place the mixture in a test tube and immerse it in a boiling water bath.
- The gel time is the time taken for the resin to solidify and no longer stick to a stirring rod.
4. Free Formaldehyde Content:
- The free formaldehyde content can be determined using the sulfite (B76179) method (titration) as described in standard test methods (e.g., GB/T 14074-2006).[3]
Data Presentation
Table 1: Typical Synthesis Parameters for this compound Resins
| Parameter | Stage 1 (Methylolation) | Stage 2 (Condensation) | Stage 3 (Final) | Reference |
| F/U Molar Ratio | 2.0 - 2.6 | 2.0 - 2.6 | 1.05 - 1.2 | [6][10][16] |
| pH | 8.0 - 9.0 | 4.5 - 5.5 | 8.0 - 8.7 | [6][10][16][17] |
| Temperature (°C) | 70 - 90 | 90 - 95 | 60 - 70 | [6][10][16] |
| Reaction Time (min) | 30 - 60 | Varies (to target viscosity) | 15 - 40 | [3][11][12][17] |
Table 2: Typical Properties of Synthesized this compound Resins
| Property | Value | Unit | Reference |
| Solid Content | 50 - 69 | % | [4][18] |
| Viscosity (at 25°C) | 200 - 300 | mPa·s | [12] |
| pH | 7.9 - 8.7 | - | [17][18] |
| Gel Time (at 100°C) | 1.9 | minutes | [18] |
| Free Formaldehyde | < 0.1 | % | - |
Table 3: Performance of Wood Panels Bonded with this compound Resins
| Property | Test Method | Value Range | Unit | Reference |
| Internal Bond Strength | EN 319 | 0.4 - 0.7 | N/mm² | [16] |
| Formaldehyde Emission | Perforator Method (EN 120) | 5.2 - 9.3 | mg/100g | [16] |
| Shear Strength (Plywood) | KS F 3101 | 887 - 931 | kPa | [18] |
Visualizations
Caption: General workflow for the synthesis of this compound-based wood adhesives.
Caption: Chemical reaction pathway for this compound resin formation.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. woodresearch.sk [woodresearch.sk]
- 3. woodresearch.sk [woodresearch.sk]
- 4. vana.kirj.ee [vana.kirj.ee]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irispublishers.com [irispublishers.com]
- 8. Condensation reaction and crystallization of urea-formaldehyde resin during the curing process :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Journal of the Korean Wood Science and Technology [woodj.org]
- 10. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization and characterization of melamine urea formaldehyde (MUF) based adhesive using natural fillers for plywood - UMPSA-IR [umpir.ump.edu.my]
- 16. Low mole ratio urea-melamine-formaldehyde resins entailing increased methylene-ether group contents and their formaldehyde emission potentials of wood composite boards :: BioResources [bioresources.cnr.ncsu.edu]
- 17. CN102775571A - Method for preparing melamine-urea-formaldehyde resin adhesives for outdoor plywood low in formaldehyde release - Google Patents [patents.google.com]
- 18. ipef.br [ipef.br]
Experimental setup for studying Methyleneurea release kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene (B1212753) urea (B33335) (MU) is a slow-release nitrogen fertilizer produced by the condensation reaction of urea and formaldehyde.[1] The release of nitrogen from methylene urea is a complex process governed by factors such as the length of the polymer chains, soil temperature, moisture, and microbial activity.[2] Understanding the release kinetics of methylene urea is crucial for optimizing its efficacy as a controlled-release system in agriculture and potentially in other applications like drug delivery. This document provides detailed experimental protocols for studying the release kinetics of methylene urea.
The release of nitrogen from methylene urea is primarily driven by microbial degradation and hydrolysis in the soil.[3] The rate of release is influenced by the distribution of methylene urea oligomers, such as methylene diurea (MDU) and dimethylene triurea (DMTU).[4] Longer polymer chains result in slower nitrogen release.[5]
Factors Influencing Methylene Urea Release
Several environmental and product-specific factors influence the rate of nitrogen release from methylene urea:
-
Microbial Activity: Soil microorganisms play a key role in breaking down the methylene urea polymers, making nitrogen available for plant uptake.[6]
-
Temperature: Higher soil temperatures generally increase the rate of microbial activity and, consequently, the rate of nitrogen release.[6][7]
-
Soil Moisture: Adequate soil moisture is necessary for microbial activity and the dissolution of methylene urea.
-
Polymer Chain Length: Methylene urea products with a higher proportion of long-chain polymers exhibit slower release characteristics.[5]
Experimental Protocols
Dissolution Testing for Methylene Urea Release
This protocol describes a laboratory-based incubation method to simulate and measure the release of nitrogen from methylene urea granules over time.
Materials:
-
Methylene urea fertilizer granules
-
Deionized water
-
Incubator or water bath
-
Beakers or flasks
-
Filtration system (e.g., syringe filters, vacuum filtration)
-
Analytical instruments for nitrogen quantification (e.g., HPLC, Kjeldahl apparatus)
Procedure:
-
Accurately weigh a specified amount of methylene urea granules (e.g., 1 gram) and place them into a beaker.
-
Add a defined volume of deionized water to the beaker (e.g., 100 mL).
-
Place the beaker in an incubator or water bath set to a constant temperature (e.g., 25°C or 37°C).[8]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot of the dissolution medium.
-
Filter the aliquot to remove any undissolved particles.
-
Analyze the filtrate for the concentration of released nitrogen species (urea, MDU, DMTU) using a suitable analytical method (see Protocol 2).
-
Replenish the dissolution medium with an equal volume of fresh, pre-warmed deionized water to maintain a constant volume.
-
Continue the experiment for the desired duration, which can range from several days to months, depending on the expected release profile of the methylene urea product.[8]
Quantification of Methylene Urea and its Oligomers by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of urea, methylene diurea (MDU), and dimethylenetriurea (B1204272) (DMTU) in dissolution samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Kromasil-5µm-C18).[5]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 3:97 v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[5]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of urea, MDU, and DMTU of known concentrations in the mobile phase. From the stock solutions, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The filtered aliquots from the dissolution study can be directly injected if the concentration is within the calibration range. If necessary, dilute the samples with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to urea, MDU, and DMTU in the sample chromatograms by comparing their retention times and peak areas to those of the calibration standards.
-
Construct a calibration curve for each analyte by plotting peak area versus concentration.
-
Determine the concentration of each analyte in the dissolution samples from the calibration curves.
Data Presentation
The quantitative data obtained from the dissolution study should be summarized in tables to facilitate comparison and analysis.
Table 1: Cumulative Release of Nitrogen Species from Methylene Urea at 25°C
| Time (hours) | Urea Released (mg) | MDU Released (mg) | DMTU Released (mg) | Total Nitrogen Released (mg) | Cumulative Release (%) |
| 1 | 15.2 | 5.1 | 1.8 | 22.1 | 5.5% |
| 2 | 22.8 | 7.9 | 2.5 | 33.2 | 8.3% |
| 4 | 35.1 | 12.3 | 4.0 | 51.4 | 12.9% |
| 8 | 50.5 | 18.2 | 6.1 | 74.8 | 18.7% |
| 24 | 88.9 | 35.6 | 12.3 | 136.8 | 34.2% |
| 48 | 125.4 | 55.8 | 20.1 | 201.3 | 50.3% |
| 72 | 150.1 | 70.2 | 28.9 | 249.2 | 62.3% |
| 168 (1 week) | 205.3 | 101.5 | 45.7 | 352.5 | 88.1% |
Table 2: Chemical Characteristics of Different Methylene Urea Products
| Product | Total Nitrogen (%) | Cold Water Insoluble Nitrogen (CWIN) (%) | Hot Water Soluble Nitrogen of CWIN (%) | Urea-N (%) | Methylene Urea-N (%) |
| Methylene Urea A | 38 | 25 | 40 | 30 | 70 |
| Methylene Urea B | 40 | 60 | 25 | 15 | 85 |
| Ureaform | 38 | 75 | 20 | <15 | >85 |
Visualization of Experimental Workflow and Release Mechanisms
Experimental Workflow
Caption: Experimental workflow for studying methylene urea release kinetics.
Methylene Urea Release Mechanism
Caption: Factors influencing the release of nitrogen from methylene urea.
References
- 1. researchgate.net [researchgate.net]
- 2. hort [journals.ashs.org]
- 3. gbramenity.co.uk [gbramenity.co.uk]
- 4. Inorganic fertilizers - Determination of methylen-urea oligomers using high-performance liquid chromatography (HPLC) . CYS eShop [e-shop.cys.org.cy]
- 5. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.flvc.org [journals.flvc.org]
Application Note: Protocols for Assessing the Microbial Degradation of Methyleneurea
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyleneurea (MU) is a slow-release nitrogen fertilizer formed by the condensation reaction of urea (B33335) and formaldehyde (B43269).[1] Its efficacy is dependent on the microbial degradation in soil, which gradually releases plant-available nitrogen in the form of ammonia (B1221849) and urea.[2][3] Understanding the rate and mechanism of this degradation is crucial for optimizing fertilizer application, improving nitrogen use efficiency, and assessing the environmental fate of these compounds. The primary degradation is an enzymatic process carried out by various soil microorganisms, which hydrolyze MU into smaller, usable molecules.[2][4]
This application note provides detailed protocols for assessing the microbial degradation of this compound in both liquid culture and soil environments. It includes methods for the enrichment of MU-degrading microbes, biodegradation assays, and the analytical quantification of MU and its breakdown products.
Microbial Degradation Pathway of this compound
The microbial breakdown of this compound polymers is initiated by the enzyme methylenediurease (MDUase), which has been identified in soil bacteria such as Ochrobactrum anthropi and Ralstonia paucula.[2][4] This enzyme hydrolyzes this compound chains, such as methylenediurea (B89379) (MDU) and dimethylenetriurea (B1204272) (DMTU), to release urea and formaldehyde.[4][5] The released urea is subsequently hydrolyzed by the enzyme urease into ammonia (which can be assimilated by plants and microbes or converted to nitrate) and carbon dioxide.[6] The formaldehyde is rapidly oxidized to formate (B1220265) and then to carbon dioxide.[2][5]
Caption: Enzymatic degradation pathway of this compound by soil microorganisms.
Experimental Protocols
Protocol 1: Enrichment and Isolation of this compound-Degrading Microorganisms
This protocol aims to enrich and isolate microorganisms from environmental samples capable of utilizing this compound as a primary nitrogen source.
Materials:
-
Soil sample or activated sludge.[6]
-
Mineral Salts Medium (MSM), sterile.
-
This compound (analytical grade).
-
Glucose (as an optional carbon source).[6]
-
Sterile flasks, petri dishes, and standard microbiology lab equipment.
-
Rotary shaker.
Methodology:
-
Prepare Enrichment Medium: Prepare sterile Mineral Salts Medium. A common formulation includes (per liter of deionized water): 1.0g K₂HPO₄, 0.5g KH₂PO₄, 0.5g MgSO₄·7H₂O, 0.2g NaCl, and 10 mL trace element solution. Amend the medium with 1.0 g/L this compound as the sole nitrogen source. For some bacteria, adding a carbon source like 5.0 g/L glucose can facilitate growth.[6]
-
Inoculation: Add 10 g of fresh soil or 10 mL of activated sludge to 100 mL of the enrichment medium in a 250 mL Erlenmeyer flask.
-
Incubation: Incubate the flask on a rotary shaker at 150 rpm and room temperature (25-30°C) for 10-15 days.[6]
-
Sub-culturing: After the incubation period, transfer 10 mL of the culture to 90 mL of fresh enrichment medium. Repeat this process 3-5 times to selectively enrich for microorganisms that can efficiently degrade this compound.
-
Isolation: After successful enrichment, spread serial dilutions of the culture onto MSM agar (B569324) plates containing this compound as the sole nitrogen source. Incubate the plates at 25-30°C until distinct colonies appear.
-
Purification: Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures. These isolates can then be identified and used in subsequent degradation assays.
Protocol 2: Biodegradation Assay in Liquid Culture
This assay quantifies the degradation rate of this compound by a pure or mixed microbial culture. The protocol is adapted from general principles of OECD biodegradability tests.[7][8]
Materials:
-
Pure or enriched microbial culture from Protocol 1.
-
Sterile Mineral Salts Medium (MSM) with a known concentration of this compound (e.g., 100 mg/L).
-
Sterile flasks.
-
High-Performance Liquid Chromatography (HPLC) system.
-
Ammonia and nitrate (B79036) analysis kits/reagents.
Methodology:
-
Prepare Inoculum: Grow the isolated bacterium/consortium in a suitable medium until it reaches the late logarithmic phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend to a specific optical density (e.g., OD₆₀₀ = 1.0).
-
Set up Assay: In 250 mL flasks, add 100 mL of MSM containing this compound.
-
Test Flasks: Inoculate with the prepared microbial suspension.
-
Abiotic Control: Use sterile medium without inoculum to check for non-biological degradation.
-
Inhibition Control (Optional): Include a flask with the test substance and a known toxicant to ensure the microbial inoculum is active.[7]
-
-
Incubation: Incubate all flasks under optimal conditions (e.g., 30°C, 150 rpm) for a defined period (e.g., 28 days).
-
Sampling: At regular intervals (e.g., 0, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each flask under sterile conditions.
-
Analysis: Process the samples immediately.
Data Presentation
Quantitative results from the biodegradation assays should be summarized in tables for clear interpretation and comparison.
Table 1: this compound Degradation and Nitrogen Release in Liquid Culture
| Time (Days) | This compound Conc. (mg/L) | % Degradation | NH₄⁺-N Conc. (mg/L) | NO₃⁻-N Conc. (mg/L) |
| 0 | 100.0 | 0 | 0.5 | 0.1 |
| 3 | 85.2 | 14.8 | 5.8 | 0.3 |
| 7 | 60.5 | 39.5 | 15.2 | 1.1 |
| 14 | 25.1 | 74.9 | 28.9 | 4.5 |
| 21 | 8.9 | 91.1 | 35.1 | 8.2 |
| 28 | < 2.0 | > 98.0 | 33.5 | 12.6 |
% Degradation is calculated as: [(Initial Conc. - Conc. at time t) / Initial Conc.] x 100
Visualization of Experimental Workflow
A systematic workflow is essential for reproducible results. The following diagram outlines the key stages of the assessment process.
Caption: General experimental workflow for assessing this compound biodegradation.
References
- 1. archive.lib.msu.edu [archive.lib.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbial urea-formaldehyde degradation involves a new enzyme, methylenediurease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. fertilizer.org [fertilizer.org]
- 10. weedturf.org [weedturf.org]
Application Notes and Protocols for Methyleneurea in Microencapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of methyleneurea, often in the form of urea-formaldehyde (UF) or poly(urea-formaldehyde) (PUF), in microencapsulation technologies. This document details the synthesis, characterization, and application of this compound-based microcapsules, with a focus on controlled release and self-healing functionalities.
Introduction to this compound Microencapsulation
This compound and its polymeric derivatives are widely employed as wall materials in microencapsulation due to their robustness, low cost, and versatility in encapsulating a wide range of core materials, including solids, liquids, and gases. The primary method for forming these microcapsules is in situ polymerization within an oil-in-water emulsion. This technique involves the polymerization of urea (B33335) and formaldehyde (B43269) at the interface of oil droplets dispersed in an aqueous phase, leading to the formation of a solid polymer shell around the core material.
The applications of this compound microencapsulation are diverse, ranging from controlled-release fertilizers that slowly release nitrogen into the soil, to self-healing materials where microcapsules containing a healing agent rupture upon damage to repair the material.[1]
Key Applications
Controlled-Release Fertilizers
This compound itself acts as a controlled-release nitrogen source.[2] The nitrogen release characteristics can be tailored by controlling the manufacturing process. Microencapsulation of urea and other fertilizers using this compound-based shells further enhances this controlled-release property.[3][4] The release of the encapsulated nutrients is governed by the slow degradation of the polymer shell through microbial action, hydrolysis, or both.[5] This technology offers several advantages, including increased nitrogen utilization efficiency, reduced environmental pollution from nutrient runoff, and a lower risk of fertilizer burn to plants.
Self-Healing Materials
A significant application of this compound microencapsulation is in the development of self-healing polymers and coatings.[1] In this approach, a reactive healing agent, such as an epoxy resin or a diisocyanate, is encapsulated within this compound microcapsules.[1][6] These microcapsules are then dispersed within a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent which then polymerizes and repairs the damage.[1] The rough surface morphology of poly(urea-formaldehyde) microcapsules can enhance their adhesion to the surrounding matrix.[1]
Other Applications
This compound microencapsulation has also been explored for:
-
Drug Delivery: Providing a protective barrier for sensitive drugs and enabling controlled release.[7]
-
Fragrance and Flavor Encapsulation: For applications in textiles, cosmetics, and food products.[8]
-
Pesticide Delivery: To control the release of pesticides, improving their efficacy and reducing environmental impact.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound microencapsulation.
Table 1: Microcapsule Size and Shell Thickness
| Core Material | Encapsulation Method | Agitation Rate (rpm) | Average Particle Size (µm) | Shell Thickness (nm) | Reference(s) |
| Limonene | Step-growth polymerization | Not specified | 10 - 20 | Not specified | [8] |
| Waterborne acrylic resin | In situ polymerization | 1200 | ~3 | Not specified | [10] |
| Refined palm oil | In situ polymerization | 15600 (homogenizer) | 20 - 220 | Not specified | [11][12] |
| Epoxy resin | In situ polymerization | Not specified | Not specified | Not specified | [6] |
| 5-ethylidene-2-norbornene (ENB) | In situ polymerization | 500 | 113 - 122 | 700 - 900 | [13] |
| 5-ethylidene-2-norbornene (ENB) | In situ polymerization | Not specified | 69.8 ± 4.9 | 3600 ± 400 | [14][15] |
| Epoxy Resin | In situ polymerization | 300 - 400 | 10 - 100 | Not specified | [16] |
Table 2: Encapsulation Efficiency and Core Content
| Core Material | Encapsulation Method | Encapsulation Efficiency (%) | Core Content (wt. %) | Reference(s) |
| Limonene | Step-growth polymerization | 38 - 55 | Not specified | [8] |
| Pesticide | Interfacial polymerization | 93.3 | Not specified | [9] |
| Limonene | Interfacial polymerization | 73.16 - 96.24 | Not specified | [17] |
| Self-healing agents | In situ polymerization | Not specified | ~90 | [13] |
Experimental Protocols
Protocol for In Situ Polymerization of Urea-Formaldehyde Microcapsules
This protocol is a generalized procedure based on several cited methods for encapsulating an oil-based core material.[6][10][11][12][18]
Materials:
-
Urea
-
Formaldehyde solution (37 wt. % in water)
-
Ammonium (B1175870) chloride (catalyst)
-
Resorcinol (B1680541) (cross-linking agent)
-
Emulsifier (e.g., ethylene (B1197577) maleic anhydride (B1165640) copolymer, polyvinyl alcohol)
-
Core material (e.g., epoxy resin, dicyclopentadiene)
-
Deionized water
-
Triethanolamine (B1662121) or Sodium Hydroxide (B78521) (for pH adjustment)
-
Citric acid or other acid (for pH adjustment)
-
n-octanol (defoamer, optional)
Procedure:
-
Preparation of Aqueous Phase: In a beaker, dissolve urea, ammonium chloride, and resorcinol in deionized water with magnetic stirring.[6] Adjust the pH to between 8.0 and 10.0 using triethanolamine or sodium hydroxide to form the urea-formaldehyde prepolymer.[1][10]
-
Emulsification: In a separate reaction vessel equipped with a mechanical stirrer, create an oil-in-water emulsion. Add the aqueous phase and an emulsifier.[18] Begin stirring at a controlled rate (e.g., 300-1200 rpm).[10][16] Slowly add the oil-soluble core material to the aqueous solution to form an emulsion.[10] A high-speed homogenizer can also be used for this step.[11][12]
-
Initiation of Polymerization: Slowly add the formaldehyde solution to the emulsion.[6] Adjust the pH of the mixture to an acidic range (e.g., 2.0-3.0) using citric acid to catalyze the condensation reaction of the urea-formaldehyde prepolymer.[10][12]
-
Polymerization and Shell Formation: Raise the temperature of the reaction mixture to a specified value (e.g., 50-60 °C) and maintain it for a set duration (e.g., 3-4 hours) under continuous stirring.[6][11][12] During this time, the urea-formaldehyde polymer will form and deposit at the oil-water interface, creating the microcapsule shell.[18]
-
Recovery and Washing: Once the reaction is complete, cool the suspension to room temperature.[6] The microcapsules can be collected by vacuum filtration. Wash the collected microcapsules with deionized water and an appropriate organic solvent (e.g., chloroform, hexanes) to remove any unencapsulated core material and residual reactants.[6][19]
-
Drying: Dry the washed microcapsules in a vacuum oven at a moderate temperature (e.g., 40-60 °C) for 12-24 hours to obtain a free-flowing powder.[6][10][11][12]
Protocol for Interfacial Polymerization of Polyurea Microcapsules
This protocol describes the formation of a polyurea shell at the interface of an oil-in-water emulsion.[9][20]
Materials:
-
Diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate - MDI)
-
Diamine or Polyamine (e.g., diethylenetriamine (B155796) - DETA, chitosan (B1678972) oligosaccharide - COS)
-
Core material
-
Organic solvent (e.g., cyclohexanone)
-
Emulsifier (e.g., polyvinyl alcohol - PVOH)
-
Deionized water
-
Defoamer (optional)
Procedure:
-
Preparation of Organic Phase: Dissolve the diisocyanate and the core material in the organic solvent.[9][20]
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the emulsifier (e.g., 2.5 wt. % PVOH).[20]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 4000 rpm) to form a stable oil-in-water emulsion.[20]
-
Interfacial Polymerization: Slowly add an aqueous solution of the diamine or polyamine to the emulsion while stirring.[9][20] The polymerization reaction between the diisocyanate (in the oil phase) and the amine (in the aqueous phase) will occur at the oil-water interface, forming the polyurea shell.
-
Curing: Continue stirring for a specified period (e.g., 3-6 hours) at a controlled temperature (e.g., room temperature to 65 °C) to allow for complete shell formation.[9][20]
-
Recovery and Washing: Collect the microcapsules by filtration, wash them with water and an appropriate solvent to remove unreacted monomers and other impurities, and then dry them.[9]
Visualizations
Caption: Formation of this compound Polymer.
Caption: In Situ Polymerization Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. gbramenity.co.uk [gbramenity.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. premieragsource.com [premieragsource.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. bio-conferences.org [bio-conferences.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. thescipub.com [thescipub.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. ideals.illinois.edu [ideals.illinois.edu]
- 19. Tailoring Microemulsification Techniques for the Encapsulation of Diverse Cargo: A Systematic Analysis of Poly (Urea-Formaldehyde) Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Controlling the Synthesis of Polyurea Microcapsules and the Encapsulation of Active Diisocyanate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methyleneurea Derivatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of methyleneurea derivatives in various research fields, with a particular focus on their therapeutic potential. The protocols and data presented are intended to serve as a guide for the development of novel compounds and their evaluation in biological systems.
Introduction
Urea (B33335) derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bonds with biological targets.[1][2] This characteristic allows them to modulate the activity of proteins and enzymes involved in various disease processes. This compound derivatives, a subset of this class, have shown promise as anticancer, antibacterial, and antifungal agents.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established chemical procedures. The classical approach often involves the use of phosgene (B1210022) or its equivalents to generate an isocyanate intermediate, which then reacts with an amine to form the urea linkage.[1] However, due to the hazardous nature of phosgene, safer alternatives have been developed.
General Synthetic Workflow
A general workflow for the synthesis of this compound derivatives is depicted below. This process typically starts with the formation of an isocyanate from a corresponding amine or carboxylic acid derivative, followed by the reaction with another amine to yield the final urea compound.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Below are detailed protocols for the synthesis of this compound derivatives, adapted from established methodologies.[6][7]
Protocol 1: Synthesis of N-aryl and N-benzylbenzamides
This protocol describes the synthesis of intermediate benzamides which can be further modified to urea derivatives.
Materials:
-
4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Corresponding aniline (B41778) or benzylamine (B48309)
-
Triethylamine (TEA)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Propyl isocyanate
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 4-nitrobenzoic acid in DCM, add a catalytic amount of DMF and slowly add SOCl₂ at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the acyl chloride.
-
Dissolve the acyl chloride in DCM and add the corresponding aniline or benzylamine and TEA at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.
-
For N-methylation, suspend NaH in THF and add a solution of the amide in THF at 0 °C.
-
Stir the mixture for 30 minutes, then add MeI and stir at room temperature for 5-8 hours.
-
Quench the reaction with water and extract with an organic solvent. Dry and concentrate to get the N-methylated amide.
-
To reduce the nitro group, reflux a mixture of the amide, iron powder, and HCl in EtOH/H₂O for 2-3 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the resulting aniline derivative in MeCN and add propyl isocyanate.
-
Heat the reaction mixture at 45 °C for 24-48 hours to obtain the final urea derivative.[6][7]
Application in Cancer Research
This compound derivatives have been investigated for their potential as anticancer agents. Certain derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival in many types of cancer.[5]
PI3K/Akt/mTOR Signaling Pathway Inhibition
The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway and the putative point of inhibition by this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Quantitative Data Summary
The biological activity of synthesized this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) values. The following table summarizes hypothetical quantitative data for a series of novel this compound derivatives against various cancer cell lines and bacterial strains.
| Compound ID | Target Cell Line/Strain | IC₅₀ / MIC (µM) |
| MUD-01 | A549 (Lung Cancer) | 5.2 |
| MUD-02 | MCF-7 (Breast Cancer) | 7.8 |
| MUD-03 | S. aureus (MRSA) | 12.5 |
| MUD-04 | E. coli | > 50 |
Application in Antimicrobial Research
Several urea derivatives have demonstrated potent antibacterial and antifungal activities.[4] They can act by inhibiting essential bacterial enzymes or disrupting cell wall integrity.
Experimental Protocol: Antimicrobial Susceptibility Testing
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Workflow for Antimicrobial Screening
The following diagram outlines the logical workflow for screening newly synthesized this compound derivatives for antimicrobial activity.
Caption: Workflow for antimicrobial screening of this compound derivatives.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Modeling of Methyleneurea Polymerization Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyleneurea (MU) polymers are formed through the step-growth polymerization of urea (B33335) and formaldehyde (B43269). These polymers are of significant interest in various fields, including controlled-release fertilizers and as cross-linking agents in various formulations. Understanding and predicting the polymerization process is crucial for tailoring the final properties of the polymer, such as molecular weight distribution, degree of branching, and solubility. Computational modeling offers a powerful tool to simulate and analyze the complex reaction kinetics and mechanisms of this compound polymerization, providing insights that can guide experimental design and process optimization.
These application notes provide a comprehensive overview of the computational modeling of this compound polymerization, alongside detailed experimental protocols for synthesis and characterization.
Computational Modeling of this compound Polymerization
Computational modeling of this compound polymerization typically involves developing a kinetic model based on the underlying reaction mechanisms. This model can then be solved numerically to predict the evolution of various chemical species over time.
Reaction Mechanism and Kinetics
The polymerization of urea and formaldehyde proceeds in two main stages:
-
Hydroxymethylation: Urea reacts with formaldehyde under alkaline or neutral conditions to form mono-, di-, and tri-methylolureas. This is a relatively fast addition reaction.
-
Condensation: Under acidic conditions, the methylolureas condense with each other and with urea to form methylene (B1212753) and ether bridges, leading to polymer chain growth. This step is slower and determines the final polymer structure.
The key reactions involved are:
-
Urea + Formaldehyde ↔ Monomethylolurea
-
Monomethylolurea + Formaldehyde ↔ Dimethylolurea
-
Monomethylolurea + Urea → Methylene-diurea + Water
-
Monomethylolurea + Monomethylolurea → Dimethylene-ether-diurea + Water
The kinetics of these reactions are influenced by factors such as the formaldehyde-to-urea (F/U) molar ratio, pH, temperature, and catalyst concentration.
Kinetic Modeling Approach
A common approach to modeling this process is to develop a set of ordinary differential equations (ODEs) that describe the rate of change of concentration for each chemical species involved.[1][2] The model is based on the elementary reactions of the proposed mechanism.
Table 1: Key Parameters in Kinetic Models of Urea-Formaldehyde Polymerization
| Parameter | Description | Typical Values / Considerations |
| Rate Constants (k) | Proportionality constants relating the rate of a reaction to the concentration of reactants. | Highly dependent on temperature, pH, and the specific reaction. Often determined experimentally or sourced from literature.[3] |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | For the condensation reaction, values around 15 kcal/mole have been reported.[4] The activation energy can be influenced by the F/U molar ratio and pH.[5][6] |
| F/U Molar Ratio | The ratio of formaldehyde to urea reactants. | Typically ranges from 1.0 to 2.0. Higher ratios can lead to more cross-linking and different polymer properties.[7] |
| pH | The acidity or alkalinity of the reaction medium. | Hydroxymethylation is favored under alkaline conditions, while condensation is favored under acidic conditions.[7][8] |
| Temperature | The reaction temperature. | Influences the reaction rates. Typical synthesis temperatures range from 70°C to 90°C.[7] |
Simulation Workflow
A typical workflow for simulating this compound polymerization is as follows:
-
Model Definition: Define the chemical species and the elementary reactions involved in the polymerization process.
-
Parameterization: Obtain the kinetic parameters (rate constants, activation energies) from experimental data or literature.
-
Numerical Solution: Use a numerical solver to solve the system of ODEs, which provides the concentration profiles of all species over time.
-
Analysis: Analyze the simulation results to understand the polymerization kinetics, molecular weight distribution, and the influence of different reaction conditions.
The following diagram illustrates the computational workflow:
Caption: Computational modeling workflow for this compound polymerization.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable data for model validation and for synthesizing this compound polymers with desired properties.
Synthesis of this compound Polymer
This protocol describes a two-step synthesis of this compound.
Materials:
-
Urea (CO(NH₂)₂)
-
Formaldehyde (37 wt% solution in water)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Sulfuric acid (H₂SO₄) solution (e.g., 1 M)
-
Distilled water
-
Reaction vessel with a stirrer, condenser, and temperature control
-
pH meter
Procedure:
-
Step 1: Hydroxymethylation (Alkaline Condition)
-
Charge the reaction vessel with formaldehyde solution and adjust the pH to 8.0-9.0 using the NaOH solution.
-
Add urea to achieve the desired F/U molar ratio (e.g., 1.5).
-
Heat the mixture to 70°C while stirring.
-
Maintain the reaction at this temperature for 1 hour, keeping the pH in the range of 8.0-9.0.
-
-
Step 2: Condensation (Acidic Condition)
-
Cool the reaction mixture to 60°C.
-
Carefully add the sulfuric acid solution to adjust the pH to 4.5-5.0.
-
Increase the temperature to 80-90°C and continue the reaction under stirring. The viscosity of the mixture will increase as the polymerization proceeds.
-
Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., viscosity, free formaldehyde content).
-
Once the desired degree of polymerization is reached, cool the reactor to stop the reaction.
-
Adjust the pH to 7.0-7.5 with NaOH solution for storage.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Handle acids and bases with care.
The following diagram illustrates the experimental workflow for the synthesis:
Caption: Experimental workflow for the synthesis of this compound polymer.
Characterization of this compound Polymer
2.2.1. Free Formaldehyde Content
The unreacted formaldehyde content can be determined by titration.[1]
Protocol:
-
Take a known weight of the resin sample.
-
Add a solution of sodium sulfite (B76179) to react with the free formaldehyde.
-
Titrate the released sodium hydroxide with a standard acid solution (e.g., HCl) using a suitable indicator.
2.2.2. Molecular Weight Distribution (MWD)
Gel Permeation Chromatography (GPC) is used to determine the MWD of the polymer.[1][9]
Protocol:
-
Dissolve a known concentration of the polymer sample in a suitable solvent (e.g., dimethylformamide with 0.1% LiBr).
-
Filter the solution to remove any insoluble particles.
-
Inject the sample into the GPC system.
-
The system separates the polymer chains based on their hydrodynamic volume.
-
Use a calibration curve generated from polymer standards of known molecular weight to determine the MWD of the sample.
2.2.3. Structural Analysis
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the functional groups and the structure of the polymer.
-
FTIR: Can identify the presence of N-H, C=O, C-N, and C-O-C functional groups.
-
¹³C-NMR: Provides detailed information about the different carbon environments, allowing for the quantification of methylol groups, methylene bridges, and ether linkages.[10]
The following diagram illustrates the relationship between the synthesis parameters and the final polymer properties:
Caption: Relationship between synthesis parameters and polymer properties.
Data Presentation
Table 2: Influence of F/U Molar Ratio on Urea-Formaldehyde Resin Properties
| F/U Molar Ratio | Bulk Density (g/cm³) | Shore D Hardness | Thermal Conductivity (W/mK) |
| 1.0 | Increases with ratio | Increases with ratio | Increases with ratio |
| 1.2 | Increases with ratio | Increases with ratio | Increases with ratio |
| 1.5 | Increases with ratio | Increases with ratio | Increases with ratio |
Note: This table summarizes qualitative trends observed in the literature.[7] Specific values depend on the exact synthesis conditions.
Table 3: Activation Energies for Urea-Formaldehyde Condensation
| Condition | Activation Energy (Ea) | Reference |
| Acidic aqueous solution | ~15 kcal/mole (~63 kJ/mol) | de Jong & de Jonge (1953)[4] |
| F/U ratio of 1.0, pH 4.0 | Highest among tested ratios and pH | Islam et al. (2012)[5] |
| F/U ratio of 1.6, pH 5.0 | Lowest among tested ratios and pH | Islam et al. (2012)[5] |
| Unmodified UF resin | 83.1 kJ/mol | Park et al. (2012)[6] |
Conclusion
The computational modeling of this compound polymerization, when coupled with systematic experimental work, provides a powerful framework for understanding and controlling this complex process. The kinetic models can predict the influence of various reaction parameters on the final polymer properties, enabling the design of polymers with tailored characteristics for specific applications. The protocols and data presented here serve as a valuable resource for researchers and professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Journal of the Korean Wood Science and Technology [woodj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. adhesion.kr [adhesion.kr]
- 7. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Methyleneurea synthesis for desired polymer chain length
Welcome to the technical support center for methyleneurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to optimizing reaction conditions to achieve the desired polymer chain length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental process for synthesizing this compound?
A1: The synthesis of this compound is a condensation reaction between urea (B33335) and formaldehyde (B43269), typically carried out in an aqueous solution.[1][2] The process generally involves two key stages:
-
Methylolation: Under alkaline or neutral conditions, formaldehyde reacts with urea to form methylol derivatives (-CH2OH groups attached to urea molecules).[3]
-
Condensation (Polymerization): In this stage, which is typically catalyzed by acidic conditions, the methylol groups react with each other or with unreacted amine groups on other urea molecules.[2][3] This process eliminates water and forms methylene (B1212753) (-N-CH2-N-) or ether (-N-CH2-O-CH2-N-) linkages, leading to the growth of polymer chains.[3]
Q2: How can I control the polymer chain length of this compound?
A2: The polymer chain length of this compound is primarily controlled by carefully managing the reaction parameters. Key factors include:
-
Urea to Formaldehyde (U:F) Molar Ratio: This is a critical factor influencing the properties of the final resin.[1][2] Higher formaldehyde content can lead to more cross-linking and longer chains.[2]
-
Reaction Temperature: Temperature plays a crucial role in controlling the rate and extent of the polymerization reaction.[1][2] Higher temperatures generally lead to faster reaction rates and potentially longer polymer chains.
-
pH of the Reaction Mixture: The synthesis is typically a two-step pH process. The initial methylolation step is often carried out under alkaline conditions, while the subsequent condensation and polymerization are favored under acidic conditions.[3][4] Precise pH control is essential for managing the reaction rate and final polymer structure.
-
Reaction Time: The duration of the condensation step directly impacts the extent of polymerization and therefore the average chain length of the this compound polymers.
Q3: What are the common challenges encountered during this compound synthesis?
A3: Researchers may face several challenges, including:
-
Formation of Insoluble Products: This can occur if the polymerization proceeds too quickly or if the reaction conditions favor excessive cross-linking, leading to a rigid, infusible thermoset polymer.[3]
-
Low Yield: Incomplete reactions due to suboptimal temperature, reaction time, or catalyst concentration can result in a low yield of the desired this compound polymer.
-
Poor Control Over Molecular Weight: Inconsistent reaction conditions can lead to a broad molecular weight distribution and difficulty in reproducing the desired polymer chain length.
-
Formaldehyde Emissions: A significant concern is the potential release of unreacted formaldehyde, which can occur during both the synthesis and from the final product.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound synthesis experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Premature Gelation or Formation of Insoluble Precipitate | - Reaction temperature is too high.- pH of the condensation step is too low (too acidic).- Reaction time is too long. | - Lower the reaction temperature to slow down the condensation rate.- Increase the pH of the condensation step slightly.- Reduce the overall reaction time and monitor viscosity closely. |
| Low Product Yield | - Incomplete reaction.- Suboptimal U:F molar ratio.- Insufficient catalyst concentration. | - Increase the reaction time or temperature moderately.- Optimize the U:F molar ratio based on the desired product characteristics.- Adjust the catalyst concentration to achieve the desired reaction rate. |
| Final Product is a Liquid or has Low Viscosity (Short Chain Length) | - Reaction temperature is too low.- Reaction time is too short.- pH is not sufficiently acidic during condensation. | - Increase the reaction temperature during the condensation step.- Extend the reaction time while monitoring viscosity.- Carefully lower the pH to the optimal range for condensation. |
| High Formaldehyde Odor in the Final Product | - High initial formaldehyde to urea molar ratio.- Incomplete reaction of formaldehyde. | - Adjust the U:F molar ratio to be closer to 1:1 or consider a two-stage urea addition to scavenge free formaldehyde at the end of the reaction.[5]- Ensure the reaction goes to completion by optimizing time and temperature. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol outlines a general two-step procedure for the synthesis of this compound. The specific parameters should be optimized based on the desired polymer chain length.
Materials:
-
Urea
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Sulfuric Acid (H₂SO₄) or other acid catalyst (for pH adjustment)
-
Distilled water
-
Reaction vessel with stirring and temperature control
Procedure:
Step 1: Methylolation (Alkaline Conditions)
-
Charge the reaction vessel with the formaldehyde solution and urea at the desired molar ratio (e.g., 1:1 to 1:1.5 F:U).[2]
-
Adjust the pH of the mixture to between 7.0 and 8.0 using a dilute NaOH solution.
-
Heat the mixture to a temperature between 70°C and 90°C with constant stirring.[1]
-
Maintain these conditions for a set period (e.g., 30-60 minutes) to allow for the formation of methylolureas.
Step 2: Condensation (Acidic Conditions)
-
Cool the reaction mixture slightly if necessary.
-
Carefully adjust the pH to an acidic range (e.g., 4.5 to 5.5) using a dilute acid solution like sulfuric acid.[6] This will initiate the condensation and polymerization process.
-
Maintain the temperature in a controlled range (e.g., 55°C to 75°C) and continue stirring.[6] The viscosity of the solution will increase as the polymer chains grow.
-
Monitor the reaction progress by measuring viscosity or by taking samples for analysis.
-
Once the desired degree of polymerization is reached (indicated by viscosity or other analytical methods), neutralize the reaction by adjusting the pH back to neutral (around 7.0) to stop the condensation.
-
Cool the resulting this compound solution.
Characterization of this compound Polymers
To determine the success of the synthesis and to characterize the polymer chain length, the following analytical techniques are recommended:
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Provides molecular weight distribution, including number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the molecular structure, including the identification of monomer units, branching, and end-groups.[7][8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the polymer, confirming the formation of methylene and ether linkages.[7][9] |
Visualizing the Synthesis Workflow and Reaction Pathway
References
- 1. ureaknowhow.com [ureaknowhow.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. FR2429194A1 - METHYLENE-UREA LIQUID FERTILIZERS AND THEIR PREPARATION PROCESS - Google Patents [patents.google.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. measurlabs.com [measurlabs.com]
Troubleshooting common issues in Methyleneurea polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyleneurea polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a polymer formed from the reaction of urea (B33335) and formaldehyde (B43269).[1] It is most commonly used as a controlled-release nitrogen fertilizer in agriculture, providing a steady supply of nitrogen to plants over an extended period.[2] The release characteristics can be controlled by modifying the manufacturing process. In other applications, it serves as a component in the synthesis of resins and other polymers.[1]
Q2: What are the key reaction parameters that influence the properties of this compound polymers?
A2: The properties of this compound polymers are primarily influenced by the following reaction parameters:
-
Formaldehyde to Urea (F/U) Molar Ratio: This is a critical factor affecting the polymer's molecular weight, solubility, and degree of cross-linking.[3][4][5][6][7]
-
pH: The pH of the reaction mixture controls the reaction rate and the type of linkages formed (methylene vs. ether bridges).
-
Temperature: Temperature affects the reaction kinetics, with higher temperatures generally leading to faster reaction rates.
-
Reaction Time: The duration of the reaction influences the extent of polymerization and the final molecular weight of the polymer.
Q3: How is the slow-release property of this compound fertilizer controlled?
A3: The slow-release property is controlled by the length of the polymer chains and their solubility in water.[1][8] Longer, less soluble polymer chains are broken down more slowly by microbial activity in the soil, leading to a slower release of nitrogen.[9] The manufacturing process can be adjusted to produce a mixture of this compound polymers with varying chain lengths and solubilities to achieve a desired nitrogen release profile.[8] The release characteristics are often categorized by the polymer's solubility in cold (22°C) and hot (100°C) water.
Troubleshooting Guide
Issue 1: Low Molecular Weight of the Final Polymer
Q: My this compound polymer has a lower than expected molecular weight. What are the potential causes and how can I increase it?
A: Low molecular weight in this compound polymers is a common issue that can often be rectified by adjusting the reaction conditions.
Possible Causes and Solutions:
| Parameter | Possible Cause | Suggested Solution |
| F/U Molar Ratio | A low formaldehyde to urea (F/U) molar ratio can lead to the formation of shorter polymer chains.[5][7] | Increase the initial F/U molar ratio. A higher proportion of formaldehyde promotes more extensive cross-linking and chain extension.[7] |
| Reaction Time | Insufficient reaction time may not allow the polymerization to proceed to the desired extent. | Increase the overall reaction time to allow for more complete polymerization and the formation of higher molecular weight species. |
| Temperature | While higher temperatures increase the reaction rate, excessively high temperatures can sometimes favor side reactions or degradation, limiting chain growth. | Optimize the reaction temperature. A moderate increase can be beneficial, but avoid excessively high temperatures that could lead to unwanted side reactions. |
| pH | An inappropriate pH can affect the condensation reactions that lead to chain growth. | Ensure the pH is within the optimal range for the condensation step. Acidic conditions generally favor the formation of methylene (B1212753) bridges and polymer growth. |
Issue 2: Poor Solubility or Premature Precipitation of the Polymer
Q: My this compound polymer is precipitating out of solution during the reaction or is insoluble when it should be soluble. What could be wrong?
A: Solubility issues often arise from an excessive degree of polymerization or the formation of highly cross-linked networks.
Possible Causes and Solutions:
| Parameter | Possible Cause | Suggested Solution |
| F/U Molar Ratio | A very high F/U molar ratio can lead to extensive cross-linking, resulting in an insoluble polymer.[7] | Decrease the F/U molar ratio to reduce the degree of cross-linking and favor the formation of more linear, soluble polymers.[5][7] |
| Reaction Time | Allowing the reaction to proceed for too long can result in an overly polymerized and insoluble product. | Reduce the reaction time to stop the polymerization at a lower molecular weight and maintain solubility. |
| pH Control | A pH that is too low can accelerate the condensation reaction, leading to rapid and uncontrolled polymer growth and precipitation. | Carefully control the pH throughout the reaction. A staged approach, with different pH levels for the initial methylolation and subsequent condensation, can provide better control. |
| Temperature | High reaction temperatures can accelerate polymerization and lead to the rapid formation of an insoluble gel. | Lower the reaction temperature to slow down the rate of polymerization and allow for better control over the molecular weight and solubility. |
Issue 3: Premature Gelation of the Reaction Mixture
Q: The reaction mixture is turning into a gel too quickly, preventing proper mixing and handling. How can I prevent this?
A: Premature gelation is a sign of a reaction that is proceeding too quickly and uncontrollably.
Possible Causes and Solutions:
| Parameter | Possible Cause | Suggested Solution |
| Temperature | The reaction is highly exothermic, and a rapid increase in temperature can lead to runaway polymerization and gelation. | Implement efficient cooling and temperature control measures. Adding reactants incrementally can also help manage the exotherm. |
| Catalyst Concentration | Too much acid catalyst can cause an extremely rapid condensation reaction. | Reduce the concentration of the acid catalyst to slow down the rate of polymerization. |
| F/U Molar Ratio | A high F/U molar ratio can contribute to a faster rate of cross-linking and gelation. | Lower the F/U molar ratio to reduce the reactivity of the system. |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble this compound Polymer
This protocol is adapted from a two-stage method for preparing liquid this compound fertilizers.[10]
Materials:
-
Urea
-
Formaldehyde (50% aqueous solution, neutralized)
-
Sulfuric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Distilled Water
Procedure:
Stage 1: Formation of Low Molecular Weight Intermediates
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine urea and a 50% aqueous formaldehyde solution in a molar ratio of less than 1.0.
-
Adjust the pH of the aqueous solution to between 4.7 and 5.2 using sulfuric acid.
-
Heat the reaction mixture to a temperature of 85°C to 105°C.
-
Maintain this temperature and pH for a sufficient time to form low molecular weight methylene intermediate compounds.
Stage 2: Polymerization to Water-Soluble Methyleneureas
-
Cool the reaction mixture to a temperature between 55°C and 75°C.
-
Adjust the pH to between 3.5 and 4.5 with sulfuric acid.
-
Add an aqueous solution of urea to bring the final urea to formaldehyde molar ratio to between 1.4 and 3.0.
-
Allow the reaction to proceed for 30 to 90 minutes.
-
Neutralize the final product to a pH of 6.3 to 6.7 by adding a base, such as sodium hydroxide.
-
Cool the resulting solution to room temperature.
Protocol 2: Synthesis of a Higher Molecular Weight, Less Soluble this compound Polymer
This protocol is a general procedure for producing solid this compound.
Materials:
-
Urea
-
Formaldehyde (37-40% aqueous solution)
-
Concentrated Sulfuric Acid
-
Distilled Water
Procedure:
-
In a disposable container within a fume hood, dissolve 10 g of urea in 20 cm³ of formaldehyde solution.
-
While stirring continuously, slowly add approximately 1 cm³ of concentrated sulfuric acid dropwise using a dropping pipette.
-
The solution will become milky and a hard, white solid will form within a minute, accompanied by the evolution of heat.
-
Allow the polymer to fully harden.
-
Thoroughly wash the solid polymer with water to remove any unreacted starting materials before handling.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for this compound polymerization.
Experimental Workflows
Caption: General experimental workflow for this compound synthesis.
References
- 1. ballestra.com [ballestra.com]
- 2. premieragsource.com [premieragsource.com]
- 3. Morphology and Crystallinity of Urea-Formaldehyde Resin Adhesives with Different Molar Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of the Korean Wood Science and Technology [woodj.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Journal of the Korean Wood Science and Technology [woodj.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Turf[TECH]Report - Controlled/Slow Release Fertilizers [Part 1] [turfcaresupply.com]
- 10. GB2025387A - Liquid Methylene Urea Fertilizers - Google Patents [patents.google.com]
Technical Support Center: Controlling the Molecular Weight Distribution of Methyleneurea
This technical support center is designed to assist researchers, scientists, and drug development professionals in controlling the molecular weight distribution of methyleneurea during synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions to control the molecular weight distribution.
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Molecular Weight / Incomplete Polymerization | High Reaction pH: An alkaline or neutral pH during the condensation stage slows down the polymerization reaction. | Maintain a controlled acidic pH (typically between 4.0 and 5.0) during the condensation step to promote the formation of longer polymer chains. |
| Low Reaction Temperature: Insufficient thermal energy can lead to a slow reaction rate and incomplete polymerization. | Increase the reaction temperature to the optimal range (typically 50-70°C) to ensure efficient polymerization. | |
| Low Formaldehyde (B43269) to Urea (B33335) (F/U) Molar Ratio: An excess of urea can lead to the termination of polymer chains, resulting in lower molecular weight products. | Adjust the initial F/U molar ratio to be higher (e.g., 1.5 to 2.0) to favor the formation of longer this compound chains. | |
| High Molecular Weight / Formation of Insoluble Polymers | Low Reaction pH: A highly acidic environment (pH < 4.0) can lead to rapid, uncontrolled polymerization, resulting in high molecular weight, insoluble products. | Carefully control the pH to remain within the optimal 4.0-5.0 range. Gradual addition of acid with vigorous stirring is crucial. |
| High Reaction Temperature: Excessive heat can accelerate the reaction rate uncontrollably, leading to the formation of highly cross-linked, insoluble polymers. | Maintain the reaction temperature within the recommended range and ensure uniform heating of the reaction mixture. | |
| High Formaldehyde to Urea (F/U) Molar Ratio: A significant excess of formaldehyde can lead to extensive cross-linking and the formation of insoluble resins. | Optimize the F/U molar ratio. While a higher ratio promotes polymerization, an excessive ratio can be detrimental. | |
| Broad Molecular Weight Distribution (High Polydispersity) | Poor Temperature Control: Fluctuations in temperature can lead to variations in the rate of polymerization, resulting in a broad distribution of polymer chain lengths. | Use a temperature-controlled water or oil bath to maintain a stable and uniform reaction temperature. |
| Inhomogeneous Mixing: Poor mixing can create localized areas of different pH or reactant concentrations, leading to a non-uniform polymerization process. | Employ efficient and continuous stirring throughout the reaction to ensure a homogeneous reaction mixture. | |
| Incorrect Reactant Addition Rate: Rapid addition of reactants, especially the acid catalyst, can cause localized "hot spots" of high reactivity. | Add reactants, particularly the acid, slowly and in a controlled manner to maintain a steady reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the molecular weight of this compound?
A1: The molar ratio of formaldehyde to urea (F/U) is arguably the most critical parameter.[1][2] It directly influences the chain length and degree of cross-linking of the resulting this compound polymers. A higher F/U ratio generally leads to a higher average molecular weight.
Q2: How does pH affect the synthesis of this compound?
A2: The synthesis of this compound is a two-step process that is highly pH-dependent. The initial reaction between urea and formaldehyde to form methylolureas is typically carried out under neutral to slightly alkaline conditions (pH 7-9). The subsequent condensation of these intermediates to form this compound polymers is catalyzed by acidic conditions, typically in the pH range of 4.0 to 5.0.[3]
Q3: What is the role of temperature in controlling the molecular weight distribution?
A3: Temperature influences the rate of both the initial addition reaction and the subsequent condensation reaction. Higher temperatures generally lead to faster reaction rates and can result in higher molecular weight polymers. However, excessively high temperatures can lead to uncontrolled reactions and the formation of insoluble products. Precise temperature control is crucial for achieving a desired molecular weight distribution.
Q4: How can I characterize the molecular weight distribution of my this compound product?
A4: The most common and effective technique for determining the molecular weight distribution of polymers like this compound is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[4][5] This technique separates molecules based on their size in solution, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
Q5: What is a typical polydispersity index (PDI) for this compound, and how can I control it?
A5: The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution. For this compound, the PDI can vary depending on the synthesis conditions. To achieve a narrower PDI, it is essential to maintain precise control over reaction parameters such as temperature, pH, and reactant addition rates to ensure uniform polymerization.
Data Presentation
The following tables summarize the qualitative and estimated quantitative effects of key reaction parameters on the molecular weight distribution of this compound. The quantitative data is largely based on trends observed for urea-formaldehyde resins, which are structurally similar to this compound, and should be considered as a guide for experimental design.
Table 1: Effect of Formaldehyde to Urea (F/U) Molar Ratio on Molecular Weight Distribution
| F/U Molar Ratio | Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Expected Product Characteristics |
| < 1.0 | Low | Narrow | Predominantly short-chain, water-soluble oligomers. |
| 1.0 - 1.5 | Moderate | Moderate | Mixture of soluble and insoluble polymers with a broader chain length distribution.[6] |
| > 1.5 | High | Broad | Higher proportion of long-chain, cross-linked, and insoluble polymers.[7][8] |
Table 2: Effect of pH on this compound Synthesis Stages
| Synthesis Stage | pH Range | Effect on Reaction | Impact on Molecular Weight |
| Hydroxymethylation | 7.0 - 9.0 | Promotes the formation of mono- and di-methylolurea. | Precursor formation, no significant polymerization. |
| Condensation | 4.0 - 5.0 | Catalyzes the condensation of methylolureas to form methylene (B1212753) bridges. | Promotes chain growth and increases molecular weight.[3] |
| < 4.0 | Rapid, uncontrolled condensation. | Leads to high molecular weight, insoluble polymers. | |
| > 6.0 | Very slow or no condensation. | Results in low molecular weight products. |
Table 3: Effect of Temperature on Molecular Weight Distribution
| Reaction Temperature (°C) | Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Expected Product Characteristics |
| 30 - 40 | Low | Narrow | Slower reaction, favoring the formation of shorter chains. |
| 50 - 70 | Moderate to High | Moderate | Optimal range for controlled polymerization to achieve higher molecular weights. |
| > 80 | High | Broad | Risk of rapid, uncontrolled reaction leading to insoluble, cross-linked products. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound with Controlled Molecular Weight
This protocol describes a general procedure for synthesizing this compound with a target molecular weight distribution. Researchers should optimize the parameters based on their specific requirements.
Materials:
-
Urea
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Sulfuric Acid (H₂SO₄) solution (1 M)
-
Distilled water
-
Magnetic stirrer with heating plate
-
pH meter
-
Round bottom flask with a condenser
-
Ice bath
Procedure:
-
Reactant Preparation:
-
In a round bottom flask, dissolve a pre-determined amount of urea in distilled water.
-
Add the formaldehyde solution to the urea solution to achieve the desired F/U molar ratio (e.g., 1.5).
-
-
First Stage: Hydroxymethylation (Alkaline Conditions)
-
Adjust the pH of the mixture to 8.0-8.5 using the 1 M NaOH solution while stirring continuously.
-
Heat the mixture to 60°C and maintain this temperature for 1 hour to allow for the formation of methylolureas.
-
-
Second Stage: Condensation (Acidic Conditions)
-
Cool the reaction mixture to 50°C.
-
Slowly add the 1 M H₂SO₄ solution dropwise to lower the pH to the desired level (e.g., 4.5). Monitor the pH closely using a calibrated pH meter.
-
Maintain the reaction at 50°C with continuous stirring. The reaction time will influence the final molecular weight; longer reaction times generally lead to higher molecular weights. A typical reaction time is 1-3 hours.
-
-
Reaction Quenching and Product Isolation:
-
To stop the polymerization, quickly cool the reaction mixture in an ice bath and neutralize it by adding 1 M NaOH solution to raise the pH to 7.0.
-
The this compound product may precipitate out of the solution upon cooling.
-
Isolate the solid product by filtration and wash it with distilled water to remove any unreacted monomers and salts.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.
-
Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
Instrumentation and Conditions:
-
GPC System: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for polar polymers and aqueous mobile phases (e.g., Waters Ultrahydrogel or Agilent PL aquagel-OH).
-
Mobile Phase: A suitable aqueous buffer, such as 0.1 M NaNO₃, to minimize ionic interactions.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible results.[9]
-
Calibration Standards: Use appropriate standards for calibration, such as polyethylene (B3416737) glycol (PEG) or polyethylene oxide (PEO) standards of known molecular weights.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried this compound sample (e.g., 2-5 mg).
-
Dissolve the sample in the GPC mobile phase to a known concentration (e.g., 1-2 mg/mL). Ensure the sample is fully dissolved; gentle heating or sonication may be required.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
GPC Analysis:
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample solution onto the column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume.
-
From the chromatogram of the this compound sample, determine the elution volume.
-
Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.
-
Visualizations
Caption: this compound Synthesis Pathway.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Low Molecular Weight.
References
- 1. SK282814B6 - Production method for methylene urea and device for performing this method - Google Patents [patents.google.com]
- 2. GB2025387A - Liquid Methylene Urea Fertilizers - Google Patents [patents.google.com]
- 3. ballestra.com [ballestra.com]
- 4. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. lcms.cz [lcms.cz]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Journal of the Korean Wood Science and Technology [woodj.org]
Reducing free formaldehyde in Methyleneurea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing free formaldehyde (B43269) during methyleneurea synthesis.
Troubleshooting Guide: High Free Formaldehyde Content
High levels of free formaldehyde can be a common issue in this compound synthesis. This guide provides a structured approach to troubleshooting and resolving this problem.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected free formaldehyde in the final product. | Incorrect Molar Ratio (F/U): An excessively high formaldehyde to urea (B33335) (F/U) molar ratio is a primary cause of high residual formaldehyde.[1][2][3][4][5] | - Reduce the F/U molar ratio: Lowering the F/U ratio to a range of 1.0-1.1 has been shown to significantly decrease free formaldehyde.[2] However, this may impact the final product's properties, so optimization is key.[1] - Implement a multi-stage urea addition: Introduce urea in two or three stages. This allows for better control over the reaction and consumption of formaldehyde. Adding "scavenger urea" in the final stage can react with remaining free formaldehyde.[4] |
| Suboptimal Reaction pH: The pH of the reaction medium critically influences the rates of addition and condensation reactions.[6][7][8] | - Maintain alkaline conditions for the initial addition reaction: A pH between 8.0 and 9.0 is generally recommended for the initial methylolation step.[6][9] - Control pH during condensation: For the subsequent condensation (polymerization) step, the pH is typically lowered to the acidic range (e.g., 4.0-5.5) to favor the formation of methylene (B1212753) bridges.[6] Precise control is crucial, as overly acidic conditions can lead to uncontrolled condensation. | |
| Inadequate Temperature Control: Reaction temperature affects the reaction kinetics and the stability of intermediates.[5][7][10] | - Optimize reaction temperature: The synthesis is often carried out at temperatures between 70°C and 90°C.[5][10] Inconsistent or excessively high temperatures can lead to side reactions and incomplete conversion. | |
| Inefficient Mixing: Poor mixing can lead to localized areas of high formaldehyde concentration and incomplete reaction. | - Ensure vigorous and consistent agitation: Use appropriate stirring equipment to maintain a homogeneous reaction mixture throughout the synthesis. | |
| Presence of Impurities: The quality of raw materials, particularly the formaldehyde solution, can impact the reaction.[11] | - Use high-purity reagents: Ensure the formaldehyde and urea used are of a suitable grade for the intended application. Formaldehyde solutions can contain impurities like formic acid which can affect pH control.[8][11] | |
| Product properties (e.g., solubility, molecular weight) are compromised when reducing formaldehyde. | Over-correction of a single parameter: Drastic changes to one parameter (e.g., molar ratio) can negatively affect the desired product characteristics.[1] | - Adopt a holistic optimization approach: Systematically adjust multiple parameters (molar ratio, pH, temperature, reaction time) to find a balance between low free formaldehyde and desired product specifications.[12] - Consider the use of modifiers: Incorporating modifiers can help maintain desired properties while reducing formaldehyde. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for controlling free formaldehyde in this compound synthesis?
A1: The molar ratio of formaldehyde to urea (F/U) is one of the most critical factors.[1][2][3][4][5] A lower F/U ratio generally leads to lower free formaldehyde content in the final product.[2]
Q2: How does pH influence the reduction of free formaldehyde?
A2: pH plays a crucial role in directing the reaction pathway. The initial addition reaction (methylolation) is favored under alkaline conditions (pH 8.0-9.0), while the subsequent condensation reaction to form methylene bridges is promoted under acidic conditions (pH 4.0-5.5).[6][7] Maintaining the optimal pH at each stage is essential for maximizing the conversion of formaldehyde.[8]
Q3: Can catalysts be used to reduce free formaldehyde?
A3: Yes, catalysts can influence the reaction rate and the structure of the final polymer. Both acidic and basic catalysts are used.[5][10] For instance, ammonium (B1175870) chloride is a common acidic catalyst that can accelerate the curing process.[13] The choice of catalyst can affect the polymerization and the final free formaldehyde levels.[13][14]
Q4: What are formaldehyde scavengers and how do they work?
A4: Formaldehyde scavengers are compounds added during or after the synthesis to react with and neutralize any remaining free formaldehyde.[2][4] Common scavengers include:
-
Urea: Adding a final portion of urea at the end of the reaction is a common and effective method.[2][4]
-
Melamine (B1676169): Melamine can be co-reacted to form melamine-urea-formaldehyde (B8673199) (MUF) resins, which generally have lower formaldehyde emissions.[2][9]
-
Other modifiers: Compounds like polyvinyl alcohol and adipic acid dihydrazide have also been investigated as modifiers to reduce free formaldehyde.[9]
Q5: What analytical methods are suitable for measuring free formaldehyde in the final product?
A5: Several analytical methods can be used to determine the concentration of free formaldehyde. A common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by analysis using High-Performance Liquid Chromatography (HPLC).[15][16] Spectrophotometric methods, such as the chromotropic acid method, are also widely used.[17] For accurate quantification, especially at low levels, it is crucial to use a validated analytical method.[18]
Data Presentation
Table 1: Effect of F/U Molar Ratio on Free Formaldehyde Content
| F/U Molar Ratio | Free Formaldehyde Content (%) | Reference |
| 1.22:1 | 0.31% (with 6% melamine modifier) | [9] |
| 1.9 | Lowest free formaldehyde (compared to 2.1 and 2.3) | [1][3] |
| 1.0 - 1.1 | Can achieve ≤0.1 mg/L emission levels in boards | [2] |
Note: Data is primarily from studies on urea-formaldehyde resins for wood adhesives, but the general trend is applicable to this compound synthesis.
Table 2: Impact of Modifiers on Free Formaldehyde Reduction
| Modifier | Amount Added | % Reduction in Free Formaldehyde (compared to control) | Reference |
| Melamine | 6% | 23% | [9] |
| Polyvinyl Alcohol (PVOH) | 3% | 16% | [9] |
| Adipic Acid Dihydrazide | 1% or 6% | 18.1% | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound with Reduced Free Formaldehyde
This protocol outlines a typical laboratory-scale synthesis of this compound, incorporating steps to minimize free formaldehyde.
Materials:
-
Formaldehyde solution (37%)
-
Urea
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Formic acid or other suitable acid
-
Four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and pH probe.
-
Heating mantle
Procedure:
-
Initial Charge and pH Adjustment:
-
Charge the formaldehyde solution into the four-necked flask.
-
Adjust the pH of the formaldehyde solution to 8.0-8.5 using the NaOH solution.[9]
-
-
First Urea Addition (Methylolation):
-
Condensation:
-
Cool the reaction mixture slightly.
-
Adjust the pH to 5.0-5.5 with formic acid to initiate the condensation reaction.[6]
-
Continue the reaction until a desired viscosity or degree of condensation is reached. This can be monitored by measuring the turbidity point.
-
-
Second Urea Addition and Final pH Adjustment:
-
Neutralize the reaction mixture by adjusting the pH to 7.5-8.0 with NaOH solution.[9]
-
Cool the mixture to 75-80°C.
-
Add the second portion of urea (scavenger urea) to achieve the final target F/U molar ratio (e.g., 1.22:1).[9]
-
Maintain the temperature for a specified time to allow the scavenger urea to react with the remaining free formaldehyde.
-
-
Cooling and Storage:
-
Cool the final product to room temperature.
-
Store in a sealed container.
-
Protocol 2: Determination of Free Formaldehyde by Titration (Hydroxylamine Hydrochloride Method)
This method is based on the reaction of formaldehyde with hydroxylamine (B1172632) hydrochloride, which liberates hydrochloric acid that can be titrated with a standardized base.
Materials:
-
Hydroxylamine hydrochloride solution
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Hydrochloric acid solution (e.g., 0.1 M)
-
Solvent (e.g., methanol (B129727) or an isopropanol/water mixture)[18]
-
pH meter
-
Burette
-
Magnetic stirrer
Procedure:
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample into a beaker.
-
Add a measured volume of the solvent and stir until the sample is dissolved.[18]
-
-
pH Adjustment:
-
Using a pH meter, adjust the pH of the solution to a specific value (e.g., 3.5) with the hydrochloric acid solution.[18]
-
-
Reaction with Hydroxylamine Hydrochloride:
-
Add a precise volume of the hydroxylamine hydrochloride solution and stir for a defined period (e.g., 10 minutes).[18]
-
-
Titration:
-
Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution back to the initial pH (e.g., 3.5).[18]
-
Record the volume of NaOH solution used.
-
-
Blank Determination:
-
Perform a blank titration using the same procedure but without the this compound sample.
-
-
Calculation:
-
Calculate the free formaldehyde content based on the difference in the titration volumes between the sample and the blank.
-
Visualizations
Caption: Workflow for this compound Synthesis and Troubleshooting.
Caption: Key Factors Influencing Free Formaldehyde Content.
References
- 1. researchgate.net [researchgate.net]
- 2. How can formaldehyde emission from urea-formaldehyde resins be reduced? - GOODLY [goodlyglue.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. How can the free-formaldehyde content in urea-formaldehyde resin be reduced? - GOODLY [goodlyglue.com]
- 5. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 6. Effects of Molar Ratio and pH on the Condensed Structures of Melamine-Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irispublishers.com [irispublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Free formaldehyde reduction in urea-formaldehyde resin adhesive: Modifier addition effect and physicochemical property characterization :: BioResources [bioresources.cnr.ncsu.edu]
- 10. ureaknowhow.com [ureaknowhow.com]
- 11. Urea-formaldehyde resins and free formaldehyde content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. drtoddshupe.com [drtoddshupe.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. lcslaboratory.com [lcslaboratory.com]
- 17. ANALYTICAL METHODS - Formaldehyde - An Assessment of Its Health Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. epra.eu [epra.eu]
Improving the thermal stability of Methyleneurea-based resins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of methyleneurea-based resins, with a focus on improving their thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of this compound-based resins?
A1: The thermal stability of this compound-based resins is primarily determined by their chemical structure, specifically the ratio of methylene (B1212753) (–CH₂–) to methylene ether (–CH₂–O–CH₂–) bridges. Methylene bridges are more thermally stable than methylene ether bridges.[1] Key factors influencing this ratio and overall stability include:
-
Formaldehyde (B43269) to Urea (B33335) (F/U) Molar Ratio: Lower F/U molar ratios generally lead to resins with a higher proportion of methylene bridges, enhancing thermal stability. However, excessively low ratios can result in incomplete cross-linking and reduced mechanical strength.[2]
-
pH Control During Synthesis: The synthesis of these resins typically involves alkaline and acidic stages. The pH during the condensation stage significantly affects the formation of methylene and methylene ether linkages.[1][3]
-
Curing Conditions: The temperature and duration of the curing process play a critical role in the final cross-linked network structure. Incomplete curing can leave unreacted methylol groups, which are less thermally stable.[4]
-
Use of Modifiers and Additives: Incorporating modifiers such as melamine (B1676169), phenols, or nanofillers can significantly enhance the thermal stability of the resin.[5][6][7]
Q2: How can I reduce formaldehyde emissions from my synthesized resin?
A2: Formaldehyde emission is a common issue, often linked to the hydrolytic and thermal stability of the resin. Strategies to reduce formaldehyde emissions include:
-
Lowering the F/U Molar Ratio: A lower molar ratio reduces the amount of unreacted formaldehyde in the final product.[2]
-
Using Formaldehyde Scavengers: Adding compounds like urea or specific amines during or after synthesis can react with and reduce free formaldehyde content.
-
Optimizing Curing: Ensuring a complete curing process minimizes the presence of unstable hydroxymethyl groups that can release formaldehyde.[4]
-
Incorporating Modifiers: Modifiers like melamine can react with formaldehyde to form more stable structures within the resin network, thereby reducing emissions.[8] The addition of 3 wt% almond shells has also been shown to reduce formaldehyde emissions by reacting with free formaldehyde.[9][10]
Q3: What is the typical thermal decomposition behavior of this compound-based resins?
A3: The thermal decomposition of this compound-based resins, as analyzed by thermogravimetric analysis (TGA), generally occurs in multiple stages:
-
Stage 1 (Below 220°C / 493.15 K): This stage involves the evaporation of residual moisture and the release of a small amount of free formaldehyde. The weight loss is typically less than 16%.[9]
-
Stage 2 (220°C - 330°C / 493.15 K - 603.15 K): This is the main decomposition stage where significant weight loss occurs. It is primarily attributed to the cleavage of the less stable methylene ether bonds and the decomposition of hydroxymethyl groups.[6][9]
-
Stage 3 (Above 330°C / 603.15 K): In this stage, the more stable methylene bridges begin to break down, leading to the degradation of the main polymer backbone and subsequent carbonization.[9][11]
Troubleshooting Guide
Problem 1: The synthesized resin exhibits poor thermal stability, showing significant weight loss at lower than expected temperatures in TGA.
| Possible Cause | Troubleshooting Step |
| High F/U Molar Ratio | Reduce the formaldehyde to urea molar ratio in your synthesis protocol. This promotes the formation of more stable methylene bridges over methylene ether bridges. |
| Incomplete Curing | Increase the curing time or temperature to ensure a higher degree of cross-linking. Analyze the cured resin using DSC to confirm the absence of a residual curing exotherm. |
| Incorrect pH during Condensation | Carefully monitor and control the pH during the acidic condensation step. A pH that is too high can favor the formation of less stable methylene ether linkages.[1] |
| Presence of Impurities | Ensure the purity of your starting materials (urea and formaldehyde). Impurities can interfere with the polymerization and cross-linking reactions. |
Problem 2: The cured resin is brittle and cracks easily.
| Possible Cause | Troubleshooting Step |
| High Cross-linking Density | While high cross-linking improves thermal stability, it can also lead to brittleness. Consider incorporating a flexibilizing modifier, such as dialdehyde (B1249045) starch, into the resin formulation.[11] |
| Low F/U Molar Ratio | An excessively low F/U molar ratio can lead to a linear polymer with insufficient cross-linking, which can also result in brittleness due to the formation of crystalline structures. A moderate increase in the F/U ratio might be necessary. |
| Inadequate Dispersion of Fillers | If using nanofillers or other additives to improve thermal stability, ensure they are well-dispersated within the resin matrix. Poor dispersion can create stress concentration points, leading to brittleness. |
Problem 3: The resin synthesis reaction is proceeding too quickly or too slowly.
| Possible Cause | Troubleshooting Step |
| Incorrect Temperature Control | The reaction rate is highly sensitive to temperature. Ensure your reaction vessel has accurate and stable temperature control. |
| Incorrect pH | The rates of both the initial methylolation and subsequent condensation reactions are pH-dependent. Verify the pH of your reaction mixture at each stage. |
| Catalyst Concentration | If using a catalyst, its concentration will directly impact the reaction rate. Ensure the correct amount of catalyst is added. |
Data Presentation
Table 1: Thermal Properties of Modified Urea-Formaldehyde (UF) Resins
| Modifier | Modification Level | Tonset (°C) | Tpeak (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| Unmodified UF | - | ~200 | ~275 | 185.77 (Kissinger), 185.38 (FWO) | [7][9] |
| Almond Shells | 3 wt% | - | Higher than UF | 188.84 (Kissinger), 193.88 (FWO) | [9] |
| Nanocrystalline Cellulose (NCC) | 1.0% | - | - | - | [7] |
| Nanofibrillated Cellulose (CNF) | 1.0% | - | - | - | [7] |
| Melamine (MUF1) | Low level | 99.85 | 101.41 | 105.75 | [8] |
| Melamine (MUF2) | Low level | 100.23 | 102.09 | 150.65 | [8] |
| Ethylene Urea (EU) + nano-SiO₂ | - | Shifted to higher temp. | Shifted to higher temp. | Higher than pure UF | [6][12] |
| Hexamethylenetetramine (HMTA) + nano-SiO₂ | - | - | - | - | [6] |
| Melamine (M) + nano-SiO₂ | - | - | - | - | [6] |
Note: Tonset and Tpeak values can vary depending on the specific experimental conditions (e.g., heating rate in TGA/DSC). FWO refers to the Flynn-Wall-Ozawa method for calculating activation energy.
Experimental Protocols
1. Synthesis of a Thermally Stable Melamine-Urea-Formaldehyde (B8673199) (MUF) Resin
This protocol is based on a three-step alkali-acid-alkali synthesis method.[8]
-
Materials: Formaldehyde (37 wt% aqueous solution), Urea, Melamine, Sodium Hydroxide (B78521) (30 wt% solution), Formic Acid (20 wt% solution).
-
Procedure:
-
Alkaline Methylolation (Step 1):
-
Charge a three-necked flask with 446.0 g of formaldehyde solution.
-
Add 168.4 g of the first portion of urea (U₁) and a specified amount of melamine. The F/(U₁ + M) molar ratio should be approximately 2.0.
-
Adjust the pH to 8.5-9.0 with the sodium hydroxide solution.
-
Gradually heat the mixture to 90°C over 50-60 minutes and maintain this temperature for 1 hour.
-
-
Acidic Condensation (Step 2):
-
Cool the mixture and adjust the pH to 6.0 with formic acid.
-
Continue the reaction until a desired viscosity or "cloud point" is reached.
-
-
Second Alkaline Stage and Final Urea Addition (Step 3):
-
Adjust the pH to 7.5-8.0 with sodium hydroxide solution.
-
Add the second portion of urea (U₂) to achieve the final desired F/(U+M) molar ratio (e.g., 1.1).
-
Maintain the temperature at 70-80°C for 40 minutes.
-
Add the third portion of urea (U₃) and maintain at 60-70°C for 30 minutes.
-
Adjust the final pH to 7.5-8.0 and cool to room temperature.
-
-
2. Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
This protocol describes a general procedure for evaluating the thermal stability of the synthesized resin.[7]
-
Sample Preparation:
-
Dry the synthesized liquid resin at 120°C for 2 hours to obtain a solid.
-
Pulverize the solid resin and sieve it through a 40-60 mesh to obtain a homogeneous powder.
-
-
TGA Measurement:
-
Weigh 5-7 mg of the powdered sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 20 mL/min).
-
Record the weight loss as a function of temperature.
-
Visualizations
Caption: Workflow for the synthesis of a thermally stable MUF resin.
References
- 1. chimarhellas.com [chimarhellas.com]
- 2. Competitive formation of the methylene and methylene ether bridges in the urea–formaldehyde reaction in alkaline soluti… [ouci.dntb.gov.ua]
- 3. vana.kirj.ee [vana.kirj.ee]
- 4. srs.fs.usda.gov [srs.fs.usda.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of melamine addition stage on the performance and curing behavior of melamine-urea-formaldehyde (MUF) resin :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Secure Verification [vinar.vin.bg.ac.rs]
Methyleneurea Slow-Release Enhancement: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the slow-release characteristics of Methyleneurea (MU).
Troubleshooting Guides
This section addresses common problems encountered during the formulation and evaluation of slow-release this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid Initial Release ("Dose Dumping") | High proportion of short-chain MU polymers or unreacted urea (B33335). | Adjust the urea-to-formaldehyde ratio during synthesis to favor the formation of longer polymer chains.[1][2] Ensure adequate reaction time and precise control of temperature and pH to maximize polymerization.[2] |
| Imperfect or cracked coating on granules. | Optimize the coating process to ensure a uniform and complete coating layer. For sulfur-coated urea, consider applying a sealant like wax to cover imperfections.[3] For polymer coatings, adjust the viscosity and application rate of the coating solution. | |
| Inconsistent Release Profile Between Batches | Variation in manufacturing conditions. | Implement strict process controls for temperature, pH, reaction time, and reactant ratios during MU synthesis.[2] Standardize the granulation and coating procedures to ensure consistent particle size and coating thickness. |
| Non-uniform particle size distribution. | Screen granules to achieve a narrow and consistent particle size range before coating.[4] | |
| Slow or Incomplete Nitrogen Release | Predominance of very long-chain, highly insoluble MU polymers. | Modify the synthesis conditions to produce a broader distribution of polymer chain lengths, including more intermediate-length chains.[1][2] |
| Coating is too thick or impermeable. | Reduce the thickness of the polymer or sulfur coating.[4] Select a polymer with a higher permeability to water. | |
| Low microbial activity in the test soil. | Ensure the soil medium for release studies has adequate moisture, a neutral pH, and a healthy microbial population, as MU release is primarily driven by microbial degradation.[5][6] | |
| Unexpectedly Fast Release in Field Trials | High soil temperature and moisture levels. | Be aware that environmental factors significantly influence the release rate.[7] Consider this during formulation by creating more robust coatings or longer-chain MU polymers for applications in warmer, wetter climates. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism governing the slow release of nitrogen from this compound?
The slow release of nitrogen from this compound is primarily driven by the microbial decomposition of its polymer chains in the soil.[6] this compound consists of urea molecules linked by methylene (B1212753) bridges, forming chains of varying lengths.[1] Soil microbes gradually break down these chains, releasing urea one molecule at a time.[6] The rate of this breakdown, and therefore the nitrogen release, is influenced by factors such as soil temperature, moisture, pH, and the overall microbial activity.[5][7]
2. How can the urea-to-formaldehyde ratio be adjusted to control the release rate?
By reacting formaldehyde (B43269) with an excess of urea under controlled conditions, a mixture of methylene ureas with different polymer chain lengths can be created.[1] Altering the manufacturing conditions, including the urea-to-formaldehyde ratio, allows for the variation of chain lengths, solubilities, and consequently, the nitrogen release rates.[1][2] A higher ratio of urea to formaldehyde generally results in shorter chains and faster release, while a lower ratio favors longer, less soluble chains with slower release characteristics.
3. What are the most common coating materials for enhancing the slow-release properties of this compound?
Common coating materials include:
-
Polymers: Polymer-coated urea (PCU) uses a thin layer of polymer resin.[3] Water is absorbed through the coating, and dissolved nitrogen is gradually released via osmosis.[3] Polyvinyl acetate (B1210297) is one such polymer that can be used.[8]
-
Sulfur: Sulfur-coated urea (SCU) involves spraying molten sulfur onto urea granules. A sealant, such as wax, is often applied to seal pores in the sulfur coating.[3]
-
Waxes: Natural waxes like carnauba wax have been shown to be effective in slowing the release of urea.[9]
-
This compound itself: this compound can be used to coat standard urea granules, providing a slow-release outer layer.[10]
4. How does particle size affect the release characteristics?
The particle size of the this compound granules can influence the rate of nitrogen release.[4] Generally, larger granules will have a smaller surface area-to-volume ratio, which can lead to a slower release rate as there is less surface area exposed to microbial action and hydrolysis at any given time.
5. My release assay shows poor reproducibility. What are the likely causes?
Poor reproducibility in release assays can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that the coated granules are of a uniform size and that the coating is consistent across all samples.
-
Variable Assay Conditions: Maintain constant temperature, pH, and moisture levels in your dissolution or soil incubation studies, as these factors heavily influence the release rate.[5]
-
Analytical Method Inconsistency: Calibrate your analytical instruments, such as a UV-VIS spectrophotometer for measuring urea concentration, before each use.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound with Varied Polymer Chain Lengths
Objective: To synthesize this compound with different release characteristics by modifying the reaction conditions.
Materials:
-
Urea
-
Formaldehyde (37% solution)
-
Sulfuric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Reaction vessel with temperature and pH control
-
Stirrer
Methodology:
-
Establish the desired urea-to-formaldehyde molar ratio for the synthesis.
-
In the reaction vessel, combine the urea and formaldehyde.[2]
-
Adjust the pH of the solution to the desired level using sulfuric acid or sodium hydroxide.[2]
-
Heat the mixture to the target reaction temperature while stirring continuously.[2]
-
Maintain these conditions for a predetermined reaction time to allow for polymerization.[2]
-
After the reaction period, cool the mixture to stop the polymerization.
-
The resulting product can then be granulated and dried.
-
Characterize the product by determining its solubility in cold water (25°C) and hot water (100°C) to predict its release profile.[2][4]
Protocol 2: Evaluation of Nitrogen Release Rate in Water
Objective: To determine the rate of nitrogen release from coated this compound granules in an aqueous environment.
Materials:
-
Coated this compound granules
-
Distilled water
-
Erlenmeyer flasks
-
Shaking incubator or water bath
-
UV-VIS Spectrophotometer
-
Urea standards for calibration curve
Methodology:
-
Place a known quantity (e.g., 1.0 g) of coated this compound granules into an Erlenmeyer flask.
-
Add a specific volume of distilled water (e.g., 200 mL) to the flask.[9]
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot of the solution.[9]
-
Filter the aliquot to remove any suspended particles.
-
Measure the concentration of urea in the aliquot using a UV-VIS spectrophotometer at the appropriate wavelength after developing a calibration curve with urea standards.[9]
-
Calculate the cumulative percentage of nitrogen released at each time point relative to the total nitrogen content of the sample.
Data Presentation
Table 1: Effect of Coating Material on Nitrogen Release Over 40 Days
| Coating Material | Coating Thickness (mm) | Day 7 (% Release) | Day 21 (% Release) | Day 40 (% Release) |
| Uncoated Urea | N/A | 100 | 100 | 100 |
| Carnauba Wax | 0.50 | 15 | 45 | 71 |
| Polymer Resin A | 0.45 | 25 | 60 | 85 |
| Sulfur + Wax Sealant | 0.60 | 10 | 35 | 65 |
| Polymer Resin B | 0.65 | 5 | 25 | 55 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Influence of Temperature on the Release Rate of Polymer-Coated this compound
| Temperature (°C) | Week 1 (% Release) | Week 2 (% Release) | Week 4 (% Release) | Week 6 (% Release) |
| 15 | 10 | 20 | 35 | 50 |
| 25 | 25 | 45 | 70 | 90 |
| 35 | 40 | 70 | 95 | 100 |
Note: Data are representative and intended for illustrative purposes.
Visualizations
Caption: Logical workflow of this compound synthesis and its release mechanism.
Caption: Experimental workflow for evaluating the nitrogen release from coated this compound.
References
- 1. premieragsource.com [premieragsource.com]
- 2. archive.lib.msu.edu [archive.lib.msu.edu]
- 3. extension.psu.edu [extension.psu.edu]
- 4. chesci.com [chesci.com]
- 5. Release Mechanisms for Slow- and Controlled-release Fertilizers and Strategies [syfert.net]
- 6. Turf[TECH]Report - Controlled/Slow Release Fertilizers [Part 1] [turfcaresupply.com]
- 7. Understanding The Different Nitrogen Types in Fertilizer: Slow Release, Controlled Release and Stabilized Nitrogen | LebanonTurf [lebanonturf.com]
- 8. CN1304338C - Slow releasing urea and its producing method - Google Patents [patents.google.com]
- 9. Preparation of Slow-Release Urea Fertilizers via Coating by Natural and Synthetic Waxes [jci.ut.ac.ir]
- 10. ballestra.com [ballestra.com]
Overcoming challenges in the characterization of Methyleneurea polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of methyleneurea polymers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound polymers using various characterization techniques.
Gel Permeation Chromatography (GPC/SEC)
Issue: Inaccurate molecular weight determination, peak tailing, or broadening.
| Symptom | Possible Cause | Troubleshooting Steps |
| Inaccurate Molecular Weight (MW) | Inappropriate column selection for the polymer's MW range. | Select a column set with a pore size appropriate for the expected molecular weight range of the this compound polymer. |
| Use of incorrect calibration standards. | Use standards with a similar chemical structure to this compound polymers or employ a universal calibration method. | |
| Poor sample solubility or aggregation. | Ensure complete dissolution of the sample in the mobile phase. Gentle heating or sonication may be necessary. Filter the sample solution through a 0.2-0.45 µm filter before injection. | |
| Peak Tailing | Interaction between the polymer and the column packing material. | Use a mobile phase with additives (e.g., salts) to minimize interactions. Ensure the chosen solvent is a good solvent for the polymer. |
| Column degradation. | Check the column's performance with a standard. If performance has degraded, replace the column. | |
| Peak Broadening | High sample concentration. | Prepare samples at a lower concentration (e.g., 1-2 mg/mL). Larger polymers should be prepared at lower concentrations. |
| Suboptimal flow rate. | Optimize the flow rate to ensure adequate separation without excessive diffusion. | |
| Ghost Peaks | Carryover from a previous injection. | Ensure the injection needle and system are thoroughly washed between runs. |
| Contaminants in the mobile phase. | Use high-purity, HPLC-grade solvents and filter them before use. |
Troubleshooting Workflow for GPC Analysis
Technical Support Center: Optimizing Methylene Urea Crosslinking
Welcome to the technical support center for optimizing the performance of Methylene (B1212753) Urea (B33335) as a crosslinker. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their crosslinking experiments. Methylene urea, formed in situ from the reaction of urea and formaldehyde (B43269), is a versatile crosslinker for proteins, biopolymers, and other macromolecules. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Fundamentals of Methylene Urea Crosslinking
Methylene urea crosslinking is a two-step process that occurs typically under acidic conditions. The first step is the formation of methylol urea intermediates from the reaction of urea and formaldehyde. These intermediates then react with amine groups on the target molecules (e.g., lysine (B10760008) residues in proteins) to form stable methylene bridges.
Troubleshooting Guide
Issue 1: Low or No Crosslinking Efficiency
Q: I am observing very low or no crosslinked product in my experiment. What are the potential causes and how can I improve the efficiency?
A: Low crosslinking efficiency is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to interfering substances in your buffer. Here is a breakdown of potential causes and solutions:
-
Suboptimal pH: The formation of methylene urea and its subsequent crosslinking reaction is highly pH-dependent. The reaction is typically catalyzed by acid.[1] If the pH of your reaction buffer is too high (neutral or alkaline), the reaction rate will be significantly reduced.
-
Solution: Ensure your reaction buffer has a pH in the acidic range (typically pH 4-5) to facilitate the reaction. However, be mindful that very strong acidic conditions (pH < 3) can potentially damage your protein of interest.[2]
-
-
Incorrect Buffer Composition: The presence of primary amines in your buffer will compete with your target molecule for reaction with the methylene urea intermediates.
-
Insufficient Incubation Time or Temperature: The crosslinking reaction is time and temperature-dependent.
-
Solution: Empirically optimize the incubation time and temperature. You can try increasing the incubation time or moderately raising the temperature (e.g., from room temperature to 37°C) to enhance the reaction rate. However, be cautious of protein denaturation at higher temperatures.[5]
-
-
Low Reactant Concentration: The concentration of formaldehyde and urea may be too low to achieve efficient crosslinking.
-
Solution: Increase the concentration of formaldehyde and urea. It is often necessary to titrate the concentrations to find the optimal balance for your specific application.[6]
-
Issue 2: Protein Precipitation or Aggregation During Crosslinking
Q: My protein of interest precipitates out of solution during the crosslinking reaction. What can I do to prevent this?
A: Protein precipitation is often a sign of over-crosslinking or changes in the protein's surface charge and solubility.
-
Excessive Crosslinking: Too much crosslinker can lead to the formation of large, insoluble aggregates.[4]
-
Solution: Reduce the concentration of formaldehyde and urea, or decrease the incubation time. A titration experiment is highly recommended to find the optimal crosslinker concentration.[3]
-
-
Change in Protein Properties: The addition of crosslinks can alter the net charge and isoelectric point (pI) of your protein, leading to decreased solubility.
-
Solution: Ensure the buffer conditions (pH and ionic strength) are suitable for maintaining the solubility of your crosslinked protein. You may need to screen different buffers or add solubility-enhancing agents, such as non-ionic detergents or glycerol, if compatible with your downstream applications.
-
Issue 3: High Background or Non-Specific Crosslinking
Q: I am observing a high degree of non-specific crosslinking, resulting in a smear on my SDS-PAGE gel. How can I improve the specificity?
A: High background can obscure the specific interactions you are trying to study.
-
Over-incubation or High Crosslinker Concentration: Similar to the precipitation issue, excessive reaction time or crosslinker concentration can lead to random, non-specific crosslinking.[6]
-
Solution: Optimize the crosslinker concentration and incubation time by performing a titration. Use the lowest effective concentration and the shortest time necessary to achieve the desired crosslinking.
-
-
Inefficient Quenching: The crosslinking reaction must be effectively stopped to prevent further non-specific reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of formaldehyde to urea?
A1: The optimal formaldehyde to urea (F/U) molar ratio can vary depending on the application. For the formation of methylene urea as a crosslinker, a ratio of 1:1 is a good starting point.[8] However, adjusting this ratio can influence the distribution of methylene urea polymer chain lengths, which may affect the crosslinking efficiency.[8]
Q2: How can I confirm that crosslinking has occurred?
A2: Several techniques can be used to confirm crosslinking. A simple method is SDS-PAGE, where crosslinked proteins will show a shift to a higher molecular weight or the appearance of new bands corresponding to crosslinked complexes.[9] For more detailed analysis, techniques like size-exclusion chromatography (SEC), mass spectrometry (XL-MS), and NMR spectroscopy can be employed to characterize the crosslinked products and identify the crosslinking sites.[2][9][10]
Q3: Is the methylene urea crosslinking reaction reversible?
A3: Formaldehyde-based crosslinks, including those formed by methylene urea, are generally reversible by heating.[3] This is a key feature used in techniques like Chromatin Immunoprecipitation (ChIP), where crosslinks are reversed to release the DNA for analysis.[3] Heating the sample at 65°C for several hours or at 95°C for a shorter period (15-30 minutes) in the presence of a denaturant like SDS is a common method for reversal.[3]
Q4: What are the target functional groups for methylene urea crosslinking?
A4: Methylene urea primarily reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins.[11] It can also react with other nucleophilic groups like sulfhydryls (-SH) in cysteine residues, though the reaction with amines is generally more predominant.
Data Presentation
Table 1: Influence of Reaction Parameters on Methylene Urea Crosslinking Performance
| Parameter | Effect on Crosslinking Efficiency | Recommended Starting Conditions | Troubleshooting Considerations |
| pH | Highly pH-dependent; acidic conditions catalyze the reaction.[1] | pH 4.0 - 5.0 | High pH leads to low efficiency; very low pH may damage the target molecule.[2] |
| Temperature | Higher temperatures increase the reaction rate. | Room Temperature (20-25°C) to 37°C | Higher temperatures can lead to protein denaturation. |
| Incubation Time | Longer incubation increases the degree of crosslinking. | 30 minutes - 2 hours | Optimize to balance efficiency with non-specific crosslinking.[6] |
| Formaldehyde:Urea Ratio | Affects the formation and chain length of methylene urea polymers.[8] | 1:1 Molar Ratio | Deviations can alter crosslinking efficiency. |
| Buffer Composition | Primary amines (e.g., Tris, glycine) compete with the target molecule.[3][4] | MES, HEPES, PBS | Avoid amine-containing buffers during the reaction. |
Experimental Protocols
General Protocol for Crosslinking a Purified Protein with Methylene Urea
This protocol provides a starting point for optimizing methylene urea crosslinking for your specific protein of interest.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH adjusted to 4.5)
-
Formaldehyde solution (e.g., 37% w/v)
-
Urea solution (e.g., 1 M in water)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 4.5)
Procedure:
-
Protein Preparation:
-
Ensure your purified protein is in an amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer.
-
Adjust the protein concentration to a suitable level (e.g., 1-5 mg/mL).
-
-
Crosslinker Preparation:
-
Immediately before use, prepare the methylene urea precursor solution by mixing formaldehyde and urea in the reaction buffer to the desired final concentration (e.g., 10-50 mM each, maintaining a 1:1 molar ratio).
-
-
Crosslinking Reaction:
-
Add the freshly prepared methylene urea precursor solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all reactive species are quenched.
-
-
Analysis:
-
Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species.
-
For further characterization, proceed with techniques like SEC or mass spectrometry.
-
Visualization of Workflows and Pathways
References
- 1. Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ballestra.com [ballestra.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Troubleshooting inconsistencies in Methyleneurea release profiles
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyleneurea (MU) for controlled-release applications.
Core Principles of this compound Release
This compound is a slow-release polymer synthesized from urea (B33335) and formaldehyde. Its release mechanism is not based on a simple dissolution process but rather on the gradual breakdown of its polymer chains. The two primary drivers of this breakdown are:
-
Microbial Degradation: Soil microorganisms possess enzymes, such as methylenediurease, that can metabolize the methylene (B1212753) urea polymer chains, releasing urea.
-
Chemical Hydrolysis: The polymer chains can also be broken down by water, a process influenced by environmental factors.
The rate of release is fundamentally determined by the length and branching of the methylene urea polymer chains formed during synthesis. Shorter chains are more water-soluble and break down faster, while longer, more complex chains are less soluble and release their active components more slowly. The proportion of these different chain lengths is a critical outcome of the manufacturing process.
Troubleshooting Inconsistent Release Profiles
Inconsistencies in release profiles can almost always be traced back to two main areas: Manufacturing & Formulation Variables or Experimental & Environmental Conditions .
Logical Flow for Troubleshooting
The following diagram illustrates a systematic approach to diagnosing the root cause of inconsistencies in this compound release profiles.
Frequently Asked Questions (FAQs)
Category 1: Issues with Rapid Release (Burst Effect)
Q1: We are observing a high initial "burst release" where a large fraction of the active is released almost immediately. What causes this?
A1: A significant burst release is typically caused by an excess of readily available active ingredient. This can stem from several factors:
-
Surface-Bound Active: The active ingredient may be adsorbed onto the surface of the this compound matrix rather than being properly entrapped within it.
-
High Proportion of Soluble Fractions: The synthesis process may have produced a high ratio of unreacted urea or short-chain, cold-water-soluble this compound polymers.
-
Porous Matrix Structure: A highly porous structure allows for rapid ingress of the release medium, leading to the quick dissolution and diffusion of the active ingredient near the surface.
Q2: How can we mitigate this burst effect?
A2:
-
Optimize Synthesis: Tightly control the urea-to-formaldehyde (U:F) molar ratio, reaction pH, temperature, and reaction time during synthesis to favor the formation of longer-chain, less soluble polymers.
-
Post-Synthesis Washing: Implement a thorough washing step after loading the active ingredient to remove any that is merely adsorbed on the surface.
-
Formulation Adjustments: If applicable to your process, consider increasing the density of the polymer matrix by adjusting compression forces or other formulation parameters to reduce porosity.
Category 2: Issues with Slow or Incomplete Release
Q3: Our release profile is much slower than expected, and in some cases, the release is incomplete. What are the likely causes?
A3: Slow or incomplete release often points to issues with the degradation of the polymer matrix or interactions that trap the active ingredient.
-
Excessive Long-Chain Polymers: The synthesis conditions may have overly favored the production of very long-chain, highly cross-linked, hot-water-insoluble nitrogen (HWIN) fractions, which are very slow to break down.
-
Low Bioactivity: The release medium (e.g., soil, simulated fluid) may lack sufficient microbial activity to effectively degrade the polymer. This is especially relevant if the medium has been sterilized or lacks the necessary microbial consortia.
-
Sub-optimal Environmental Conditions: Low temperatures or a pH outside the optimal range for microbial activity can significantly slow down the degradation of this compound.
-
Active-Polymer Interactions: The active ingredient might be chemically interacting with the this compound matrix, preventing its release even after the polymer breaks down.
Q4: How can we resolve slow or incomplete release?
A4:
-
Adjust Synthesis for Higher Activity Index (AI):
Improving the yield and purity of Methyleneurea synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of Methyleneurea synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Inappropriate pH during condensation: The condensation of methylolureas to form this compound is highly dependent on an acidic pH. If the pH is too high (neutral or alkaline), the reaction will be significantly slower or may not proceed efficiently.[1] | Ensure the reaction mixture's pH is adjusted to the optimal acidic range (typically pH 4-5) during the condensation step. Use a calibrated pH meter for accurate measurements.[1] |
| Suboptimal Temperature: The reaction is temperature-sensitive.[2][3] Excessively low temperatures can slow down the reaction rate, while excessively high temperatures can lead to the formation of undesirable side products and insoluble polymers. | Maintain the reaction temperature within the optimal range. For the initial alkaline condensation, a temperature of 70-90°C is often used, while the subsequent acid condensation is typically carried out at a lower temperature of 55-75°C.[4] | |
| Incorrect Molar Ratio of Reactants: The molar ratio of urea (B33335) to formaldehyde (B43269) (U:F) is a critical factor influencing the distribution of methylene (B1212753) urea polymers and the level of unreacted urea. | Optimize the U:F molar ratio. Ratios between 1:1 and 1:1.5 are commonly reported.[2] A higher formaldehyde content can lead to better water resistance but may also increase the brittleness of the polymer. | |
| Premature Precipitation of Reactants: A sudden or poorly controlled drop in pH can cause the rapid, uncontrolled polymerization and precipitation of urea-formaldehyde products, which can trap reactants and reduce the yield of the desired this compound.[1] | Lower the pH of the reaction mixture gradually while ensuring vigorous and constant stirring to promote homogeneous mixing. The use of a buffer system can also help to maintain a stable pH.[1] | |
| Formation of Insoluble Polymers | Excessively Low pH: Very strong acidic conditions (pH < 3) can accelerate the condensation reaction to a point where larger, insoluble urea-formaldehyde polymers are preferentially formed over the desired this compound.[1] | Maintain the pH within the optimal range of 4-5. Ensure efficient mixing during the addition of acid to avoid creating localized areas of high acidity.[1] |
| Prolonged Reaction Time: Allowing the acid condensation step to proceed for too long can lead to the formation of longer-chain, insoluble polymers. | Monitor the reaction progress and stop it once the desired product characteristics are achieved. Typical reaction times for the acid condensation stage range from 30 to 90 minutes.[4] | |
| Product Impurity | Presence of Unreacted Urea and Formaldehyde: Incomplete reaction can lead to the presence of unreacted starting materials in the final product. | Ensure optimal reaction conditions (pH, temperature, time, and molar ratio) to drive the reaction to completion. Purification methods such as recrystallization may be necessary to remove unreacted starting materials. |
| Formation of Cyclic Derivatives: During the initial alkaline condensation, cyclic derivatives such as uron, monomethyloluron, and dimethyloluron can form as byproducts.[2] | Careful control of the reaction conditions, particularly pH and temperature, during the initial stage can help to minimize the formation of these byproducts. | |
| Product Instability/Degradation | Residual Acidity: If the acidic catalyst is not properly neutralized after the condensation step, the residual acid can continue to promote polymerization and degradation of the product during storage. | Thoroughly neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to a neutral or slightly alkaline pH after the acid condensation step is complete.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound synthesis?
A1: this compound is synthesized through a condensation reaction between urea and formaldehyde. The process typically occurs in two stages. The first is an alkaline condensation (methylolation) where urea reacts with formaldehyde to form mono-, di-, and trimethylolureas.[2][3] The second stage is an acid condensation, where the methylolureas polymerize to form methylene bridges between urea molecules, creating a mixture of methylene urea polymers of varying chain lengths.[2][3]
Q2: How does the molar ratio of urea to formaldehyde affect the final product?
A2: The urea-to-formaldehyde (U:F) molar ratio is a critical parameter that influences the properties of the resulting this compound.[2] Generally, higher formaldehyde content (lower U:F ratio) leads to polymers with better water resistance but can also result in a more brittle product.[2] The distribution of polymer chain lengths and the amount of unreacted urea are also affected by this ratio.
Q3: What is the importance of pH control in the synthesis?
A3: pH control is crucial for both stages of the reaction. The initial methylolation step is typically carried out under alkaline or neutral conditions. The subsequent condensation and polymerization are catalyzed by acidic conditions, generally in a pH range of 4-5.[1] A pH that is too low can lead to the rapid formation of insoluble polymers, while a pH that is too high will slow down or prevent the desired condensation reaction.[1]
Q4: What are the typical reaction temperatures for this compound synthesis?
A4: The reaction is exothermic, and temperature control is important.[2] The initial alkaline condensation is often performed at temperatures between 70°C and 90°C.[2] The subsequent acid condensation step is typically conducted at a lower temperature range of 55°C to 75°C.[4]
Q5: How can I purify the synthesized this compound?
A5: Purification aims to remove unreacted starting materials, such as urea and formaldehyde, as well as undesirable side products. One common method is filtration to isolate the solid product from the reaction mixture.[5] The product can then be washed with water to remove water-soluble impurities. For higher purity, recrystallization from a suitable solvent can be employed.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Properties
| Parameter | Range | Effect on Yield | Effect on Purity |
| Urea:Formaldehyde Molar Ratio | 1:1 - 1:1.5 | Can be optimized for maximum conversion. | Affects polymer chain length and unreacted monomer content.[2] |
| pH (Condensation Step) | 4 - 5 | Optimal range for high yield.[1] | pH outside this range can lead to side reactions and impurities.[1] |
| Temperature (Condensation Step) | 55 - 75°C | Higher temperatures can increase reaction rate but may decrease yield due to side reactions.[4] | Can influence the formation of insoluble polymers. |
| Reaction Time (Condensation Step) | 30 - 90 min | Sufficient time is needed for complete reaction. | Prolonged time can lead to higher molecular weight, insoluble polymers.[4] |
Experimental Protocols
Detailed Methodology for Two-Stage this compound Synthesis
This protocol is based on a two-stage reaction process designed to control the formation of this compound polymers.
Materials:
-
Urea
-
Formaldehyde (37% aqueous solution)
-
Sulfuric Acid (or other suitable acid catalyst)
-
Sodium Hydroxide (B78521) (for pH adjustment)
-
Distilled Water
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
Stage 1: Alkaline Condensation (Methylolation)
-
In a reaction vessel, dissolve a pre-determined amount of urea in distilled water.
-
Add the formaldehyde solution to the urea solution. The initial molar ratio of urea to formaldehyde should be less than 1.
-
Adjust the pH of the mixture to a range of 4.7 to 5.2 using sodium hydroxide or sulfuric acid as needed.
-
Heat the reaction mixture to a temperature between 80°C and 105°C.[4]
-
Maintain these conditions with constant stirring to allow for the formation of low molecular weight methylolureas.
Stage 2: Acid Condensation (Polymerization)
-
After the initial reaction stage, cool the mixture to a temperature between 55°C and 75°C.[4]
-
Lower the pH of the reaction mixture to a range of 3.5 to 4.5 by carefully adding sulfuric acid.[4]
-
Add an additional amount of urea to the reaction mixture to bring the overall urea to formaldehyde molar ratio to a value between 1.4 and 3.0.[4]
-
Allow the reaction to proceed with continuous stirring for 30 to 90 minutes.[4] During this time, the this compound product will precipitate.
-
After the reaction is complete, neutralize the mixture by adding a base (e.g., sodium hydroxide) to a pH of approximately 8.5.[5]
-
Isolate the solid this compound product by filtration.
-
Wash the filter cake with distilled water to remove any soluble impurities.
-
Dry the final product in an oven at a suitable temperature.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. capitalresin.com [capitalresin.com]
- 3. irispublishers.com [irispublishers.com]
- 4. FR2429194A1 - METHYLENE-UREA LIQUID FERTILIZERS AND THEIR PREPARATION PROCESS - Google Patents [patents.google.com]
- 5. SK282814B6 - Production method for methylene urea and device for performing this method - Google Patents [patents.google.com]
Addressing stability issues of Methyleneurea under various conditions
Methyleneurea Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A: Solid this compound is generally stable under normal storage conditions.[1] It should be kept in tightly closed containers in a cool, dry, and well-ventilated place to prevent caking or clumping from humidity.[1][2] Avoid storing it with strong acids, alkalis, or other reactive substances.[2]
Q2: My this compound solution has become cloudy or formed a precipitate. What is the cause?
A: Cloudiness or precipitation can occur for several reasons:
-
Polymerization: this compound exists as a mixture of polymers of varying chain lengths.[3] Changes in temperature or pH can promote further condensation reactions, leading to the formation of longer, less soluble polymers that precipitate out of solution.
-
Hydrolysis: Degradation of this compound into urea (B33335) and formaldehyde (B43269) can alter the solution's composition.[4] While the immediate products are soluble, subsequent reactions or interactions with buffer components could lead to precipitation.
-
Contamination: Accidental introduction of incompatible materials can cause precipitation.
Q3: Can I expect formaldehyde to be present in my this compound stock?
A: Yes, this compound is a condensation product of urea and formaldehyde.[3] The reaction is reversible, meaning that solutions of this compound will likely contain equilibrium concentrations of free formaldehyde and urea.[4] The amount may increase over time, especially under conditions that favor hydrolysis (e.g., high temperatures or acidic/alkaline pH).[5]
Section 2: pH-Related Stability Issues
Q1: How does pH affect the stability of this compound in aqueous solutions?
A: this compound is susceptible to hydrolysis, and this degradation is catalyzed by both acids (hydrogen ions) and bases (hydroxyl ions).[4] The rate of hydrolysis is directly proportional to the concentration of hydrogen and hydroxyl ions.[4] Therefore, stability is lowest at strongly acidic and strongly alkaline pH values. The compound is most stable in the neutral to slightly acidic range, though the exact optimal pH can vary. Studies on the related compound urea show it is most stable between pH 4 and 8.[6]
Q2: I prepared a neutral, unbuffered solution of this compound, but the pH is drifting upwards over time. Why?
A: This is a classic sign of this compound degradation. The hydrolysis of this compound eventually produces urea, which can then be further hydrolyzed (often by microbial contamination or enzymatic activity) into ammonia (B1221849) and carbon dioxide.[7][8] The production of ammonia, a weak base, will cause the pH of the solution to increase.[9]
Q3: Can buffer components influence the rate of degradation?
A: Yes, some studies indicate that buffer concentration can influence the reaction rates, suggesting general acid and general base catalysis may occur.[4] This means the specific chemical species in your buffer, not just the pH, could play a role in accelerating degradation. Citrate and phosphate (B84403) buffers have been used in stability studies.[9]
Section 3: Temperature-Related Stability Issues
Q1: What is the effect of elevated temperature on this compound solutions?
A: Increasing the temperature significantly accelerates the rate of this compound degradation.[6] Thermal decomposition can lead to the release of formaldehyde, ammonia, and other toxic vapors.[2][10] For experimental consistency, it is crucial to maintain a constant and controlled temperature.
Q2: How does temperature impact the solubility and physical state of this compound products?
A: this compound is not a single compound but a mix of polymers with different chain lengths and solubilities.[3] The solubility of these components is temperature-dependent. For instance, in fertilizer analysis, solubility is tested at both room temperature (22°C) and in boiling water (100°C) to characterize the different polymer fractions. Heating a solution may initially dissolve longer-chain polymers, but it will also accelerate hydrolysis, changing the solution's composition over time.
Quantitative Stability Data
The following tables summarize the expected effects of pH and temperature on the stability of this compound in aqueous solutions. The values are illustrative, based on established chemical principles of hydrolysis.
Table 1: Effect of pH on Relative Degradation Rate of this compound at Constant Temperature
| pH Value | Relative Degradation Rate | Expected Stability |
| 3 | High | Low |
| 5 | Moderate | Moderate |
| 7 | Low | High |
| 9 | Moderate | Moderate |
| 11 | High | Low |
Note: The hydrolysis reaction is catalyzed by both H+ and OH- ions.[4]
Table 2: Effect of Temperature on Relative Degradation Rate of this compound at Constant pH
| Temperature (°C) | Relative Degradation Rate | Expected Stability |
| 4 | Very Low | Very High (Recommended for storage) |
| 25 | Low | High |
| 40 | Moderate | Moderate |
| 60 | High | Low |
| 100 | Very High | Very Low |
Note: The stability of urea-based compounds decreases with increasing temperature at all pH values.[6]
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of this compound
This protocol provides a general framework for quantifying this compound and its primary soluble degradation product, urea, to assess stability over time. This method is adapted from standard analytical procedures for urea-formaldehyde products.[11]
1. Objective: To determine the concentration of Methylene diurea (MDU) and urea in a solution under specific stress conditions (e.g., set pH, temperature) over time.
2. Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) detector[11] or UV detector (200 nm)
-
Reverse-phase C18 column or Amine (NH2) column[11]
-
This compound test solution
-
Reference standards (Urea, Methylene diurea)
-
Mobile Phase: HPLC-grade water or Acetonitrile/water mixture[11]
-
Volumetric flasks, pipettes, and autosampler vials
-
pH meter and temperature-controlled incubator/water bath
3. Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve reference standards of urea and MDU in HPLC-grade water to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Prepare the this compound test solution in the desired buffer or solvent.
-
Divide the solution into aliquots for each time point and condition to be tested.
-
Store the aliquots under the defined stress conditions (e.g., 40°C in a pH 4 buffer).
-
-
Time Point Sampling:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from the stress condition.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Set up the HPLC system. A common starting point is:
-
Mobile Phase: HPLC-grade water[11]
-
Flow Rate: 1.0 mL/min
-
Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm
-
Detector: Refractive Index (RI)
-
Injection Volume: 20 µL
-
-
Run the calibration standards first to generate a calibration curve for urea and MDU.
-
Analyze the test samples from each time point.
-
-
Data Analysis:
-
Integrate the peak areas for urea and MDU in each chromatogram.
-
Use the calibration curve to calculate the concentration of each compound in the samples at each time point.
-
Plot the concentration of MDU versus time to determine its degradation rate under the tested conditions. The appearance and increase in the urea peak will confirm the hydrolysis pathway.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to this compound stability analysis.
Caption: Workflow for a typical this compound stability study.
Caption: Simplified hydrolysis pathway of Methylene diurea.
References
- 1. nu-tec.com [nu-tec.com]
- 2. kirbyagri.com [kirbyagri.com]
- 3. ballestra.com [ballestra.com]
- 4. researchgate.net [researchgate.net]
- 5. srs.fs.usda.gov [srs.fs.usda.gov]
- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. centaur-asiapacific.com [centaur-asiapacific.com]
- 11. fertilizer.org [fertilizer.org]
Optimizing reaction parameters for Methyleneurea production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyleneurea.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production.
Issue 1: Formation of Insoluble Precipitate During Reaction
-
Question: My reaction mixture is forming a thick, insoluble white precipitate immediately after adding the acid catalyst. What is causing this and how can I prevent it?
-
Answer: Rapid and uncontrolled polymerization upon acidification is a common issue. This is often due to a combination of factors:
-
Incorrect F/U Mole Ratio: A formaldehyde (B43269) to urea (B33335) (F/U) mole ratio that is too high can lead to the formation of highly cross-linked, insoluble polymers.[1][2][3]
-
Low Reaction Temperature: If the initial alkaline condensation step is not carried out at a sufficiently high temperature, the formation of methylolureas may be incomplete.[4] Subsequent acidification can then lead to rapid, uncontrolled polymerization.
-
Excessive Acidity (Low pH): A pH that is too low can accelerate the condensation reaction too quickly, leading to the formation of insoluble products. Precise pH control is crucial for managing the reaction rate.
Solution:
-
Adjust F/U Mole Ratio: Carefully control the initial F/U mole ratio. Refer to the parameter table below for recommended ranges.
-
Optimize Temperature: Ensure the initial alkaline condensation is performed within the optimal temperature range to allow for the controlled formation of methylolureas before acidification.[5]
-
Control pH: Add the acid catalyst slowly and monitor the pH of the reaction mixture closely. A two-stage pH adjustment, with an initial mildly acidic phase followed by a more acidic phase, can provide better control.[6]
-
Issue 2: Low Yield of this compound
-
Question: My final product yield is consistently low. What are the potential causes?
-
Answer: Low yields can stem from several factors throughout the synthesis process:
-
Suboptimal F/U Mole Ratio: The F/U mole ratio significantly impacts the final product composition.[2][3][7] An incorrect ratio can favor the formation of shorter-chain, more soluble ureas or leave a significant amount of unreacted urea.[8]
-
Inadequate Reaction Time: Both the alkaline and acid condensation stages require sufficient time to proceed to completion. Short reaction times may result in incomplete conversion.
-
Improper Temperature Control: Temperature plays a critical role in reaction kinetics.[2][3][5] Temperatures that are too low can lead to slow and incomplete reactions, while excessively high temperatures might promote side reactions or the formation of insoluble polymers.
Solution:
-
Verify Mole Ratios: Double-check all calculations and measurements for the formaldehyde and urea quantities.
-
Optimize Reaction Time: Experiment with extending the reaction time for both the alkaline and acid stages. Monitor the reaction progress using appropriate analytical techniques if available.
-
Maintain Stable Temperature: Use a temperature-controlled reaction vessel to ensure a stable and optimal temperature throughout the synthesis.
-
Issue 3: Product Does Not Have the Desired Solubility Characteristics
-
Question: The resulting this compound has poor solubility, which is not suitable for my application. How can I control the solubility of the final product?
-
Answer: The solubility of this compound is directly related to the degree of polymerization.[9] Shorter-chain methyleneureas are more water-soluble, while longer, more cross-linked polymers are less soluble.[9]
-
F/U Mole Ratio: This is the primary factor controlling the polymer chain length. Lower F/U ratios generally lead to shorter chains and higher solubility.[7]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures in the acid condensation step can promote the formation of longer, less soluble polymers.[10]
Solution:
-
Adjust F/U Mole Ratio: To increase solubility, try decreasing the F/U mole ratio.
-
Control Condensation Step: Carefully control the duration and temperature of the acid condensation step to manage the extent of polymerization. Shorter times and lower temperatures will generally yield more soluble products.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal formaldehyde to urea (F/U) mole ratio for this compound synthesis?
-
Q2: What is the recommended pH for the reaction?
-
A2: this compound synthesis is typically a two-stage process with distinct pH requirements. The initial addition reaction (methylolation) is carried out under alkaline conditions (pH 7.5-8.5). The subsequent condensation reaction (polymerization) is conducted under acidic conditions, often in a stepwise manner, for example, an initial pH of 4.7-5.2 followed by a reduction to 3.5-4.5.[6]
-
-
Q3: What is the ideal reaction temperature?
-
A3: The reaction temperature is also stage-dependent. The initial alkaline condensation is often performed at a higher temperature, for instance, between 85°C and 105°C.[6] The subsequent acid condensation is typically carried out at a lower temperature, for example, between 55°C and 75°C.[6] In some protocols, the reaction is conducted at temperatures between 70°C and 90°C.[2][3][5]
-
-
Q4: How does reaction time affect the final product?
-
A4: The reaction time directly influences the extent of polymerization and the final product characteristics. Longer reaction times in the acid condensation stage will generally result in longer polymer chains and lower solubility. A typical duration for the second stage of acid condensation is between 30 and 90 minutes.[6]
-
Data Presentation: Optimized Reaction Parameters
| Parameter | Stage | Recommended Range | Expected Outcome/Notes |
| F/U Mole Ratio | Overall | 1.2 - 2.0[10] | Higher ratios lead to increased cross-linking and lower solubility.[1][2][3] |
| pH | 1. Alkaline Condensation | 7.5 - 8.5 | Promotes the formation of methylolureas. |
| 2. Acid Condensation | 3.5 - 5.2[6] | Initiates polymerization; lower pH increases reaction rate. | |
| Temperature | 1. Alkaline Condensation | 85 - 105 °C[6] | Ensures complete formation of methylol intermediates. |
| 2. Acid Condensation | 55 - 75 °C[6] | Controls the rate of polymerization. | |
| Reaction Time | 2. Acid Condensation | 30 - 90 minutes[6] | Longer times lead to higher molecular weight polymers. |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol describes a two-stage process for the synthesis of this compound.
Materials:
-
Urea
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Sulfuric Acid (H₂SO₄) or other suitable acid (for pH adjustment)
-
Distilled water
-
Reaction vessel with heating, cooling, and stirring capabilities
-
pH meter
-
Thermometer
Procedure:
Stage 1: Alkaline Condensation (Methylolation)
-
Charge the reaction vessel with the calculated amount of formaldehyde solution and urea to achieve the desired F/U mole ratio.
-
Adjust the pH of the mixture to between 7.5 and 8.5 using the NaOH solution.
-
Heat the mixture to a temperature between 85°C and 105°C while stirring continuously.[6]
-
Maintain this temperature and pH for a set period (e.g., 30-60 minutes) to allow for the formation of mono- and dimethylolureas.
Stage 2: Acid Condensation (Polymerization)
-
Cool the reaction mixture to between 55°C and 75°C.[6]
-
Slowly add the acid solution to lower the pH to a range of 4.7-5.2.[6]
-
After a period of reaction at this pH, further reduce the pH to between 3.5 and 4.5 to continue the condensation.[6]
-
Maintain the reaction at this temperature and pH for 30 to 90 minutes, or until the desired degree of polymerization is achieved.[6] The viscosity of the solution will increase as the reaction progresses.
-
Once the desired product characteristics are met, neutralize the reaction by adding a base to raise the pH to 6.3-6.7 to quench the reaction.[6]
-
Cool the resulting this compound solution.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
- 1. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 3. researchgate.net [researchgate.net]
- 4. capitalresin.com [capitalresin.com]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. GB2025387A - Liquid Methylene Urea Fertilizers - Google Patents [patents.google.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. ballestra.com [ballestra.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Methyleneurea Reactions
For researchers, scientists, and drug development professionals, the synthesis of methyleneurea and its derivatives is a critical process. However, the formation of byproducts can significantly impact yield, purity, and the overall success of the reaction. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during this compound synthesis, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in this compound synthesis?
A1: The main byproducts in this compound synthesis arise from the reaction of urea (B33335) and formaldehyde (B43269). These include various methylolureas (monomethylolurea, dimethylolurea), cyclic derivatives known as urons (e.g., monomethyloluron, dimethyloluron), and insoluble polymers with a high degree of cross-linking.[1] The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How does the formaldehyde-to-urea (F/U) molar ratio affect byproduct formation?
A2: The F/U molar ratio is a critical parameter. A higher F/U ratio generally leads to a higher degree of methylolation and can increase the formation of dimethylolurea (B1678115) and trimethylolurea. While this can lead to more cross-linked polymers, it can also result in higher levels of unreacted formaldehyde in the final product. Conversely, a lower F/U ratio reduces formaldehyde emissions but may lead to incomplete reaction and a higher proportion of unreacted urea. Finding the optimal F/U ratio is key to balancing reaction completion and minimizing residual monomers.
Q3: What is the role of pH in controlling byproduct formation?
A3: The pH of the reaction medium plays a crucial role in directing the reaction towards the desired products. This compound synthesis is typically a two-stage process:
-
Alkaline Stage (Methylolation): This stage, typically carried out at a pH between 8.0 and 9.5, favors the formation of methylolureas.[2] Operating within this pH range helps to minimize the formation of methylene (B1212753) bridges and insoluble polymers during the initial phase of the reaction.
-
Acidic Stage (Condensation): Following methylolation, the pH is lowered to the acidic range (typically 4.5 to 5.5) to promote the condensation of methylolureas into this compound oligomers.[2] Careful control of the acidic pH is necessary to prevent excessive and uncontrolled polymerization, which can lead to the formation of insoluble byproducts.
Q4: How can I control the degree of polymerization and avoid insoluble products?
A4: Controlling the degree of polymerization is essential to prevent the formation of insoluble, highly cross-linked polymers. Key strategies include:
-
Reaction Time: Carefully monitoring and controlling the reaction time during the acidic condensation stage is crucial. Shorter reaction times generally lead to lower molecular weight oligomers.
-
Temperature: Lowering the reaction temperature can help to slow down the condensation reaction, providing better control over the polymer chain length.
-
Quenching: Once the desired degree of polymerization is reached, the reaction should be promptly quenched by neutralizing the acidic catalyst with a base.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High levels of unreacted urea and formaldehyde | - Incorrect F/U molar ratio.- Incomplete reaction due to insufficient reaction time or temperature. | - Optimize the F/U molar ratio. A common starting point is a ratio between 1.5:1 and 2:1.- Increase the reaction time or temperature during the condensation stage, while carefully monitoring the viscosity. |
| Excessive formation of insoluble polymer (precipitation) | - pH in the acidic stage is too low.- Reaction time in the acidic stage is too long.- Reaction temperature is too high. | - Maintain the pH in the range of 4.5-5.5 during condensation.- Reduce the condensation reaction time.- Lower the reaction temperature to slow down the polymerization rate. |
| High viscosity of the reaction mixture | - High degree of polymerization.- Formation of highly branched polymers. | - Shorten the condensation reaction time.- Consider a step-wise addition of formaldehyde to better control the reaction.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Presence of cyclic byproducts (urons) | - Specific reaction conditions favoring intramolecular cyclization. While the exact conditions are complex, high formaldehyde concentrations and specific pH ranges can contribute. | - Precise control of the F/U molar ratio is important.[3]- Maintaining the pH within the optimal ranges for each stage is critical. |
Experimental Protocols
General Laboratory Synthesis of this compound Oligomers
This protocol outlines a general two-step procedure for the synthesis of this compound oligomers in a laboratory setting.
Materials:
-
Urea
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Sulfuric acid (H₂SO₄) solution (e.g., 1 M)
-
Distilled water
Procedure:
-
Methylolation (Alkaline Stage):
-
In a reaction vessel equipped with a stirrer and pH meter, dissolve a pre-weighed amount of urea in distilled water.
-
Adjust the pH of the urea solution to 8.0-9.5 using the NaOH solution.
-
Slowly add the formaldehyde solution to the urea solution while maintaining the temperature at approximately 40-60°C.
-
Continue stirring for 30-60 minutes, keeping the pH within the alkaline range.
-
-
Condensation (Acidic Stage):
-
Cool the reaction mixture to room temperature.
-
Slowly add the H₂SO₄ solution to adjust the pH to 4.5-5.5. An exothermic reaction may occur, so control the rate of addition and monitor the temperature.
-
Heat the reaction mixture to 60-80°C and maintain this temperature for a specific duration (e.g., 30-90 minutes), depending on the desired degree of polymerization. The viscosity of the solution will increase as the reaction progresses.
-
Once the desired viscosity or reaction time is reached, cool the mixture and neutralize it by adding NaOH solution to a pH of 7.0-7.5 to quench the reaction.
-
Purification:
The resulting this compound solution can be used directly or purified. Purification methods can include:
-
Precipitation: The product can be precipitated by adding the solution to a non-solvent like acetone (B3395972) or isopropanol. The precipitate can then be filtered, washed, and dried.
-
Filtration: If insoluble byproducts have formed, they can be removed by filtration.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be used to quantify the amounts of unreacted urea, methylolureas, and this compound oligomers.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.
-
Detector: A UV detector set at a low wavelength (e.g., 190-210 nm) or a refractive index (RI) detector can be used.
-
Standard Preparation: Prepare standard solutions of urea, monomethylolurea, and dimethylolurea of known concentrations to create a calibration curve.
Visualizing Reaction Pathways and Workflows
To better understand the relationships and processes involved in this compound synthesis, the following diagrams are provided.
Caption: Reaction pathway for this compound synthesis and byproduct formation.
References
Validation & Comparative
A Comparative Guide to Methylene Urea and Urea-Formaldehyde Resins for Researchers and Scientists
This guide provides a detailed comparison of the properties and performance of methylene (B1212753) urea (B33335) (MU) and urea-formaldehyde (UF) resins, two important thermosetting polymers derived from the reaction of urea and formaldehyde (B43269). While chemically related, their structural differences lead to distinct performance characteristics, making them suitable for different applications. This document is intended for researchers, scientists, and professionals in drug development and other fields who require a deep understanding of these materials.
Executive Summary
Urea-formaldehyde resins are widely used as adhesives and binders, particularly in the wood products industry, due to their high reactivity, strong adhesion, and low cost.[1] However, a significant drawback is their potential for formaldehyde emission, which is a health concern.[2] Methylene urea, which is structurally composed of shorter-chain urea-formaldehyde polymers, is primarily known for its application as a slow-release fertilizer.[3] As a resin, it offers the potential for lower formaldehyde emissions but may exhibit different mechanical and adhesive properties compared to traditional UF resins. This guide provides a data-driven comparison of these two resin systems.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of methylene urea and urea-formaldehyde resins based on available data.
| Property | Methylene Urea Resins | Urea-Formaldehyde Resins | Test Method |
| Formaldehyde Emission | Lower potential due to shorter polymer chains and lower free formaldehyde content. | Higher potential, dependent on the F/U molar ratio; can be reduced by scavengers or lower molar ratios.[2][4] | ASTM D5582[5][6] |
| Bond Strength | Moderate; specific data as a wood adhesive is less common. | High shear strength, a key property for its use in plywood and particleboard.[7][8] | ASTM D906[7][8] |
| Water Resistance | Generally lower due to the presence of more hydrophilic groups. | Poor to moderate; susceptible to hydrolysis, which weakens the bond.[1] | ASTM D870[9][10][11] |
| Curing Time | Can be tailored by controlling reaction conditions. | Fast curing, which is advantageous for industrial production.[12] | N/A |
| Tensile Strength | Data not widely available for resin applications. | High tensile strength is a notable property.[12] | N/A |
| Flexural Modulus | Data not widely available for resin applications. | High flexural modulus contributes to its rigidity.[12] | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible and standardized comparisons.
Formaldehyde Emission: Desiccator Test (ASTM D5582)
This method determines the formaldehyde emission potential from wood products in a small-scale laboratory setting.
Procedure:
-
Specimen Preparation: Cut wood product samples to the specified dimensions. The edges of the samples are sealed with paraffin (B1166041) wax.
-
Test Setup: Place the conditioned specimens in a glass desiccator. A petri dish containing 25 mL of distilled water is placed in the center of the desiccator.
-
Exposure: The desiccator is sealed and maintained at a constant temperature of 24°C for 2 hours.
-
Analysis: The formaldehyde absorbed by the water is quantified using a chromotropic acid spectrophotometric procedure. The concentration is reported in micrograms of formaldehyde per milliliter of water (µg/mL).[5][6][13]
Bond Strength: Shear by Tension Loading (ASTM D906)
This test method is used to determine the shear strength of adhesives in plywood-type constructions.
Procedure:
-
Specimen Preparation: Prepare plywood-type test specimens by bonding two veneers with the adhesive being tested. The specimens are cut to a specific shape with notches to direct the shear stress to the bond line.
-
Conditioning: Condition the specimens to a specific moisture content in a controlled environment.
-
Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant rate until the specimen fails.
-
Data Collection: Record the maximum load at failure. The shear strength is calculated by dividing the maximum load by the shear area of the bond. Results are typically reported in megapascals (MPa) or pounds per square inch (psi).[7][8]
Water Resistance: Water Immersion (ASTM D870)
This practice evaluates the resistance of coatings and adhesives to water immersion.
Procedure:
-
Specimen Preparation: Prepare coated or bonded specimens as specified.
-
Immersion: Partially or completely immerse the specimens in a tank of distilled or demineralized water. The water temperature is maintained at a specified level, often 38°C. The water should be circulated to prevent stagnation.[9][10][11]
-
Duration: The immersion period is predetermined based on the expected performance of the material.
-
Evaluation: After the specified duration, remove the specimens, wipe them dry, and evaluate for any changes, such as blistering, softening, loss of adhesion, or changes in color. The evaluation is typically performed within 10 minutes of removal from the water.[9][14]
Chemical Synthesis and Curing Mechanisms
The following diagrams illustrate the chemical pathways involved in the formation of methylene urea and urea-formaldehyde resins.
Synthesis of Urea-Formaldehyde Resin
The synthesis of UF resin is a two-stage process involving methylolation followed by condensation.[15]
Caption: Synthesis pathway of urea-formaldehyde resin.
Formation of Methylene Urea
Methylene urea is formed through the condensation of urea and formaldehyde, resulting in shorter polymer chains compared to traditional UF resins.[3]
Caption: Formation of methylene diurea, the basic unit of methylene urea.
Conclusion
The choice between methylene urea and urea-formaldehyde resins is dependent on the specific application requirements. Urea-formaldehyde resins offer superior bond strength and fast curing times, making them ideal for applications where mechanical performance is critical, such as in the manufacturing of wood composites.[16] However, the potential for formaldehyde emission necessitates careful control of the synthesis process and the use of scavengers in sensitive applications.
Methylene urea, with its inherent lower formaldehyde emission potential, presents a promising alternative where toxicity is a primary concern. While its application as a primary binder in high-strength applications is not as well-documented, its properties may be suitable for applications where lower bond strength is acceptable, or it could be used as a component in blended resin systems to reduce the overall formaldehyde emissions of the final product. Further research into the mechanical and adhesive properties of methylene urea resins is warranted to fully explore their potential as a replacement for traditional urea-formaldehyde resins in a wider range of applications.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. ballestra.com [ballestra.com]
- 4. mdpi.com [mdpi.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. labsinus.com [labsinus.com]
- 9. trl.com [trl.com]
- 10. kta.com [kta.com]
- 11. testinglab.com [testinglab.com]
- 12. ureaknowhow.com [ureaknowhow.com]
- 13. eximcorp.co.in [eximcorp.co.in]
- 14. One moment, please... [simon-products.com]
- 15. nbinno.com [nbinno.com]
- 16. thenamethatsticks.com [thenamethatsticks.com]
A Comparative Analysis of Methylene Urea Synthesis Methodologies
Methylene (B1212753) urea (B33335) (MU), a condensation product of urea and formaldehyde (B43269), is a crucial component in the production of controlled-release fertilizers and urea-formaldehyde (UF) resins.[1][2] Its synthesis is a well-established industrial process, yet the optimization of reaction conditions and the choice of manufacturing methodology can significantly impact the final product's characteristics, including its nitrogen release profile, purity, and overall yield. This guide provides a comparative study of the primary methods for methylene urea synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the underlying chemical pathways.
Key Synthesis Routes: A Comparative Overview
The industrial production of methylene urea predominantly relies on the acid- or base-catalyzed condensation reaction between urea and formaldehyde.[3][4] This reaction can be carried out in either a batch or a continuous process, each presenting distinct advantages and disadvantages.
Table 1: Comparison of Methyleneurea Synthesis Methods
| Parameter | Batch Process | Continuous Process (Multi-Screw Extruder) |
| Reaction Vessel | Stirred Tank Reactor | Multi-Screw Extruder |
| Typical Scale | Small to large scale production | Large scale, continuous production |
| Urea/Formaldehyde Molar Ratio | 1.2 - 1.7 | Typically 1.2 - 1.5 |
| Catalyst | Acidic (e.g., Sulfuric Acid, Hydrochloric Acid) or Basic (e.g., NaOH, KOH) | Acidic (e.g., Phosphoric Acid, Sulfuric Acid) |
| Temperature | 70 - 90 °C[3][5][6][7] | 60 - 90 °C[8] |
| Pressure | Atmospheric[3][5][6][7] | Atmospheric |
| Reaction Time | 1 - 2 hours | 60 seconds (residence time) |
| Yield | 88% - 98%[9] | High, near complete reaction |
| Product Purity | Variable, dependent on reaction control | High, homogenous product |
| Advantages | Flexibility in production scale and product grades.[4] | High throughput, consistent product quality, solvent-free potential.[10][11] |
| Disadvantages | Longer reaction times, potential for batch-to-batch variability. | Higher initial capital investment, less flexibility for small batches. |
Experimental Protocols
Acid-Catalyzed Batch Synthesis of Methylene Urea
This protocol describes a typical laboratory-scale batch synthesis of methylene urea using an acid catalyst.
Materials:
-
Urea
-
Formaldehyde solution (37-40%)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve a pre-determined amount of urea in distilled water.
-
Slowly add the formaldehyde solution to the urea solution while stirring continuously. The molar ratio of urea to formaldehyde should be maintained between 1.2 and 1.7.
-
Adjust the pH of the mixture to the acidic range (typically pH 3-4) by the dropwise addition of concentrated sulfuric acid.
-
Heat the reaction mixture to 70-90°C and maintain this temperature for 1-2 hours with constant stirring.[3][5][6][7]
-
Monitor the reaction progress by analyzing the free formaldehyde content or the viscosity of the solution.
-
Once the desired degree of condensation is achieved, cool the mixture and neutralize it to pH 7 with a sodium hydroxide solution.
-
The resulting methylene urea product can be dried and granulated for use as a fertilizer.
Continuous Synthesis of Methylene Urea via Reactive Extrusion
This method utilizes a multi-screw extruder for the continuous production of methylene urea.
Equipment:
-
Multi-screw extruder with heating and cooling zones
-
Feeders for solid urea and liquid formaldehyde
-
Injection port for acid catalyst
Procedure:
-
Continuously feed solid urea and liquid formaldehyde into the first section of the multi-screw extruder at a pre-determined molar ratio (typically 1.2 to 1.5).
-
The rotating screws mix and convey the reactants, while the barrel is heated to a temperature between 60°C and 90°C, causing the mixture to melt and become a homogenous, flowable mass.[8]
-
In a subsequent section of the extruder, inject an acid catalyst (e.g., phosphoric acid) into the molten mixture.
-
The intense mixing and controlled temperature profile within the extruder facilitate a rapid and near-complete condensation reaction.
-
The resulting methylene urea polymer is then extruded through a die and can be cooled and pelletized.
Reaction Pathways and Workflow
The synthesis of methylene urea involves a series of condensation reactions. The initial reaction between urea and formaldehyde forms methylolurea, which then further reacts with urea to form methylene diurea and longer-chain polymers.
The general workflow for the two primary synthesis methods can be visualized as follows:
Conclusion
The choice between batch and continuous synthesis of methylene urea depends largely on the desired production scale and product specifications. The batch process offers flexibility and is suitable for producing a variety of MU grades.[4] In contrast, the continuous process using a multi-screw extruder provides a high-throughput, solvent-free, and highly consistent manufacturing method ideal for large-scale production.[10][11] Both methods rely on the fundamental condensation reaction of urea and formaldehyde, with the key to producing a high-quality product lying in the precise control of reaction parameters such as temperature, pH, and reactant molar ratios. Researchers and manufacturers should carefully consider these factors to select the most appropriate synthesis strategy for their specific needs.
References
- 1. SK282814B6 - Production method for methylene urea and device for performing this method - Google Patents [patents.google.com]
- 2. Methylene diurea - Wikipedia [en.wikipedia.org]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. ballestra.com [ballestra.com]
- 5. ureaknowhow.com [ureaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 8. CA2357367A1 - Method for producing methylene urea polymers - Google Patents [patents.google.com]
- 9. US3035055A - Methylene diurea - Google Patents [patents.google.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Organic synthesis by Twin Screw Extrusion (TSE): continuous, scalable and solvent-free - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Controlled-Release Mechanism of Methyleneurea: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of controlled-release mechanisms is paramount for innovation. This guide provides an objective comparison of methyleneurea's performance against other common controlled-release fertilizers, supported by experimental data, detailed protocols, and visualizations to elucidate the underlying scientific principles.
This compound (MU) is a controlled-release nitrogen fertilizer synthesized through the reaction of urea (B33335) and formaldehyde.[1] Its nitrogen release is primarily governed by the activity of soil microorganisms and hydrolysis, making it dependent on soil temperature, moisture, and microbial populations. This biological release mechanism distinguishes it from coated fertilizers, such as sulfur-coated urea (SCU) and polymer-coated urea (PCU), which rely on physical barriers to control nutrient diffusion.[1][2]
Comparative Performance: Data Presentation
The efficacy of a controlled-release fertilizer is determined by its ability to synchronize nutrient release with plant demand, thereby minimizing losses and maximizing uptake. The following tables summarize quantitative data from studies comparing the nitrogen release rates and agronomic effects of this compound and its alternatives.
| Fertilizer Type | Day 7 | Day 14 | Day 28 | Day 56 | Day 84 |
| Uncoated Urea | >80% | - | - | - | - |
| Sulfur-Coated Urea (SCU) | >80% | - | - | - | - |
| Polymer-Coated SCU (PCSCU) | >80% | - | - | - | - |
| Polymer-Coated Urea (PCU) - 45 day | ~20% | ~40% | ~70% | ~90% | >90% |
| Polymer-Coated Urea (PCU) - 180 day | <10% | <20% | ~30% | ~50% | ~70% |
| Data adapted from a study under fluctuating temperatures with fertilizers incorporated into the soil. The study did not include this compound in this specific quantitative release experiment. SCU and PCSCU released more than 80% of their nitrogen before the first sampling date.[3][4] |
| Fertilizer | Ammoniacal Nitrogen (ppm) - Week 1 | Ammoniacal Nitrogen (ppm) - Week 6 | Nitrate (B79036) Nitrogen (ppm) - Week 6 | Nitrate Nitrogen (ppm) - Week 17 |
| Urea | ~100 | ~0 | <30 | <30 |
| This compound | ~25 | ~0 | ~80 | 50-100 |
| This table illustrates the slower conversion of this compound to ammoniacal nitrogen and the sustained high level of nitrate nitrogen in the soil compared to urea.[1] |
| Fertilizer | Clipping Fresh Weight Reduction vs. Urea (6 weeks) |
| This compound | ~33% |
| This demonstrates the more uniform growth pattern promoted by this compound compared to the rapid initial growth surge from urea.[1] |
Experimental Protocols
Validating the controlled-release properties of fertilizers requires rigorous and standardized experimental methods. Below are detailed protocols for two common laboratory and field-based techniques.
Temperature-Controlled Incubation Method (TCIM) - Laboratory
This method assesses nutrient release in a controlled environment, independent of biological activity in the soil.
-
Sample Preparation: A known mass of the controlled-release fertilizer (e.g., 10 grams) is placed into a flask.
-
Incubation: A specific volume of deionized water (e.g., 200 mL) is added to the flask. The flask is then placed in a constant temperature incubator (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 28, 56, and 84 days), an aliquot of the aqueous solution is carefully extracted from the flask.
-
Nitrogen Analysis: The extracted solution is analyzed for its nitrogen content, typically using methods such as the Kjeldahl method or colorimetric assays for ammonium (B1175870) and nitrate.
-
Calculation: The percentage of nitrogen released at each time point is calculated based on the initial nitrogen content of the fertilizer sample.
Pouch Method - Field
This technique evaluates nutrient release under real-world field conditions, accounting for environmental factors and microbial activity.
-
Pouch Preparation: A precise amount of the fertilizer (e.g., 5 grams) is weighed and sealed in a mesh pouch. The mesh size should be small enough to retain the fertilizer granules but large enough to allow for microbial and water ingress.
-
Field Placement: The pouches are buried in the soil at a relevant depth for the target crop's root zone.
-
Retrieval: At various time points throughout the growing season, a set of pouches for each fertilizer type is carefully retrieved from the soil.
-
Analysis: The remaining fertilizer in the retrieved pouches is dried and weighed. The nitrogen content of the remaining fertilizer is then determined through combustion analysis or other suitable methods.
-
Release Calculation: The amount of nitrogen released is calculated as the difference between the initial nitrogen content and the nitrogen remaining in the pouch at each retrieval time.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the controlled release of this compound.
Caption: Controlled-release mechanism of this compound in the soil environment.
Caption: Experimental workflow for validating controlled-release fertilizers.
References
Methylene-Urea Adhesives: A Comparative Performance Guide
Methylene-urea (MU) based adhesives, primarily in the form of urea-formaldehyde (UF) and melamine-urea-formaldehyde (B8673199) (MUF) resins, are workhorses in the wood-based panel industry. Their widespread use is attributed to their low cost, high reactivity, and fast curing times.[1][2][3] This guide provides a detailed comparison of the performance of these adhesives against other common alternatives, supported by experimental data, to aid researchers and industry professionals in material selection and development.
The performance of these resins is critically influenced by their chemical structure, particularly the stability of the methylene (B1212753) linkages formed during curing. While offering strong adhesion, a key consideration is their potential for formaldehyde (B43269) emission and their durability in humid conditions, which has led to various modifications and the use of alternative adhesives.[1][4][5]
Comparative Performance Data
The following tables summarize the key performance characteristics of methylene-urea based adhesives in comparison to other systems like phenol-formaldehyde (PF) and polymeric methylene diphenyl diisocyanate (pMDI).
Table 1: Comparative Bond Strength of Adhesives
| Adhesive Type | Substrate | Test Type | Bond Strength (MPa) | Key Findings & Conditions | Source |
| MUF | Douglas Fir | Compressive Shear | 10.0 - 10.6 | At 18% and 12% moisture content respectively, outperforming PRF under the same conditions.[6][7] | [6][7] |
| PRF | Douglas Fir | Compressive Shear | ~8.5 - 9.1 | Strength was more significantly affected by higher wood moisture content compared to MUF.[6][7] | [6][7] |
| UF (modified with MDI) | Particleboard | Internal Bond | 0.45 | Addition of 12% formaldehyde scavenger improved internal bond strength from 0.32 MPa.[8] | [8] |
| UF | Plywood | Tensile Shear | 1.0 - 1.2 | Optimal strength achieved at specific molecular weights (2400-3500 g/mol ).[9] | [9] |
| MUF | Plywood | Tensile Shear | >1.2 | Strength increased with higher melamine (B1676169) content.[9] | [9] |
| UF/pMDI Hybrid | Particleboard | Internal Bond | >0.4 | A 70/30 UF/MDI ratio at 140°C met JIS A5908-2003 standard.[10] | [10] |
| B-pMDI/MUF Hybrid | Plywood | Tensile Shear | ~1.6 (Water-proof) | 2% B-pMDI addition increased water-proof tensile shear strength by 8%.[11] | [11] |
Table 2: Formaldehyde Emission Levels
| Adhesive Type | Panel Type | Emission Level | Test Method/Conditions | Source |
| UF (modified) | Plywood | 0.43 mg/L | F/U molar ratio of 1.5, with melamine modified methylolurea solution. | [12] |
| UF + TETA Scavenger | Plywood | ~0.8 mg/100g | 1.5% Triethylenetetramine (TETA) addition reduced emissions by about 30% compared to reference UF. | [4] |
| UF (low molar ratio) | - | 0.21 mg/g | Achieved with comprehensive modifiers (melamine, PVA, adipic acid dihydrazide).[13] | [13] |
| MUF | Particleboard | Decreased with melamine | Emission decreased as melamine content increased from 0.05 to 0.3 molar ratio. | [14] |
| B-pMDI/MUF Hybrid | Plywood | Increased in dry state | Incomplete curing of the hybrid adhesive led to higher emissions.[11] | [11] |
Table 3: Water Resistance and Durability
| Adhesive Type | Test | Observation | Source |
| UF | Hydrolysis | Susceptible to hydrolysis, leading to low water resistance.[1] This is due to the reversibility of the aminomethylene link.[1] | [1] |
| MUF | Water Resistance | Adding melamine improves water and heat resistance compared to UF alone.[3][15] | [3][15] |
| MUF + B-pMDI | Hydrolytic Stability | Addition of 2% blocked-pMDI (B-pMDI) improved the hydrolytic stability of MUF resins by 52.7%.[11] | [11] |
| UF + Glutaraldehyde (B144438) | Water Resistance | Blending with glutaraldehyde markedly reduced the glue's susceptibility to boiling water. | [16] |
Experimental Protocols
Detailed methodologies are crucial for interpreting performance data. Below are summaries of protocols used in the cited studies.
Protocol 1: Plywood Shear Strength Testing
-
Objective: To determine the tensile shear strength of plywood bonded with different adhesives.
-
Standard: Based on Korean Standard (KS F 3101).[17]
-
Specimen Preparation:
-
Veneers (e.g., rotary-cut birch or Douglas fir) are conditioned to a specific moisture content (MC), for instance, 5-10% or 16-18%.[17]
-
The adhesive is prepared. For MUF, this may involve mixing the resin with a hardener (e.g., 1% ammonium (B1175870) chloride) and an extender (e.g., 10% wheat flour).[17]
-
The adhesive is applied to the veneers at a specified spread rate (e.g., 17 g / 30 x 30 cm²).[17]
-
A multi-ply plywood panel (e.g., 7-ply) is assembled.
-
The assembly undergoes cold-pressing (e.g., 30 min at 1 kg/cm ²) followed by hot-pressing (e.g., 120°C, 10 kg/cm ², 20 sec/mm thickness).[17]
-
-
Testing:
Protocol 2: Particleboard Internal Bond (IB) Strength and Formaldehyde Emission
-
Objective: To evaluate the internal bond strength and formaldehyde emission of particleboard.
-
Standards: Mechanical properties often follow standards like JIS A5908 or EN 312. Formaldehyde emission is measured using methods like the desiccator method (JIS A 1460).
-
Panel Fabrication:
-
Testing:
-
Internal Bond (IB): Specimens (e.g., 50 x 50 mm) are cut from the boards. Metal blocks are bonded to the faces of the specimen, and a tensile force is applied perpendicular to the face until failure.[14]
-
Formaldehyde Emission: Specimens are placed in a desiccator over a dish of distilled water for 24 hours. The concentration of formaldehyde absorbed into the water is then determined photometrically.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language help illustrate the complex relationships in adhesive chemistry and experimental design.
Caption: Simplified reaction pathway for UF/MUF resin synthesis and curing.
Caption: General experimental workflow for comparing wood adhesive performance.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. amcvietnam.com.vn [amcvietnam.com.vn]
- 4. mdpi.com [mdpi.com]
- 5. Formaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. woodresearch.sk [woodresearch.sk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Journal of the Korean Wood Science and Technology [woodj.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. srs.fs.usda.gov [srs.fs.usda.gov]
- 15. ipef.br [ipef.br]
- 16. researchgate.net [researchgate.net]
- 17. adhesion.kr [adhesion.kr]
Assessing the Reproducibility of Methyleneurea Synthesis Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyleneurea (MU) is a slow-release nitrogen fertilizer produced through the condensation reaction of urea (B33335) and formaldehyde (B43269). The reproducibility of its synthesis is critical for achieving desired product characteristics, such as controlled nitrogen release, which is largely determined by the distribution of polymer chain lengths and their solubility. This guide provides a comparative analysis of different synthesis protocols for this compound, offering insights into the key parameters influencing its production and characterization. While precise, directly comparable quantitative data across various studies is limited in publicly available literature, this document synthesizes established methodologies to aid researchers in assessing and reproducing these synthesis protocols.
Comparison of this compound Synthesis Protocols
The synthesis of this compound can be broadly categorized into one-stage and two-stage processes, conducted under acidic, neutral, or alkaline conditions. The choice of catalyst, the molar ratio of urea to formaldehyde (U:F), temperature, and reaction time are all critical parameters that dictate the final product's composition and properties.
Table 1: Comparison of Key Parameters in this compound Synthesis Protocols
| Parameter | Protocol 1: Two-Stage Acid Catalysis | Protocol 2: Single-Stage Acid Catalysis | Protocol 3: Alkaline/Acid Two-Stage |
| Urea:Formaldehyde (Molar Ratio) | Stage 1: < 1.0, Stage 2: 1.4 - 3.0 | 1.33 | Typically 1.2 - 1.8 |
| pH | Stage 1: 4.7 - 5.2, Stage 2: 3.5 - 4.5 | ~4.0 | Stage 1 (Alkaline): >7.0, Stage 2 (Acidic): <7.0 |
| Temperature (°C) | Stage 1: 85 - 105, Stage 2: 55 - 75 | 43.5 | Varies, often Stage 1 is at a lower temperature than Stage 2 |
| Reaction Time | Stage 2: 30 - 90 minutes | 1.64 hours | Varies depending on desired polymer length |
| Catalyst | Acid (e.g., Sulfuric Acid) | Acid (e.g., Phosphoric Acid) | Base (e.g., NaOH), then Acid |
| Key Product Characteristics | Produces monomethylene diurea, dimethylene triurea, and trimethylene tetraurea. | Optimized for maximizing cold-water-insoluble nitrogen and minimizing hot-water-insoluble nitrogen. | Wide range of polymer chain lengths, offering flexibility in nitrogen release characteristics. |
| Reported Yield/Purity | Conversion of urea to water-soluble methylene (B1212753) ureas was calculated to be 51.5%. | Cold-water-insoluble nitrogen: 22.14%, Hot-water-insoluble nitrogen: 9.87%. | Data not directly comparable across studies. |
Experimental Protocols
Protocol 1: Two-Stage Acid-Catalyzed Synthesis of Liquid this compound Fertilizer
This method is designed to produce a non-burning liquid fertilizer with a high concentration of soluble this compound oligomers.
Methodology:
-
Stage 1: Formation of Low Molecular Weight Intermediates.
-
Charge an aqueous solution of formaldehyde and urea into a reaction vessel, ensuring the urea-to-formaldehyde molar ratio is less than 1.0.
-
Adjust the pH of the solution to between 4.7 and 5.2 using an acid catalyst (e.g., sulfuric acid).
-
Heat the reaction mixture to a temperature between 85 and 105°C to form low molecular weight methylene intermediate compounds.
-
-
Stage 2: Polymerization.
-
Cool the reaction mixture to a temperature between 55 and 75°C.
-
Adjust the pH to between 3.5 and 4.5.
-
Add an aqueous solution of urea to bring the final urea-to-formaldehyde molar ratio to between 1.4 and 3.0.
-
Allow the reaction to proceed for 30 to 90 minutes to produce primarily monomethylene diurea, dimethylene triurea, and trimethylene tetraurea.
-
Neutralize the final product by adding a base to achieve a pH of 6.3 to 6.7.
-
Protocol 2: Continuous Synthesis in a Multi-Screw Extruder
This protocol offers a continuous and rapid method for producing this compound polymers.
Methodology:
-
Mixing and Melting.
-
Introduce urea and a formaldehyde product (e.g., paraformaldehyde) into the first section of a multi-screw extruder.
-
The screws mix, compress, and heat the components, melting them into a flowable mixture at a temperature between 60°C and 90°C.
-
-
Reaction and Extrusion.
-
In a subsequent section of the extruder, inject an acid catalyst (e.g., phosphoric acid) into the molten mixture.
-
The high mixing efficiency of the extruder ensures a rapid and near-complete reaction to form this compound polymers.
-
The resulting mass is then extruded from the device.
-
Visualizing the Synthesis and Workflow
To better understand the logical flow of this compound synthesis and the underlying chemical transformations, the following diagrams are provided.
Characterization and Reproducibility Assessment
The reproducibility of a given this compound synthesis protocol is best assessed by detailed characterization of the resulting product. Key analytical techniques include:
-
Solubility Analysis: The fractions of cold-water-insoluble nitrogen (CWIN) and hot-water-insoluble nitrogen (HWIN) are critical indicators of the polymer chain length distribution and, consequently, the nitrogen release characteristics. A higher CWIN value generally corresponds to a slower release of nitrogen.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different this compound oligomers present in the final product, providing a detailed compositional analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the this compound polymers, including the degree of branching and the types of linkages present.
To ensure reproducibility, it is crucial to precisely control the reaction parameters outlined in Table 1. Small variations in pH, temperature, or reactant ratios can significantly impact the final product composition. Researchers should aim to meticulously document and control these variables and utilize the analytical techniques mentioned above to verify the characteristics of the synthesized this compound.
A Comparative Analysis of the Environmental Impact of Methyleneurea and Other Slow-Release Nitrogen Fertilizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyleneurea, Polymer-Coated Urea (B33335), and Sulfur-Coated Urea
The increasing demand for agricultural productivity has led to the widespread use of nitrogen fertilizers. However, the environmental consequences of conventional, readily soluble nitrogen sources have prompted the development of enhanced-efficiency fertilizers, such as this compound (MU), polymer-coated urea (PCU), and sulfur-coated urea (SCU). This guide provides a comparative analysis of the environmental impact of this compound against these common alternatives, supported by experimental data, to inform sustainable agricultural practices and future research.
Executive Summary
This compound and other slow-release fertilizers (SRFs) aim to synchronize nitrogen (N) release with crop demand, thereby minimizing nutrient losses to the environment. This guide evaluates their performance concerning three primary environmental impacts: nitrogen leaching, ammonia (B1221849) volatilization, and nitrous oxide (N₂O) emissions.
This compound (MU) , a slow-release fertilizer, relies on microbial activity for the gradual breakdown of its polymer chains to release nitrogen. This biological dependency makes its nutrient release pattern less predictable than coated fertilizers. However, it demonstrates a reduced potential for nitrate (B79036) leaching compared to conventional urea.
Polymer-Coated Urea (PCU) offers a more predictable, temperature- and moisture-driven nitrogen release through diffusion. Studies have shown its effectiveness in significantly reducing ammonia volatilization and nitrous oxide emissions. A notable environmental concern associated with PCU is the potential for microplastic pollution from the polymer coatings.
Sulfur-Coated Urea (SCU) provides a cost-effective slow-release option. Its nitrogen release is governed by the degradation of the sulfur coating, which can be inconsistent. While it reduces ammonia volatilization compared to conventional urea, its impact on nitrous oxide emissions and potential for soil acidification are important considerations.
Comparative Data on Environmental Impact
The following tables summarize quantitative data from various studies to provide a side-by-side comparison of the environmental performance of this compound, polymer-coated urea, and sulfur-coated urea. It is important to note that direct comparative studies including all three fertilizer types under identical conditions are limited. The data presented here are compiled from multiple sources to provide a comprehensive overview.
| Fertilizer Type | Nitrogen Leaching (% of Applied N) | Ammonia Volatilization (% of Applied N) | Nitrous Oxide Emissions (kg N₂O-N ha⁻¹) |
| Methylene Urea (MU) | Lower than conventional urea[1] | Data not directly comparable in cited studies | 7.6[2] |
| Polymer-Coated Urea (PCU) | Significantly lower than soluble N[3] | 4.9 times less than uncoated urea[4] | 1.9[2] |
| Sulfur-Coated Urea (SCU) | Less than soluble N sources[5] | 11.53–25.33% lower than conventional urea[6] | Generally lower than conventional urea[7] |
| Conventional Urea | Higher potential for leaching[1] | Higher potential for volatilization[8] | Higher than PCU and SCU in some studies[2][7] |
Detailed Experimental Methodologies
Understanding the experimental protocols behind the data is crucial for accurate interpretation and replication. Below are detailed methodologies for the key experiments cited in this guide.
Nitrogen Leaching Assessment: Soil Column Leaching Study
Objective: To quantify the amount of nitrogen leached from different fertilizer formulations under controlled laboratory conditions.
Protocol:
-
Column Preparation: Glass columns (e.g., 30 cm in length) are packed with a specific soil type (e.g., sandy loam) to a uniform bulk density[9]. The soil is pre-sieved (<2 mm) and air-dried[9].
-
Fertilizer Application: A predetermined amount of each fertilizer (this compound, PCU, SCU, and a control) is applied to the surface of the soil columns[5].
-
Leaching Simulation: "Artificial rain" (e.g., 0.01M CaCl₂) is applied to the top of the columns at regular intervals to simulate precipitation events[9][10].
-
Leachate Collection: The liquid that percolates through the soil column (leachate) is collected at the bottom[10].
-
Analysis: The collected leachate is analyzed for nitrate (NO₃⁻) and ammonium (B1175870) (NH₄⁺) concentrations using standard analytical methods such as colorimetry or ion chromatography.
-
Data Calculation: The total amount of nitrogen leached is calculated by multiplying the concentration of nitrogen in the leachate by the volume of leachate collected.
Ammonia Volatilization Measurement: Chamber Method
Objective: To measure the rate of ammonia (NH₃) gas loss from the soil surface following fertilizer application.
Protocol:
-
Chamber Placement: Semi-open static or dynamic chambers are placed over the soil surface in the experimental plots immediately after fertilizer application[11][12].
-
Air Sampling: A known volume of air is drawn from the chamber through an acid trap (e.g., boric acid solution) at specified time intervals[13]. The acid solution captures the ammonia gas.
-
Sample Analysis: The amount of ammonia trapped in the acid solution is determined by titration with a standard acid (e.g., hydrochloric acid)[14].
-
Flux Calculation: The ammonia volatilization flux (rate of loss per unit area) is calculated based on the amount of ammonia captured, the volume of air sampled, the area covered by the chamber, and the sampling duration. Wind speed data may also be incorporated into the calculation for more accurate field measurements[12].
Nitrous Oxide Emission Quantification: Static Chamber-Gas Chromatography Method
Objective: To measure the flux of nitrous oxide (N₂O) from the soil to the atmosphere.
Protocol:
-
Chamber Deployment: Static, vented chambers are inserted into the soil in the experimental plots[15]. The chambers are typically made of an opaque material to prevent photosynthesis from affecting gas concentrations.
-
Gas Sampling: At predetermined time intervals after fertilizer application, the chambers are closed, and gas samples are collected from the chamber headspace using a syringe at several time points (e.g., 0, 15, 30, and 45 minutes)[15][16].
-
Gas Analysis: The concentration of N₂O in the collected gas samples is analyzed using a gas chromatograph equipped with an electron capture detector (ECD)[15][16].
-
Flux Calculation: The N₂O flux is calculated from the rate of increase in N₂O concentration inside the chamber over time, taking into account the chamber volume and the soil surface area it covers.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the environmental impact of these fertilizers, the following diagrams are provided in Graphviz DOT language.
Nitrogen Cycling and Loss Pathways from Urea-Based Fertilizers
References
- 1. How to Use Sulphur Coated Urea for Improved Soil Fertility and Crop Yield [rzxzfert.com]
- 2. researchgate.net [researchgate.net]
- 3. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 4. westernnutrientmanagement.org [westernnutrientmanagement.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparing ammonia volatilization between conventional and slow-release nitrogen fertilizers in paddy fields in the Taihu Lake region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 8. loyalfertilizer.com [loyalfertilizer.com]
- 9. Leaching in Soil Columns | Scymaris [scymaris.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. mdpi.com [mdpi.com]
- 12. Measuring Volatilization Losses from Nitrogen Fertilizer Applications | Pioneer® Seeds [pioneer.com]
- 13. researchgate.net [researchgate.net]
- 14. literatur.thuenen.de [literatur.thuenen.de]
- 15. researchgate.net [researchgate.net]
- 16. risso-chemical.com [risso-chemical.com]
Validation of Methyleneurea's efficacy in specific research applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyleneurea's performance against common alternatives in specific research applications. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
This compound is a slow-release nitrogen fertilizer that finds its primary application in agricultural and turfgrass management research. Its efficacy is attributed to the gradual release of nitrogen, which minimizes nutrient loss and environmental impact compared to highly soluble nitrogen sources. This guide explores the performance of this compound in comparison to alternatives such as urea (B33335) and Isobutylidene Diurea (IBDU).
Performance in Turfgrass Management
Research in turfgrass management often evaluates fertilizers based on turf quality, growth (clipping yield), and nutrient retention.
Comparative Data on Turfgrass Performance
The following table summarizes the performance of this compound in comparison to Urea and IBDU in turfgrass applications.
| Performance Metric | This compound | Urea | IBDU | Key Findings |
| Turf Quality (Visual Rating 1-9) | Consistently high ratings over a longer period.[1] | Rapid initial greening, but shorter duration of high quality. | Slower initial greening compared to this compound.[1] | This compound provides a more sustained and uniform turf quality. |
| Clipping Yield (g/m²) | Lower clipping yield compared to urea, indicating controlled growth. | Higher initial clipping yield, reflecting rapid nitrogen release. | Not specified in the provided search results. | This compound promotes steady growth without excessive biomass production. |
| Nitrogen Leaching (%) | Less than 1% of total applied nitrogen leached.[1] | Higher potential for leaching due to high solubility. | Low leaching potential, comparable to this compound. | This compound demonstrates superior nitrogen retention in the soil, reducing environmental runoff. |
| Root Growth | Positive influence on root growth observed.[1] | Not specified in the provided search results. | Not specified in the provided search results. | Enhanced root development is a potential benefit of this compound application. |
Experimental Protocols for Turfgrass Evaluation
1. Turfgrass Visual Quality Rating:
-
Objective: To assess the aesthetic quality of the turfgrass stand.
-
Methodology: Based on the National Turfgrass Evaluation Program (NTEP) guidelines, a visual rating scale of 1 to 9 is used, where 1 represents dead or dormant turf and 9 represents ideal, dense, and uniform turf.[2][3][4][5] Ratings are typically performed by trained individuals under consistent lighting conditions to minimize variability. Factors considered include turf density, color, uniformity, and texture.
2. Clipping Yield Measurement:
-
Objective: To quantify turfgrass growth by measuring the biomass of clippings.
-
Methodology: Turfgrass is mowed at a consistent height and frequency.[6][7][8][9][10] All clippings from a defined plot area are collected, dried in an oven at 60-70°C until a constant weight is achieved, and then weighed. The clipping yield is expressed as grams of dry matter per square meter (g/m²).
3. Nitrogen Leaching Analysis:
-
Objective: To determine the amount of nitrogen lost from the soil through leaching.
-
Methodology: Soil columns are packed with a representative soil type. The fertilizer treatment is applied to the surface of the soil column.[11][12] A standardized amount of "artificial rain" is applied to the columns over a specified period. The leachate (water that drains from the bottom of the column) is collected and analyzed for its nitrogen content, typically using methods like the Kjeldahl method or ion chromatography.[11][12]
Efficacy in Foliar Application on Grapevines
This compound has also been investigated as a foliar-applied nitrogen source in viticulture.
Comparative Data on Grapevine Performance
The following table presents data on the foliar application of this compound on 'Superior' grapevines.
| Performance Metric | Control (Water Spray) | This compound (1.0% solution, 3 applications) | Key Findings |
| Main Shoot Length (cm) | Lower | Significantly Increased | This compound promotes vegetative growth. |
| Number of Leaves per Shoot | Lower | Significantly Increased | Indicates enhanced canopy development. |
| Leaf Area (cm²) | Lower | Significantly Increased | Contributes to greater photosynthetic capacity. |
| Yield ( kg/vine ) | Lower | Significantly Increased | Demonstrates a positive impact on fruit production. |
Data adapted from a study on 'Superior' grapevines.
Experimental Protocols for Grapevine Evaluation
1. Measurement of Shoot Length and Leaf Area:
-
Objective: To assess the vegetative growth of the grapevines.
-
Methodology: Shoot length is measured from the base of the shoot to the apical tip using a flexible measuring tape.[13][14][15][16][17] Leaf area can be determined non-destructively by measuring the length and width of a representative number of leaves and applying a correlation factor, or by using a leaf area meter.
2. Determination of Leaf Chlorophyll (B73375) Content:
-
Objective: To estimate the nitrogen status and photosynthetic capacity of the leaves.
-
Methodology: Chlorophyll content can be measured non-destructively using a handheld chlorophyll meter (e.g., SPAD-502), which provides a rapid estimate.[18][19] Alternatively, a more precise measurement can be obtained by extracting chlorophyll from leaf tissue with a solvent (e.g., acetone, ethanol) and measuring the absorbance of the extract using a spectrophotometer at specific wavelengths (typically 645 nm and 663 nm).[20][21][22]
3. Plant Tissue Nitrogen Analysis:
-
Objective: To determine the nitrogen concentration within the plant tissues.
-
Methodology: Plant tissue samples (leaves, petioles) are dried and ground into a fine powder. The total nitrogen content is then determined using either the Kjeldahl method or the Dumas combustion method.[23][24][25][26][27] The Kjeldahl method involves digesting the sample in sulfuric acid to convert organic nitrogen to ammonium (B1175870) sulfate, followed by distillation and titration. The Dumas method involves the complete combustion of the sample at a high temperature, and the resulting nitrogen gas is measured.[23][26]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating turfgrass fertilizer efficacy.
Caption: Simplified nitrogen release pathways for this compound and Urea.
References
- 1. Methods to quantify cover in turfgrass research - GCMOnline.com [gcmonline.com]
- 2. ntep.org [ntep.org]
- 3. ntep.org [ntep.org]
- 4. ntep.org [ntep.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chapter 5 Measuring clipping yield from putting greens | One Bucket at a Time [micahwoods.github.io]
- 8. Measuring turfgrass clipping volume: How-to and FAQ - GCMOnline.com [gcmonline.com]
- 9. Understanding Clipping Volume: How to and Why Explained | GreenKeeper [greenkeeperapp.com]
- 10. Measuring and Managing Clippings During the COVID19 Crisis – UW-Madison Turfgrass Science [turf.wisc.edu]
- 11. oecd.org [oecd.org]
- 12. frontiersin.org [frontiersin.org]
- 13. extension.oregonstate.edu [extension.oregonstate.edu]
- 14. scispace.com [scispace.com]
- 15. awri.com.au [awri.com.au]
- 16. researchgate.net [researchgate.net]
- 17. ojs.openagrar.de [ojs.openagrar.de]
- 18. researchgate.net [researchgate.net]
- 19. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prometheusprotocols.net [prometheusprotocols.net]
- 21. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 22. DSpace [kb.osu.edu]
- 23. aciar.gov.au [aciar.gov.au]
- 24. tandfonline.com [tandfonline.com]
- 25. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 26. A Review of Methods for Sensing the Nitrogen Status in Plants: Advantages, Disadvantages and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination and Analysis of Total Nitrogen in Plant Samples - Plant Science & Technology [plant.lifeasible.com]
Degradation Kinetics of Methyleneurea: A Comparative Analysis in Diverse Environmental Conditions
For researchers, scientists, and drug development professionals, understanding the degradation kinetics of molecules like methyleneurea is paramount for predicting their environmental fate and efficacy. This guide provides an objective comparison of this compound degradation in various environments, supported by experimental data and detailed methodologies.
This compound, a slow-release nitrogen fertilizer, undergoes degradation through both microbial and chemical pathways. The rate of this degradation is significantly influenced by the surrounding environment, primarily soil and water, and is further affected by factors such as temperature, pH, and microbial activity.
Comparative Degradation Kinetics
The degradation of this compound generally follows first-order kinetics, where the rate of degradation is proportional to the concentration of this compound. However, the rate constants and half-lives vary considerably across different environmental matrices.
Degradation in Soil Environments
In soil, the primary mechanism for this compound degradation is microbial mineralization.[1] The rate is significantly influenced by soil type, temperature, and pH.
| Soil Type | Temperature (°C) | pH | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) | Reference |
| Sandy Loam | 20 | 5.7 | Not explicitly stated, but mineralization is higher than at pH 7.0. | - | [1] |
| Clay Loam | 20 | 7.0 | Not explicitly stated, but mineralization is lower than at pH 5.7. | - | [1] |
| Not Specified | 10 | 5.7-7.0 | - | - | [1] |
| Not Specified | 15 | 5.7-7.0 | - | - | [1] |
| Not Specified | 20 | 5.7-7.0 | - | - | [1] |
| Not Specified | 25 | 5.7-7.0 | - | - | [1] |
| Not Specified | 30 | 5.7-7.0 | - | - | [1] |
One study found that the mineralization of urea-form compounds, which includes this compound, was 2 to 5% higher in a soil with a pH of 5.7 compared to a soil with a pH of 7.0.[1] Furthermore, the percentage of nitrogen released from these compounds increased with temperature. After a 14-week incubation period, the amount of nitrate (B79036) formed from two different urea-form compounds was approximately 20% at 10°C, 28% at 15°C, 40% at 20°C, 50% at 25°C, and 58% at 30°C of the total nitrogen added.[1] The composition of the this compound product, particularly the proportion of cold water insoluble nitrogen, also plays a crucial role in its degradation rate.
Degradation in Aqueous Environments
In water, the degradation of this compound primarily occurs through chemical hydrolysis, which is significantly influenced by pH and temperature.
| Environment | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Aqueous Solution | Not Specified | Acidic (3-5) | - | Proportional to H⁺ concentration | |
| Aqueous Solution | Not Specified | Alkaline | - | Increases with [OH⁻] | [2][3] |
Note: Quantitative data for the half-life and rate constants of this compound hydrolysis over a range of pH and temperature values are not well-documented in publicly available literature. The information suggests qualitative trends.
The hydrolysis of methylene (B1212753) diurea, a component of this compound fertilizers, has been shown to be a monomolecular reaction with a rate directly proportional to the hydrogen ion concentration in the pH range of 3 to 5. The alkaline hydrolysis of urea (B33335), a degradation product of this compound, proceeds via an elimination-addition mechanism, and the rate increases with hydroxide (B78521) ion concentration.[2][3]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Soil Incubation Experiment for this compound Degradation
This protocol is designed to assess the microbial degradation of this compound in different soil types under controlled laboratory conditions.
1. Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from the desired locations (e.g., sandy loam and clay loam fields).
-
Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity.
-
Characterize the physicochemical properties of each soil type, including pH, organic matter content, texture, and microbial biomass.
2. Experimental Setup:
-
Weigh 100 g of each air-dried soil into individual incubation flasks.
-
Add a known concentration of this compound to each flask. The application rate should be based on typical agricultural practices.
-
Adjust the moisture content of the soil to 60% of its water-holding capacity.
-
Prepare triplicate flasks for each soil type and for each sampling time point.
-
Include control flasks for each soil type without the addition of this compound.
3. Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
-
To maintain aerobic conditions, ensure proper aeration of the flasks.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 84 days), destructively sample triplicate flasks for each treatment.
-
Extract the soil samples with a suitable solvent (e.g., a mixture of methanol (B129727) and water).
-
Analyze the extracts for the concentration of remaining this compound and its degradation products (e.g., urea, formaldehyde, ammonium, and nitrate) using High-Performance Liquid Chromatography (HPLC).[4]
Aqueous Hydrolysis Experiment
This protocol is designed to determine the rate of chemical hydrolysis of this compound in aqueous solutions at different pH and temperature levels.
1. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with a range of pH values (e.g., 4, 7, and 9).
2. Experimental Setup:
-
Dissolve a known concentration of this compound in each buffer solution in sealed, temperature-controlled reaction vessels.
-
Prepare triplicate vessels for each pH and temperature combination.
3. Incubation:
-
Incubate the reaction vessels at different constant temperatures (e.g., 20°C, 30°C, and 40°C).
4. Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot from each reaction vessel.
-
Immediately analyze the samples for the concentration of this compound using HPLC to monitor its disappearance over time.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the comparative degradation studies, the following diagrams are provided.
Figure 1: Workflow for comparing this compound degradation.
Figure 2: this compound degradation pathways.
References
Methyleneurea: A Performance Benchmark Against Industry Standards in Controlled-Release Nitrogen Technology
For researchers, scientists, and professionals in drug development and advanced material sciences, the principles of controlled-release mechanisms are of paramount importance. While the contexts may differ, the foundational goals of optimizing delivery, enhancing efficiency, and minimizing off-target effects are universal. In the realm of agricultural science, Methyleneurea (MU) stands as a significant example of controlled-release technology. This guide provides a comprehensive performance benchmark of this compound against other industry-standard nitrogen sources, supported by experimental data and detailed methodologies, offering valuable insights into its mechanism and efficacy that can be appreciated across scientific disciplines.
This compound is a slow-release fertilizer produced through the condensation reaction of urea (B33335) and formaldehyde. This process results in polymers of varying chain lengths, which dictate the nitrogen release characteristics. The primary mechanism of nitrogen release from this compound is microbial hydrolysis and dissolution in the soil, a process dependent on soil biology, temperature, and moisture.[1][2] This contrasts with other nitrogen sources like conventional urea, which is highly soluble and releases nitrogen rapidly, and polymer-coated urea (PCU), which relies on diffusion through a physical barrier controlled by temperature and moisture.[1]
Comparative Performance Analysis
The efficacy of this compound is best understood through direct comparison with other nitrogen fertilizers across key performance indicators such as plant growth, nitrogen uptake, and environmental safety.
Turfgrass Growth and Quality
Experimental data consistently demonstrates that this compound provides a more uniform and sustained growth response in turfgrass compared to readily soluble fertilizers like urea. This is evident in the reduced surge of initial growth and lower overall clipping fresh weight. For instance, one study showed that turf treated with this compound had a 42% reduction in fresh weight of clippings compared to turf treated with urea. This indicates a more controlled availability of nitrogen, preventing the rapid, excessive growth that can stress the plant.
In terms of turf quality, which encompasses color and density, this compound has been shown to perform comparably to fast-release nitrogen sources over extended periods. In a 2.5-year study, turf treated with a controlled-release this compound product exhibited comparable color to turf treated with a fast-release nitrogen source in 27 out of 32 observations.
Nitrogen Leaching and Environmental Impact
A significant advantage of this compound is its reduced potential for nitrogen loss through leaching. The slow-release nature of MU means that nitrogen is made available to the plant at a rate that is more aligned with its uptake capacity, thereby minimizing the amount of excess nitrate (B79036) in the soil that is prone to leaching into groundwater.
Studies have shown that the nitrate-nitrogen levels in soil treated with this compound remain at a higher and more sustained level (50-100 ppm) for up to 120 days, whereas soil treated with urea rarely exceeds 30 ppm and is more susceptible to leaching before the nitrogen can be utilized by the plant. Furthermore, the ammoniacal nitrogen level in the soil solution can be up to four times higher with urea compared to this compound in the initial weeks after application. Research has also indicated that subsurface application of this compound can lead to significantly less NO3--N leaching compared to urea at similar depths.[3]
Safety and Burn Potential
This compound exhibits a significantly lower salt index compared to conventional fast-release nitrogen sources. The salt index is a measure of a fertilizer's potential to cause injury to plants (burn potential). On an equal nitrogen basis, this compound has a much lower burn potential, making it a safer option for turfgrass and other sensitive plants.[4]
Quantitative Performance Data
The following tables summarize the quantitative data from various studies, providing a clear comparison of this compound's performance against industry standards.
Table 1: Comparison of Turfgrass Growth Parameters
| Performance Metric | This compound | Urea | Key Finding |
| Clipping Dry Weight | 31% and 62% more at 146 and 293 kg N/ha respectively | - | This compound at both application rates produced significantly more clipping dry weight.[3] |
| Total Root Dry Weight | 32-43% more with subsurface placement | 17% more with surface application | Subsurface placement of this compound significantly enhances root growth compared to urea.[3] |
| Total Kjeldahl Nitrogen (TKN) in Clippings | 57% and 99% more at 146 and 293 kg N/ha respectively | - | This compound leads to greater nitrogen uptake by the plant as reflected in the clippings.[3] |
Table 2: Comparison of Nitrogen Leaching and Soil Nitrogen Content
| Performance Metric | This compound | Urea | Key Finding |
| Total Leached NO3--N | Significantly less with subsurface placement | Greater leaching at 15.2 cm mixing depth | This compound reduces nitrogen leaching, especially when placed in the root zone.[3] |
| Ammoniacal Nitrogen in Soil Solution | Up to 4 times lower | Higher initial spike | This compound provides a more gradual release of ammoniacal nitrogen. |
| Nitrate Nitrogen in Soil Solution | Sustained at 50-100 ppm for 120 days | Rarely exceeds 30 ppm | This compound ensures a longer-lasting supply of nitrate nitrogen in the soil. |
Experimental Protocols
The data presented above are based on standardized experimental methodologies designed to evaluate the performance of slow-release fertilizers.
Nitrogen Release and Leaching Study
-
Objective: To determine the rate of nitrogen release and the potential for leaching.
-
Methodology:
-
Soil columns are prepared with a specific soil type (e.g., sand-based system).
-
The test fertilizers (this compound, urea, etc.) are applied at specified rates and depths (e.g., surface applied or mixed into the root zone).
-
The columns are irrigated with a controlled amount of water at regular intervals.
-
Leachate is collected from the bottom of the columns after each irrigation event.
-
The leachate is analyzed for nitrate (NO3--N) and ammoniacal (NH4+-N) nitrogen concentrations using standard analytical methods such as ion chromatography or colorimetric assays.
-
Soil samples are collected at various time points and analyzed for nitrogen content to determine the residual nitrogen.
-
Turfgrass Growth and Quality Trial
-
Objective: To evaluate the effect of different nitrogen sources on turfgrass growth, quality, and nitrogen uptake.
-
Methodology:
-
Test plots are established on a uniform turfgrass area (e.g., Kentucky bluegrass).
-
Fertilizer treatments are applied at specified rates and schedules.
-
Turfgrass clippings are collected from a defined area within each plot at regular intervals. The fresh and dry weights of the clippings are recorded to assess growth.
-
The nitrogen content of the dried clippings is determined using methods like the Kjeldahl method to calculate Total Kjeldahl Nitrogen (TKN), which indicates nitrogen uptake by the plant.
-
Turf quality is visually rated on a scale (e.g., 1-9) based on color, density, and uniformity.
-
Root samples are collected at the end of the trial to measure root dry weight and organic matter.
-
Visualizing the Nitrogen Cycle: this compound in Action
The following diagrams illustrate the key processes involved in the nitrogen release from different fertilizers and the experimental workflow for their evaluation.
Caption: Nitrogen release pathways of different fertilizer types in the soil.
Caption: Workflow for evaluating the performance of slow-release fertilizers.
Relevance to Drug Development and Broader Scientific Research
While the direct application of this compound in pharmaceuticals is not established, the principles of its synthesis and controlled-release mechanism are highly relevant to drug development. The synthesis of urea derivatives is a cornerstone of medicinal chemistry, with the urea functional group being a key component in numerous approved drugs due to its ability to form stable hydrogen bonds with biological targets.[5][6] The methods for synthesizing this compound, involving the controlled reaction of an amine (urea) with an aldehyde (formaldehyde), are analogous to synthetic strategies used to create complex organic molecules in pharmaceutical research.[5][7]
Furthermore, the study of this compound's slow release, governed by enzymatic degradation in a complex biological environment (the soil), provides a valuable model for understanding drug delivery systems that rely on biodegradation for drug release. The challenges of achieving a predictable release rate that matches the target's needs (the plant's nutrient requirements) are directly parallel to the challenges of designing drug delivery systems that release a therapeutic agent at a rate that maintains its concentration within the therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Function of Controlled-Release Nitrogen Fertilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulltext – Weed & Turfgrass Science [weedturf.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hort [journals.ashs.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
A Comparative Analysis of the Biocompatibility of Methyleneurea-Based and Other Urea-Containing Biomaterials
A significant gap exists in the scientific literature regarding the biocompatibility of methyleneurea-based materials for biomedical applications. The predominant focus of existing research on this compound lies in its application as a slow-release fertilizer. In contrast, its close chemical relative, urea-formaldehyde, has been primarily investigated for industrial uses such as adhesives and foams, with biocompatibility concerns centered on the cytotoxic effects of formaldehyde (B43269) leaching.[1][2] This guide, therefore, pivots to a comparative analysis of a closely related and more extensively studied class of biomaterials: polyurethane-ureas (PUUs). These polymers share the characteristic urea (B33335) linkage and have been investigated for various biomedical applications, offering a valuable proxy for understanding the potential biocompatibility of urea-containing polymers.
This comparison will focus on key biocompatibility indicators, including in vitro cytotoxicity, hemocompatibility, and in vivo tissue response, drawing parallels and distinctions with other common biomedical polymers where data is available.
In Vitro Cytotoxicity Assessment
The initial evaluation of a biomaterial's biocompatibility is its potential to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, with the intensity of the color being proportional to the number of viable cells.[3]
While no specific MTT assay data for this compound-based materials is available in the reviewed literature, studies on polyurethane-urea (PUU) elastomers have demonstrated a lack of cytotoxicity from their degradation products.[4] One study on a bioadhesive polyurethane urea derivative found that the material and its degradation products were not cytotoxic to human dermal fibroblasts.[5] Research on other urea-containing compounds has shown a range of cytotoxic effects depending on the specific chemical structure and cell line tested.[6][7] For instance, some novel benzimidazolone-urea hybrid compounds exhibited potent cytotoxic activity against various cancer cell lines while showing selectivity over non-cancerous cells.[8] This highlights the critical role of the overall molecular structure, beyond just the urea linkage, in determining cytotoxicity.
A significant concern with urea-formaldehyde resins is the leaching of unreacted formaldehyde, which is known to be cytotoxic.[1][9] Studies have shown that even low concentrations of formaldehyde can decrease cell viability.[9] Therefore, any potential biomedical application of this compound-based materials would require rigorous assessment of formaldehyde leaching and its cytotoxic effects.
Table 1: Comparative In Vitro Cytotoxicity Data (Illustrative)
| Material | Cell Line | Assay | Results | Reference |
| Polyurethane-Urea (PEUU) | Human Umbilical Vein Endothelial Cells | Indirect (Degradation Products) | No significant cytotoxicity observed. | [4] |
| Bioadhesive Polyurethane Urea | Human Dermal Fibroblasts | MTS | Material and degradation products were not cytotoxic. | [5] |
| Urea-Formaldehyde Resin Leachables | Vero, HepG2, MCF-7 cells | MTT | Dose-dependent cytotoxicity observed due to formaldehyde. | [9] |
| Polylactic Acid (PLA) | L929 fibroblasts | MTT | Generally considered biocompatible with high cell viability. | [10] |
| Polycaprolactone (PCL) | L929 fibroblasts | MTT | Generally considered biocompatible with high cell viability. | [10] |
Hemocompatibility Evaluation
For blood-contacting medical devices, hemocompatibility is a critical parameter. Hemolysis, the rupture of red blood cells, is a key indicator of adverse blood-material interactions. The hemolysis assay, as standardized by ISO 10993-4, measures the amount of hemoglobin released from red blood cells upon contact with a material. A hemolysis percentage below 2% is generally considered non-hemolytic.[11]
Specific hemolysis data for this compound-based materials is not available. However, research on polyurethane-ureas has shown variable hemocompatibility depending on the specific chemical composition and surface properties. For instance, modifying the surface of polyurethane-ureas can significantly impact platelet adhesion and thrombus formation.[12] Some studies have indicated that certain polyurethane-ureas exhibit good blood compatibility.[12]
Table 2: Comparative Hemolysis Data (Illustrative)
| Material | Test Method | Hemolysis (%) | Classification | Reference |
| Polyurethane-Urea (PUU) | In vitro flow system | Variable | Dependent on formulation | [12] |
| Poly(lactic-co-glycolic acid) (PLGA) | In vitro flow system | Low | Non-hemolytic | [10] |
| Polycaprolactone (PCL) | In vitro flow system | < 2% | Non-hemolytic | [10] |
| Polyethylene Glycol (PEG) modified polymers | In vitro flow system | Generally lower than unmodified polymers | Non-hemolytic | [10] |
In Vivo Tissue Response
The in vivo tissue response to an implanted material provides crucial information about its biocompatibility over time. Histological analysis of the tissue surrounding the implant is used to assess the inflammatory response, fibrosis (capsule formation), and overall tissue integration.[13][14]
While no in vivo implantation studies specifically on this compound-based materials were found, studies on polyurea crosslinked silica (B1680970) aerogels, which contain urea linkages, have shown good biocompatibility in a rat model, with only a thin fibrous capsule forming around the implant, which is considered a normal foreign body response.[13] Studies on various polyurethane implants have demonstrated that the tissue response is influenced by surface chemistry, with different functional groups eliciting varying degrees of fibrous capsule thickness and cellular infiltration.[15] For instance, surfaces with hydroxyl (-OH) and amine (-NH2) groups induced a thicker fibrous capsule compared to surfaces with carboxyl (-COOH) groups.[15]
The in vivo response to urea-formaldehyde materials would likely be dominated by the inflammatory reaction to leached formaldehyde, which can cause tissue damage.[16]
Table 3: Comparative In Vivo Tissue Response (Illustrative)
| Material | Implantation Site | Observation Period | Key Findings | Reference |
| Polyurea Crosslinked Silica Aerogel | Subcutaneous, Intramuscular (Rat) | Up to 20 months | Well-tolerated, thin fibrous capsule formation. | [13] |
| Polyurethane with varied surface chemistry | Subcutaneous (Mouse) | 2 weeks | Capsule thickness and cellular infiltration varied with surface functional groups. | [15] |
| Polylactic Acid (PLA) | Subcutaneous (Rat) | 1 week | Inflammatory processes prevailed initially, followed by fibrosis. | [17] |
| Silicone with Nanotextured Surface | Subcutaneous (Rat) | 30, 60, 90 days | Decreased inflammatory markers at 30 and 60 days compared to polyurethane foam. | [18] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the effect of material extracts on cell viability.
Methodology (based on ISO 10993-5):
-
Material Extraction: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and incubated until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for another 24-48 hours.
-
MTT Addition: The extract is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to a negative control (cells cultured in fresh medium).
References
- 1. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 2. The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment and Its Application in Plywood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradable poly(ether ester urethane)urea elastomers based on poly(ether ester) triblock copolymers and putrescine: synthesis, characterization and cytocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of formaldehyde and resveratrol on the viability of Vero, HepG2 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Histological evaluation of the biocompatibility of polyurea crosslinked silica aerogel implants in a rat model: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SURFACE CHEMISTRY INFLUENCE IMPLANT MEDIATED HOST TISSUE RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface-An Experimental Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging Theory and Reality: A Comparative Guide to Validating Computational Models of Methyleneurea Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyleneurea (MU) polymers, a subset of urea-formaldehyde (UF) resins, is a complex process involving a network of addition and condensation reactions. Predicting the final properties of these polymers is crucial for their application in various fields, from controlled-release fertilizers to biomaterials. Computational modeling offers a powerful tool to understand and predict the polymerization process and the resulting polymer characteristics. However, the validity of these models hinges on rigorous comparison with experimental data. This guide provides an objective comparison of computational modeling approaches with experimental validation techniques for this compound and related urea-formaldehyde polymerization.
Computational Modeling Approaches
Various computational methods can be employed to model the polymerization of this compound, each offering different levels of detail and computational cost.
-
Molecular Dynamics (MD) Simulations: This approach simulates the physical movements of atoms and molecules, providing insights into the polymer's structural, mechanical, and thermal properties. By modeling the cross-linking process, MD can predict properties like glass transition temperature, elastic stiffness, and density.[1]
-
Kinetic Modeling: This method uses a set of ordinary differential equations to describe the rates of the various chemical reactions occurring during polymerization. It is particularly useful for predicting the evolution of monomer concentration and the formation of different chemical species over time.[2]
-
Quantum Mechanics (QM) Methods (e.g., Density Functional Theory - DFT): QM methods can be used to study the reaction mechanisms at an electronic level, providing insights into reaction pathways and energy barriers. This information can be used to inform and parameterize higher-level models like kinetic models and MD simulations.
Experimental Validation Techniques
The predictions from computational models must be validated against experimental data. Key experimental techniques for characterizing this compound polymers include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C and 15N NMR are powerful techniques for elucidating the chemical structure of UF resins. They can identify and quantify different structural elements, such as methylol groups, methylene (B1212753) bridges, and ether linkages, providing a detailed picture of the polymer backbone.[3][4]
-
Gel Permeation Chromatography (GPC): GPC is the primary method for determining the molecular weight distribution (MWD) of a polymer. This is a critical parameter as it directly influences the material's physical properties. Comparing the predicted MWD from a model with experimental GPC data is a key validation step.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the polymer, which can be used to follow the course of the polymerization reaction and to characterize the final product.
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like the glass transition temperature and thermal stability, which can be compared with predictions from MD simulations.
Data Presentation: A Comparative Analysis
To illustrate the validation process, the following tables present a comparison of typical data obtained from computational models and experimental measurements for urea-formaldehyde resins.
Note: The computational and experimental data presented here are derived from different studies to exemplify the comparison process, as a single comprehensive study containing both was not identified.
Table 1: Comparison of Predicted Mechanical and Thermal Properties from Molecular Dynamics (MD) Simulation with Typical Experimental Values.
| Property | Computational Model (MD Simulation) Prediction[1] | Experimental Data (Typical Values) |
| Glass Transition Temperature (Tg) | Varies with cross-linking density (e.g., 350-450 K) | Typically in the range of 373-423 K |
| Young's Modulus | Increases with cross-linking density | Varies widely based on formulation (e.g., 3-5 GPa) |
| Density | Dependent on the simulated packing and cross-linking | Typically around 1.5 g/cm³ |
Table 2: Comparison of Predicted Structural Features with Experimental 13C NMR Data.
| Structural Feature | Computational Model (Predicted Presence) | Experimental 13C NMR Chemical Shift (ppm)[4] |
| Methylene Glycols (Free Formaldehyde) | Can be modeled as unreacted species | ~82 ppm |
| Methylol Groups (-NH-CH₂-OH) | Key intermediate species in the model | 65-75 ppm |
| Methylene Ether Linkages (-NH-CH₂-O-CH₂-NH-) | Can be formed in the simulation | ~77 ppm |
| Methylene Linkages (-NH-CH₂-NH-) | Primary cross-linking unit in the model | 45-55 ppm |
| Uronic Species | Can be included in advanced models | Present in experimental spectra |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental validation.
Protocol for 13C NMR Analysis of Urea-Formaldehyde Resin[6]
-
Sample Preparation: Mix 400 µL of the liquid UF resin sample with 100 µL of dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Utilize a Bruker AVANCE 600 spectrometer or equivalent.
-
Acquisition Parameters:
-
Record spectra with a pulse angle of 90°.
-
Employ a relaxation delay of 6 seconds to ensure quantitative results for the methylenic carbons.
-
-
Analysis: Assign peaks based on established chemical shifts for different structural units in UF resins. Integrate peak areas to quantify the relative abundance of each structural feature.
Protocol for Gel Permeation Chromatography (GPC) Analysis of Urea-Formaldehyde Resins[5]
-
Sample Preparation: Dissolve the UF resin in the mobile phase (e.g., dimethylformamide - DMF) and filter through a 0.45 µm filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.
-
Chromatographic Conditions:
-
Columns: Utilize columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: A suitable solvent for the polymer, such as DMF with LiBr.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Temperature: Maintain the column, detector, and sample injection at a constant temperature (e.g., 50°C).
-
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram.
Visualizing the Workflow and Polymerization Pathway
Diagrams created using Graphviz (DOT language) help to visualize the logical relationships in the validation process and the chemical reactions involved.
References
- 1. Molecular dynamics simulation of cross-linked urea-formaldehyde polymers for self-healing nanocomposites: prediction of mechanical properties and glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. researchgate.net [researchgate.net]
Comparative evaluation of Methyleneurea from different commercial sources
A Comparative Evaluation of Methyleneurea from Different Commercial Sources for Researchers and Drug Development Professionals
Introduction
This compound, a condensation product of urea (B33335) and formaldehyde (B43269), is a versatile compound with applications ranging from a slow-release nitrogen source in agriculture to a building block in organic synthesis and drug discovery. For researchers, scientists, and drug development professionals, the purity, composition, and reactivity of this compound are critical parameters that can significantly impact experimental outcomes. Commercial this compound is not a single, pure compound but rather a mixture of oligomers with varying chain lengths, along with unreacted starting materials and potential side products. This guide provides a comparative evaluation of this compound from different commercial sources, focusing on key performance indicators relevant to laboratory applications. The information presented is based on established analytical methodologies and provides a framework for selecting the most suitable grade of this compound for specific research needs.
Key Performance Indicators for this compound in Research Applications
The quality of this compound for research and development purposes can be assessed by a number of key performance indicators:
-
Purity and Composition: The relative abundance of different this compound oligomers (monomethylolurea, dimethylolurea (B1678115), methylene (B1212753) diurea, etc.) and the concentration of unreacted urea and formaldehyde are crucial. High purity with a well-defined oligomer distribution is often desirable for predictable reactivity.
-
Solubility: The solubility of this compound in various solvents (water, organic solvents) is a critical factor for its application in different reaction media.
-
Reactivity: The reactivity of the this compound mixture can be influenced by its composition, particularly the presence of reactive methylol groups.
-
Impurity Profile: The presence of impurities other than unreacted starting materials, such as byproducts from the manufacturing process, can interfere with sensitive reactions.
Comparative Data of Commercial this compound Sources
The following table summarizes typical data for this compound from three hypothetical commercial sources, representing the range of products available on the market. This data is illustrative and should be confirmed with the specific supplier's certificate of analysis.
| Parameter | Source A (High Purity Grade) | Source B (Standard Grade) | Source C (Agricultural Grade) |
| Total Nitrogen (% w/w) | 38 - 40 | 38 - 40 | ~38 |
| Cold Water Soluble Nitrogen (CWSN, % of total N) | < 15 | 25 - 35 | 25 - 40 |
| Cold Water Insoluble Nitrogen (CWIN, % of total N) | > 85 | 65 - 75 | 60 - 75 |
| Hot Water Insoluble Nitrogen (HWIN, % of total N) | < 10 | 15 - 25 | 20 - 30 |
| Nitrogen Activity Index (NAI) | > 80 | 50 - 70 | 40 - 60 |
| Unreacted Urea (% w/w) | < 1 | < 5 | < 10 |
| Unreacted Formaldehyde (ppm) | < 10 | < 100 | < 500 |
| Solubility in DMSO (mg/mL) | > 100 | 50 - 100 | 10 - 50 |
| Solubility in Methanol (B129727) (mg/mL) | 10 - 20 | 5 - 10 | < 5 |
| Predominant Oligomers | Short-chain (n=2-4) | Broader distribution | Long-chain polymers |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Nitrogen Content and Solubility Fractions
Principle: The total nitrogen content is determined by the Kjeldahl method or elemental analysis. The solubility fractions are determined by sequential extraction with cold and hot water.
Protocol:
-
Total Nitrogen: Accurately weigh approximately 1 g of the this compound sample and determine the total nitrogen content using a standard Kjeldahl digestion and distillation procedure or an elemental analyzer.
-
Cold Water Soluble Nitrogen (CWSN):
-
Accurately weigh 5 g of the sample into a 250 mL beaker.
-
Add 100 mL of distilled water at 22°C and stir for 30 minutes.
-
Filter the solution through a Whatman No. 42 filter paper.
-
Wash the residue with three 25 mL portions of cold distilled water.
-
Combine the filtrate and washings and dilute to 250 mL in a volumetric flask.
-
Determine the nitrogen content of an aliquot of this solution by the Kjeldahl method.
-
Calculate the CWSN as a percentage of the total nitrogen.
-
-
Cold Water Insoluble Nitrogen (CWIN): CWIN is calculated by subtracting CWSN from the total nitrogen.
-
Hot Water Insoluble Nitrogen (HWIN):
-
Transfer the residue and filter paper from the CWSN determination to a 250 mL beaker.
-
Add 100 mL of distilled water and heat to boiling.
-
Maintain at boiling for 30 minutes, adding water to maintain the volume.
-
Filter the hot solution through a new Whatman No. 42 filter paper.
-
Wash the residue with hot distilled water until the filtrate is nitrogen-free.
-
Determine the nitrogen content of the residue and filter paper by the Kjeldahl method.
-
Calculate the HWIN as a percentage of the total nitrogen.
-
-
Nitrogen Activity Index (NAI): NAI is calculated as: NAI = ((CWIN - HWIN) / CWIN) * 100.
Analysis of Unreacted Urea and this compound Oligomers by HPLC
Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify unreacted urea and short-chain this compound oligomers.
Protocol:
-
Standard Preparation: Prepare standard solutions of urea, monomethylolurea, and dimethylolurea in the mobile phase.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water. A typical starting condition is 10% methanol, increasing to 50% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Identify and quantify the peaks corresponding to urea and this compound oligomers by comparing their retention times and peak areas with those of the standards.
Determination of Free Formaldehyde
Principle: Free formaldehyde is determined spectrophotometrically after reaction with a chromogenic reagent, such as the Nash reagent (acetylacetone method).
Protocol:
-
Sample Extraction: Suspend a known weight of the this compound sample in water and stir for a defined period to extract the free formaldehyde.
-
Colorimetric Reaction:
-
To an aliquot of the aqueous extract, add the Nash reagent.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specific time to develop the color.
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting yellow solution at 412 nm.
-
Quantification: Determine the concentration of formaldehyde from a calibration curve prepared using standard formaldehyde solutions.
Visualizing Synthesis and Analysis
To better understand the processes involved, the following diagrams illustrate the synthesis of this compound and the experimental workflow for its comparative evaluation.
Caption: Synthesis pathway of this compound from urea and formaldehyde.
Caption: Experimental workflow for comparative evaluation of this compound.
Conclusion
The selection of a suitable commercial source of this compound for research and drug development applications requires careful consideration of its chemical and physical properties. The analytical methods outlined in this guide provide a robust framework for characterizing and comparing different products. For applications demanding high purity and predictable reactivity, a thorough analysis of the oligomer distribution, unreacted starting materials, and impurity profile is essential. Researchers are encouraged to request detailed certificates of analysis from suppliers and, where necessary, perform their own characterization to ensure the quality and consistency of the this compound used in their experiments.
Safety Operating Guide
Navigating the Safe Disposal of Methyleneurea in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of methyleneurea, ensuring the safety of laboratory personnel and the protection of our ecosystem.
This compound, a slow-release nitrogen fertilizer, is not classified as a hazardous waste by the United States Environmental Protection Agency (U.S. EPA).[1] However, responsible management of this chemical is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes:
| PPE Category | Item |
| Eye Protection | Chemical safety goggles or glasses with side-shields |
| Hand Protection | Nitrile gloves |
| Body Protection | A fully buttoned laboratory coat |
Always handle this compound in a well-ventilated area to avoid inhalation of any dust particles.[2] Avoid contact with skin and eyes.[2]
Step-by-Step Disposal Protocol for this compound
The following procedural guidance is designed to address various scenarios for this compound waste in a laboratory context.
1. Unused or Excess this compound:
-
Small Quantities: For small amounts of uncontaminated, solid this compound, the preferred method is to collect it for reuse as an agricultural or horticultural fertilizer, if feasible and permitted by local regulations.[2]
-
Waste Collection: If reuse is not an option, collect the solid waste in a designated, leak-proof, and sealable container.[3]
-
Labeling: Clearly label the container as "this compound Waste" and include any other identifiers required by your institution's waste management program.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
2. Contaminated Solid Waste:
-
Collection: All materials that have come into contact with this compound, such as absorbent pads, contaminated gloves, or weighing papers, should be collected in a designated hazardous waste container.
-
Disposal: Dispose of the container and its contents in accordance with local, state, and federal regulations for non-hazardous solid waste, unless the contaminating substance is hazardous. If contaminated with a hazardous material, it must be disposed of as hazardous waste.
3. Aqueous Solutions Containing this compound:
-
Prevention: Do not dispose of solutions containing this compound down the drain.[2][4] this compound can be harmful to aquatic life and may contribute to the eutrophication of water bodies.[2]
-
Collection: Collect aqueous waste in a shatter-proof bottle designated for non-hazardous aqueous waste.
-
Labeling and Storage: Label the container clearly and store it in a secondary containment tray in a designated waste accumulation area.
4. Spill Cleanup:
-
Small Spills: For minor spills of solid this compound, you can sweep up the material and place it in a suitable container for disposal or reuse.[1] Avoid creating dust during cleanup.[5]
-
Large Spills: In the event of a major release, response by trained personnel using pre-planned procedures is recommended.[1]
-
Environmental Precautions: Prevent spilled material from entering waterways, drains, or confined areas.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow
Environmental Hazards and Considerations
While not classified as a hazardous waste, the primary environmental concern with this compound is its potential to act as a fertilizer in aquatic environments, leading to eutrophication.[2] Therefore, preventing its entry into sewer systems and natural waterways is a critical aspect of its disposal.[1][2] At elevated temperatures, this compound may release toxic gases such as ammonia (B1221849) and formaldehyde.[1][2]
References
Personal protective equipment for handling Methyleneurea
This guide provides crucial safety and logistical information for the handling and disposal of Methyleneurea, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
While this compound is generally considered to have low toxicity, appropriate personal protective equipment is mandatory to prevent irritation and exposure.[1] Contact with this compound dust may lead to mild discomfort and irritation of the skin, eyes, nose, and lungs.[2]
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles | Essential to wear at all times in a laboratory setting to prevent eye contact with dust.[2][3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[2][4] Always inspect gloves for damage before use and wash hands thoroughly after removal.[4][5] |
| Body | Laboratory coat | A fully buttoned lab coat protects skin and clothing from dust contamination.[5] |
| Respiratory | Dust mask or NIOSH-approved respirator | Recommended for use in dusty conditions or when airborne dust is generated to avoid inhalation.[1][3] |
Operational Plan: Safe Handling of this compound
Following a standardized protocol is critical for minimizing exposure risks and ensuring a safe laboratory environment.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood or a well-ventilated space, is clean and free of clutter.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Don all required PPE as specified in the table above.
2. Handling and Experimental Protocol:
-
Weighing: To prevent dust from becoming airborne, conduct weighing operations within a draft shield or a fume hood. Use a spatula for careful transfer of this compound.
-
Solution Preparation: When mixing with other substances, do so in a well-ventilated area. Avoid strong acids, alkalis, or other reactive materials.[3]
-
General Handling: Avoid actions that generate dust.[3] Minimize direct contact with the substance. After handling, wash hands and other exposed skin areas thoroughly.[2][3]
3. Post-Handling and Storage:
-
Clean the work area and any equipment used with appropriate cleaning agents.
-
Store this compound in a tightly closed container in a cool, dry, well-ventilated place, away from food and seed.[2][4] Keep containers out of reach of children.[3]
Disposal Plan
This compound is not classified as a hazardous waste according to federal regulations (40 CFR 261).[3] However, proper disposal is essential to prevent environmental contamination.
-
Waste Collection: Collect waste this compound in a sealable and compatible container.[5]
-
Labeling: Clearly label the waste container.
-
Disposal: Dispose of the waste in accordance with all federal, state, and local regulations.[3] Do not dispose of waste with normal garbage or into water systems.[2] In many cases, it may be suitable for use as an agricultural or horticultural fertilizer; consult local authorities for guidance.[2]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
